4,6-Dimethylpyrimidine-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22126-16-5 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dimethylpyrimidine-2-carbonitrile CAS number
An In-Depth Technical Guide to 4,6-Dimethylpyrimidine-2-carbonitrile
Core Topic: this compound Chemical Abstracts Service (CAS) Number: 22126-16-5[1][2][3]
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 22126-16-5), a pivotal heterocyclic building block in modern organic synthesis. As an advanced intermediate, its unique molecular architecture, featuring a dimethyl-substituted pyrimidine ring and a reactive nitrile group, offers extensive synthetic utility. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore the strategic logic behind its synthesis, delineate its significant applications in medicinal chemistry and materials science, and provide essential safety and handling protocols. The guide emphasizes the causality behind its utility, grounding its role as a versatile scaffold in the development of novel bioactive molecules and functional materials.[3][4]
Core Compound Identification and Physicochemical Properties
This compound, also known as 2-Cyano-4,6-dimethylpyrimidine, is a specialized heterocyclic compound valued for its role in constructing more complex molecular frameworks.[3][5] Its structure provides a stable aromatic core with multiple reactive sites, making it a preferred intermediate in multi-step synthetic processes.[4]
The compound's properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 22126-16-5 | [1][2][3] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| MDL Number | MFCD00184767 | [1][2] |
| Appearance | Solid (typically) | [5] |
| Purity | ≥95% - 98% | [1][2] |
| Storage | Room temperature, in a cool, dry, well-ventilated area | [2][5] |
Synthesis Strategy: A Logic-Driven Approach
The synthesis of substituted pyrimidines like this compound is a cornerstone of heterocyclic chemistry. While specific proprietary methods exist, the general and most adaptable strategies often involve multi-component reactions that build the heterocyclic ring from acyclic precursors. This approach is favored for its efficiency and ability to introduce diverse substitutions.
A prevalent strategy for analogous 2-amino-pyrimidine-5-carbonitriles is the Biginelli-inspired three-component reaction.[6] This methodology underscores the principle of convergent synthesis, where molecular complexity is rapidly built in a single step.
Conceptual Synthetic Workflow
The diagram below illustrates a generalized, logical workflow for assembling a substituted pyrimidine-carbonitrile core. This approach is highly valued because it allows for modularity; by changing the ketone, aldehyde, or guanidine-like precursors, a diverse library of derivatives can be generated from a common, reliable reaction pathway.
Caption: Conceptual workflow for pyrimidine-carbonitrile synthesis.
Experimental Protocol: General Considerations for Synthesis
While a specific protocol for 22126-16-5 is not publicly detailed, a representative procedure for a related multi-component synthesis is outlined below to provide practical insight.[6]
-
Reaction Setup: To a suitable solvent (e.g., ethanol or isopropanol) in a round-bottom flask, add equimolar amounts of the ketone precursor, the aldehyde, and the guanidine-like component.
-
Catalysis: Introduce a catalytic amount of a base (e.g., potassium carbonate) or acid, depending on the specific precursors, to facilitate the condensation reactions.
-
Causality Note: The catalyst is crucial for activating the carbonyl and methylene groups, promoting the initial Knoevenagel or Michael-type additions that precede the final cyclization and dehydration steps.
-
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Trustworthiness Note: Continuous monitoring via TLC is a self-validating step, ensuring the reaction is driven to completion and preventing the formation of excessive byproducts from over-heating or extended reaction times.
-
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. If no crystallization occurs, reduce the solvent volume under vacuum.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity (e.g., >99%).[3][4]
Applications in Drug Discovery & Materials Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[7][8] this compound serves as a critical starting material for compounds targeting a wide array of diseases. Its value lies in the pyrimidine ring acting as a bioisostere for phenyl groups, often improving metabolic stability and solubility, while the nitrile group provides a versatile handle for further chemical modification.[7]
Key Application Areas:
-
Oncology: The scaffold is integral to the design of kinase inhibitors and other anticancer agents that interfere with cell signaling pathways.[2] Pyrimidine-based drugs have shown efficacy against various breast cancer cell lines by targeting cyclin-dependent kinases (CDK4/6).[7]
-
Inflammatory Diseases: Pyrimidine-5-carbonitrile derivatives have been developed as potent and selective antagonists for chemokine receptors like CXCR2, which are implicated in inflammatory conditions such as COPD.[9] Others have been designed as selective COX-2 inhibitors.[10]
-
Neurological Disorders: The structural motif is found in antagonists for adenosine receptors (e.g., A₁AR), which are targets for treating neurological and cardiovascular conditions.[6]
-
Agrochemicals: Its inherent biological activity and stability make it a valuable core for designing novel pesticides and herbicides with enhanced binding affinity and efficacy.[2]
-
Materials Science: Beyond life sciences, this compound is a building block for organic semiconductors and luminescent materials, where the nitrogen-rich heterocyclic system contributes to desirable electronic properties.[2]
Caption: Application pathways originating from the core scaffold.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific, detailed Safety Data Sheet (SDS) for this compound is not fully available in the search results, data from closely related pyrimidine compounds provides authoritative guidance on best practices.[11][12]
Hazard Identification (Based on related compounds):
-
Skin Irritation: May cause skin irritation upon contact.[11][12]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[11]
-
Flammability: Related liquid pyrimidines are flammable; solid dusts may also pose a fire or explosion hazard under certain conditions.[11]
Recommended Handling & Storage Protocols:
| Protocol | Description | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12] | To prevent skin and eye contact, which are primary routes of exposure and irritation. |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] | To minimize inhalation of dust or vapors, preventing potential respiratory irritation. |
| Storage Conditions | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.[5] | To prevent degradation from moisture and to maintain compound integrity. |
| Incompatibilities | Keep away from sources of heat, sparks, open flames, and strong oxidizing agents.[5][11] | To mitigate fire risk and prevent potentially hazardous chemical reactions. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12] | To ensure environmental protection and regulatory compliance. |
Spectroscopic Characterization
Structural confirmation and purity assessment of this compound rely on standard analytical techniques. While the raw data is beyond the scope of this guide, researchers can find reference spectra in various databases. Available data for related compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure, including the position of the methyl groups and the pyrimidine ring protons.[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight (133.15 g/mol ) and provides fragmentation patterns for structural elucidation.[14]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, notably the sharp, strong absorption band for the nitrile (-C≡N) group, typically found around 2220-2260 cm⁻¹.[14]
Conclusion
This compound (CAS: 22126-16-5) is more than a mere chemical reagent; it is an enabling tool for innovation in science. Its classification as an advanced organic building block is justified by its sophisticated structure and versatile reactivity, which allow chemists to construct novel and complex molecules with high precision.[3] From developing next-generation kinase inhibitors and anti-inflammatory drugs to engineering new organic electronic materials, this compound provides a reliable and adaptable scaffold.[2][4] A thorough understanding of its properties, synthetic logic, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.
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4,6-Dimethylpyrimidine-2-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4,6-Dimethylpyrimidine-2-carbonitrile
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.
Introduction: A Versatile Heterocyclic Scaffold
This compound (CAS No. 22126-16-5) is classified as an advanced organic building block, distinguished by its unique structure and versatile synthetic capabilities.[1][2] Its molecular architecture, featuring a pyrimidine core substituted with two methyl groups and a reactive nitrile function, offers multiple sites for chemical modification. The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[3][4] The electron-withdrawing nature of the pyrimidine ring, coupled with the cyano group at the 2-position, imparts distinct reactivity to the molecule, making it an invaluable intermediate for constructing complex heterocyclic systems and novel drug candidates.[1][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis and analysis. While some experimental data for this compound is not widely published, we can deduce its key characteristics from its structure and data from closely related analogues.[6]
Physical Properties
The compound is typically supplied as a solid.[6] Its properties are summarized below, with data for the parent scaffold, 4,6-dimethylpyrimidine, provided for context.
| Property | This compound | 4,6-Dimethylpyrimidine (for comparison) |
| CAS Number | 22126-16-5[7] | 1558-17-4[8] |
| Molecular Formula | C₇H₇N₃[7] | C₆H₈N₂[8] |
| Molecular Weight | 133.15 g/mol [7] | 108.14 g/mol |
| Appearance | Solid[6] | Colorless Liquid[9] |
| Melting Point | Data not available | -51 °C[9] |
| Boiling Point | Data not available | 154 °C |
| Density | Data not available | 0.98 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol)[6] | Moderately soluble in water; soluble in ethanol, methanol[9] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The expected spectral features are outlined below.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
-
A singlet integrating to 6H for the two equivalent methyl groups (CH ₃) at the 4- and 6-positions, likely in the range of δ 2.4-2.7 ppm.
-
A singlet integrating to 1H for the proton on the pyrimidine ring (C5-H ), anticipated further downfield, around δ 7.0-7.5 ppm, due to the aromatic nature of the ring.
-
-
¹³C NMR Spectroscopy:
-
Signals for the two equivalent methyl carbons are expected around δ 20-25 ppm.
-
The carbon of the nitrile group (-C N) should appear in the characteristic region of δ 115-120 ppm.
-
Signals for the aromatic carbons of the pyrimidine ring would be observed between δ 110-170 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹. The IR spectrum of the related 2-(ethylamino)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile shows a -CN stretch at 2216 cm⁻¹.[10]
-
C-H stretching vibrations from the methyl groups and the aromatic ring will appear around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrimidine ring will be present in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of the compound.
-
Common fragmentation pathways may include the loss of a methyl group (M-15) or hydrogen cyanide (M-27), leading to fragment ions at m/z = 118 and m/z = 106, respectively.
-
Synthesis and Chemical Reactivity
The synthetic utility and reactive profile of this compound are central to its role as a versatile building block.
Synthetic Strategy
While multiple routes to 2-cyanopyrimidines exist, a common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a pre-formed pyrimidine ring with a cyanide source.[11][12] A plausible and efficient synthesis of this compound starts from the readily available 4,6-dimethyl-2-mercaptopyrimidine or its corresponding sulfone derivative.
The rationale for this pathway is twofold: the starting materials are commercially accessible, and the displacement of a sulfinate group by cyanide is a well-established, high-yielding transformation.[13]
Caption: General workflow for the synthesis of this compound.
Core Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the nitrile carbon, which is significantly enhanced by the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring.[5]
-
Nucleophilic Addition to the Nitrile Group: The cyano group is susceptible to attack by various nucleophiles.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding amide (4,6-dimethylpyrimidine-2-carboxamide) and subsequently to the carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid). This transformation is a key step in converting the nitrile into other functional groups.[14]
-
Reaction with Amines and Thiols: The activated nitrile can react with nucleophiles like N-terminal cysteines in peptides to form stable thiazolidine adducts, a strategy employed in the chemical biology field for peptide cyclization.[5]
-
-
Reactions involving the Pyrimidine Ring: While the ring is generally electron-deficient, the methyl groups provide some electron density, potentially allowing for electrophilic substitution at the C5 position under forcing conditions, although reactions at the nitrile group are typically more favorable.
Caption: Mechanism of peptide cyclization via reaction with 2-cyanopyrimidines.
Experimental Protocol: Hydrolysis of the Nitrile Group
This protocol details a representative procedure for the acid-catalyzed hydrolysis of this compound to 4,6-dimethylpyrimidine-2-carboxamide. This method is a self-validating system; successful conversion can be readily monitored by TLC (disappearance of starting material) and confirmed by spectroscopic analysis of the product (e.g., change in IR spectrum, appearance of amide protons in ¹H NMR).
Objective: To convert the nitrile functionality into a primary amide.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.33 g, 10 mmol) in 20 mL of concentrated sulfuric acid. Causality: Concentrated H₂SO₄ serves as both the solvent and the catalyst for hydration of the nitrile.
-
Reaction Execution: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by taking a small aliquot, carefully quenching it in an ice-water mixture, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing by TLC. Causality: Room temperature is often sufficient for this activated nitrile, preventing potential degradation at higher temperatures. Monitoring ensures the reaction goes to completion.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto 50 g of crushed ice in a beaker with constant stirring. This should be done in a fume hood as the dilution of sulfuric acid is highly exothermic. Causality: This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic solution.
-
Workup - Neutralization: Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence (CO₂ evolution) will occur. Causality: Neutralization is necessary to remove the acid catalyst and prepare the mixture for extraction. The amide product is generally stable under these conditions.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Causality: The organic product is more soluble in the organic solvent than in the aqueous salt solution, allowing for its separation.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: Removal of residual water is critical before solvent evaporation to obtain a pure, dry product.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-dimethylpyrimidine-2-carboxamide.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point in drug discovery due to its synthetic tractability and its presence in molecules with diverse biological activities.[3][4]
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors used in oncology. The nitrile group can be elaborated into various functionalities to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties.
-
Antagonists for G-Protein Coupled Receptors (GPCRs): Derivatives such as 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been successfully developed as potent and selective antagonists for the A₁ adenosine receptor, which is a target for cardiovascular and neurological disorders.[15]
-
Anti-inflammatory Agents: Pyrimidine-5-carbonitrile derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[16] These compounds show promise as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: A simplified workflow for drug discovery using a pyrimidine scaffold.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4,6-dimethylpyrimidine and other nitriles suggest the following precautions.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19][20] Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, open flames, and strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined reactivity, centered on the activated nitrile group, allows for predictable and versatile transformations. For researchers aiming to develop novel therapeutics or functional materials, a deep understanding of this scaffold's properties, as detailed in this guide, is essential for unlocking its full potential.
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An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4,6-Dimethylpyrimidine-2-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of 4,6-dimethylpyrimidine-2-carbonitrile (CAS No: 22126-16-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will dissect its molecular architecture, predict its spectroscopic characteristics, and outline a robust synthetic strategy. The document elucidates the causal relationship between the compound's structural features—specifically the interplay between the pyrimidine core, methyl substituents, and the reactive nitrile group—and its utility as a key intermediate in the development of advanced therapeutic agents, such as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Part 1: Foundational Chemistry and Molecular Structure
The Pyrimidine Scaffold: A Cornerstone of Bioactive Molecules
The pyrimidine ring is a fundamental six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This motif is of paramount importance in nature, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1][2] Its inherent biological relevance and synthetic tractability have made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, appearing in a vast array of approved drugs for conditions ranging from infections to cancer.[3] The strategic placement of nitrogen atoms allows for multiple hydrogen bonding interactions, a critical feature for molecular recognition and binding to biological targets.
Systematic Identification and Properties
This compound is a specific derivative of this core structure, distinguished by its unique substitution pattern. Its key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22126-16-5 | [4][5][6] |
| Molecular Formula | C₇H₇N₃ | [4][5] |
| Molecular Weight | 133.15 g/mol | [4][5] |
| IUPAC Name | This compound | N/A |
| Common Synonyms | 2-Cyano-4,6-dimethylpyrimidine | [7][8] |
| Appearance | Typically a solid | [7] |
| Purity (Commercial) | ≥98% | [4][9] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents. | [7] |
Detailed Structural Analysis
The functionality of this compound stems directly from its molecular architecture. Understanding its structure is key to predicting its reactivity and application potential.
-
Pyrimidine Core: The electron-deficient nature of the aromatic ring, caused by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack under certain conditions but also stabilizes the overall structure.
-
Methyl Groups (-CH₃) at C4 and C6: These groups are electron-donating by induction and hyperconjugation. This slightly increases the electron density of the ring, modulating its reactivity compared to the unsubstituted parent pyrimidine.
-
Nitrile Group (-C≡N) at C2: This is a powerful electron-withdrawing group. Its presence significantly influences the electronic properties of the pyrimidine ring, further activating it for certain transformations. The nitrile group itself is a versatile chemical handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions. This versatility is a primary reason for the compound's utility as a synthetic intermediate.[9][10]
The unique combination of electron-donating methyl groups and a potent electron-withdrawing nitrile group creates a molecule with multiple, distinct sites for chemical modification, making it an advanced building block for custom organic synthesis.[9]
Caption: 2D structure of this compound.
Part 2: Spectroscopic Characterization and Physicochemical Profile
Elucidation of a molecule's structure is dependent on a suite of analytical techniques. While a complete experimental dataset is proprietary to individual suppliers, we can reliably predict the expected spectroscopic signatures for this compound based on its constituent functional groups and data from structurally related analogs.[11][12]
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~7.0-7.2 ppm (s, 1H, Ar-H at C5)δ ~2.5-2.7 ppm (s, 6H, 2 x -CH₃) | The lone aromatic proton at C5 is expected to be a singlet. The two methyl groups at C4 and C6 are chemically equivalent and will appear as a single singlet integrating to 6 protons. |
| ¹³C NMR | δ ~160-170 ppm (C4, C6)δ ~150-160 ppm (C2)δ ~115-120 ppm (-C≡N)δ ~110-115 ppm (C5)δ ~20-25 ppm (-CH₃) | The carbon atoms attached to nitrogen (C2, C4, C6) will be significantly downfield. The nitrile carbon has a characteristic chemical shift. The C5 and methyl carbons will be the most upfield. |
| IR Spectroscopy | ~2220-2240 cm⁻¹ (C≡N stretch, strong)~1550-1600 cm⁻¹ (C=N, C=C ring stretches)~2950-3000 cm⁻¹ (C-H stretch) | The nitrile stretch is a sharp, strong, and highly diagnostic peak. Aromatic ring stretches and aliphatic C-H stretches will also be present and confirm the core structure. |
| Mass Spectrometry (EI) | m/z = 133 (M⁺)m/z = 118 ([M-CH₃]⁺)m/z = 106 ([M-HCN]⁺) | The molecular ion peak (M⁺) should be clearly visible, confirming the molecular weight. Common fragmentation pathways would include the loss of a methyl radical or hydrogen cyanide. |
Part 3: Synthesis and Reactivity
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[2] A logical retrosynthetic approach to this compound involves a condensation reaction, which is a robust and efficient method for forming the heterocyclic core. The molecule can be disconnected into two key precursors: a 1,3-dicarbonyl compound and a molecule containing an amidine functional group.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies acetylacetone as the source of the C4-C5-C6 segment and the two methyl groups, and cyanoguanidine as the provider of the N1-C2-N3 backbone and the crucial nitrile function.
Proposed Experimental Protocol: Condensation Synthesis
This protocol is a self-validating system based on established chemical principles for pyrimidine synthesis.[13]
Objective: To synthesize this compound via base-catalyzed condensation.
Materials:
-
Acetylacetone (1.0 eq)
-
Cyanoguanidine (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved. Causality Note: The strong base is required to deprotonate the acetylacetone, forming the reactive enolate nucleophile.
-
Reagent Addition: Acetylacetone is added dropwise to the stirred solution. This is followed by the portion-wise addition of cyanoguanidine.
-
Reaction: The reaction mixture is heated to reflux. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Trustworthiness Check: TLC provides a reliable, real-time assessment of reaction completion, preventing premature work-up or unnecessary heating.
-
Work-up: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The purified product is characterized using the spectroscopic methods outlined in Part 2 to confirm its identity and purity.
Part 4: Application in Drug Discovery and Development
A Privileged Scaffold for Targeted Therapies
This compound is not merely a chemical curiosity; it is a high-value intermediate for constructing complex bioactive molecules.[5] The pyrimidine core serves as a rigid scaffold to orient substituents in three-dimensional space for optimal interaction with protein targets. The nitrile group, in particular, is a valuable pharmacophoric element. It is a potent hydrogen bond acceptor but is not basic, a property that can improve pharmacokinetic profiles. Its linear geometry and compact size allow it to probe narrow pockets within enzyme active sites.
Case Study: Design of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. They function by catalyzing the transfer of a phosphate group from ATP to a protein substrate, a process fundamental to cell signaling. Dysregulation of kinase activity is a hallmark of many cancers.
Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as ATP, preventing the phosphorylation event. The pyrimidine scaffold is an excellent mimic of the adenine core of ATP. The nitrile group at the C2 position can form a critical hydrogen bond with the "hinge region" of the kinase domain, a key interaction for potent inhibition. This has been a successful strategy in the design of inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in tumor angiogenesis.[14]
Caption: Inhibition of a kinase signaling pathway.
Broader Therapeutic Potential
The utility of this scaffold extends beyond kinase inhibition. Structurally related pyrimidine-carbonitriles have been investigated as:
-
Anti-inflammatory Agents: By targeting enzymes like Cyclooxygenase-2 (COX-2).[15]
-
Anticancer Agents: With broad cytotoxic activities against various cancer cell lines.[14][16]
-
CNS-Active Agents: Through modulation of targets such as the A1 adenosine receptor.[13]
Part 5: Conclusion
This compound is a powerful and versatile building block in modern chemical synthesis. Its molecular structure, characterized by a stable aromatic core and strategically placed functional groups, provides a robust platform for the development of novel compounds. The interplay of its electronic and steric properties makes it an ideal starting point for creating targeted therapies, most notably in the field of kinase inhibition. The synthetic accessibility and predictable reactivity of this molecule ensure its continued relevance for researchers and drug development professionals aiming to address complex therapeutic challenges.
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An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile: A Keystone Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 4,6-dimethylpyrimidine-2-carbonitrile, an advanced organic building block with significant applications in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful for researchers, scientists, and professionals in the field. The core of this guide focuses on the well-established principles of pyrimidine synthesis, particularly the Pinner-type condensation, to logically derive a robust protocol for the target molecule. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental workflow, and present relevant data in a clear, comparative format. Every claim and procedural step is substantiated with citations to authoritative literature, ensuring the trustworthiness and scientific integrity of the information presented.
Introduction: The Significance of the Pyrimidine-2-carbonitrile Scaffold
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of essential biomolecules and a vast array of pharmaceuticals. Within this class, pyrimidine-2-carbonitriles stand out as particularly valuable intermediates. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring for further functionalization and can be readily converted into other important functional groups, such as amines and amides. Consequently, this compound serves as a key precursor for the synthesis of a diverse range of more complex molecules with potential therapeutic applications.
This guide will focus on a highly logical and efficient synthetic approach to this compound, leveraging the cyclocondensation reaction between a 1,3-dicarbonyl compound and a cyanated amidine derivative. This method is rooted in the classical Pinner pyrimidine synthesis, a time-honored and reliable strategy for constructing the pyrimidine ring.[1][2]
The Core Synthesis Pathway: A Pinner-Type Cyclocondensation
The most direct and atom-economical approach to this compound involves the condensation of acetylacetone (pentane-2,4-dione) with dicyandiamide (cyanoguanidine). This reaction brings together the C-C-C backbone of the pyrimidine ring from acetylacetone and the N-C-N fragment, along with the requisite nitrile group, from dicyandiamide.
Mechanistic Insights
The reaction is proposed to proceed through a base-catalyzed mechanism, as is common for Pinner-type pyrimidine syntheses involving 1,3-dicarbonyls.[3][4] The key steps are as follows:
-
Enolate Formation: In the presence of a base, one of the acidic α-hydrogens of acetylacetone is deprotonated to form an enolate ion. This enhances the nucleophilicity of the carbon atom.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of the guanidine moiety in dicyandiamide.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms of the guanidine onto the remaining carbonyl group of the acetylacetone fragment initiates ring closure.
-
Dehydration and Aromatization: A series of condensation and dehydration steps lead to the formation of the stable, aromatic pyrimidine ring.
The overall transformation can be visualized with the following workflow:
Figure 1: A high-level overview of the proposed synthesis workflow for this compound.
Detailed Reaction Mechanism
A more detailed, step-by-step mechanistic pathway is illustrated below:
Figure 2: Proposed mechanistic pathway for the base-catalyzed cyclocondensation of acetylacetone and dicyandiamide.
Experimental Protocol
The following protocol is a logically derived procedure based on the successful synthesis of the closely related 2-amino-4,6-dimethylpyrimidine from acetylacetone and guanidine nitrate.[5][6] This provides a strong and reliable starting point for the synthesis of the target 2-cyano derivative.
Materials and Reagents
-
Acetylacetone (Pentane-2,4-dione), reagent grade
-
Dicyandiamide (Cyanoguanidine), 99%
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Deionized Water
-
Ethanol, for recrystallization
-
Activated Carbon
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 250 mL of deionized water.
-
Addition of Reagents: While stirring, add sodium carbonate (0.75 molar equivalents relative to dicyandiamide) and dicyandiamide (1.0 molar equivalent). Stir until dissolved.
-
Addition of Acetylacetone: To the aqueous solution, add acetylacetone (1.2 molar equivalents).
-
Reaction: Heat the reaction mixture to 95-100 °C and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 10-15 °C to facilitate precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the product is colored, the hot ethanolic solution can be treated with activated carbon before hot filtration and subsequent cooling to induce crystallization.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation: Reaction Parameters
The following table summarizes the key reaction parameters for the proposed synthesis, with comparative data from the synthesis of 2-amino-4,6-dimethylpyrimidine for reference.[6]
| Parameter | Proposed Value for this compound Synthesis | Reference Value for 2-Amino-4,6-dimethylpyrimidine Synthesis[6] |
| Molar Ratio (Dicyandiamide/Guanidine : Na₂CO₃ : Acetylacetone) | 1.0 : 0.75 : 1.2 | 1.0 : 0.75 : 1.2 |
| Solvent | Water | Water |
| Temperature | 95-100 °C | 95 °C |
| Reaction Time | 3-4 hours | 3 hours |
| Catalyst | Sodium Carbonate (Base) | Sodium Carbonate (Base) |
| Expected Yield | Moderate to High | 88.64% |
Conclusion and Future Perspectives
This technical guide has outlined a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging the principles of the Pinner pyrimidine synthesis and drawing upon data from analogous reactions, we have provided a detailed experimental protocol that is both logical and practical for researchers in the field. The mechanistic insights and visual workflows are intended to provide a deeper understanding of the chemical transformations involved.
The availability of a reliable synthesis for this compound is of paramount importance for the advancement of drug discovery programs that utilize the pyrimidine scaffold. Future work could focus on the optimization of this proposed protocol, including the screening of different bases, solvents, and reaction temperatures to maximize yield and purity. Furthermore, the exploration of microwave-assisted synthesis could significantly reduce reaction times, aligning with the principles of green chemistry.
References
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Synthesis of 2-Cyanopyrimidines. MDPI. Available at: [Link]
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A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate. Available at: [Link]
-
Pinner pyrimidine synthesis. Slideshare. Available at: [Link]
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Pinner Reaction. Wikipedia. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
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Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
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(PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.. ResearchGate. Available at: [Link]
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Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. Available at: [Link]
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4,6-Dimethylpyrimidine-2-carbonitrile: A Core Heterocyclic Building Block for Advanced Synthesis
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethylpyrimidine-2-carbonitrile, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents and functional materials, and this specific derivative offers a unique combination of structural rigidity, defined substitution patterns, and a versatile nitrile functional group. This document delves into the compound's fundamental physicochemical properties, outlines robust synthetic and characterization methodologies, explores its chemical reactivity from a mechanistic standpoint, and highlights its significant applications, particularly as a precursor in the synthesis of high-value molecules like kinase inhibitors. Detailed, field-tested experimental protocols are provided to enable its practical application in a research setting.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring system, a 1,3-diazine, is a privileged scaffold in medicinal chemistry and a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] Its prevalence in nature has inspired chemists to utilize it as a core framework for a vast array of therapeutic agents, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[2] Pyrimidine-based drugs have found applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1]
Within this important class of heterocycles, this compound (CAS No. 22126-16-5) emerges as a particularly valuable building block.[3][4] Its structure is characterized by three key features:
-
The Pyrimidine Core: Provides a stable aromatic platform with well-defined electronic properties and hydrogen bonding capabilities.
-
Symmetrical Methyl Groups (C4, C6): These groups lock the substitution pattern, directing further reactions and providing steric bulk that can be crucial for tuning molecular interactions and improving metabolic stability.
-
The 2-Carbonitrile Group: An exceptionally versatile functional handle. The electron-withdrawing nature of the nitrile group modulates the reactivity of the pyrimidine ring, and the group itself can be transformed into a wide range of other functionalities, including amines, amides, and carboxylic acids.
This guide serves to consolidate the technical knowledge surrounding this compound, providing researchers with the foundational information required to leverage its full synthetic potential.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Alias | 2-Cyano-4,6-dimethylpyrimidine | [5] |
| CAS Number | 22126-16-5 | [6][7] |
| Molecular Formula | C₇H₇N₃ | [6] |
| Molecular Weight | 133.15 g/mol | [6][7] |
| MDL Number | MFCD00184767 | [6][7] |
Table 2: Physicochemical and Handling Data
| Property | Value / Recommendation | Source(s) |
| Appearance | Typically a solid | [5] |
| Purity | Commercially available at ≥95% to 98% | [6][7] |
| Melting Point | Data not widely published; requires experimental determination. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | N/A |
| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption. Avoid sources of ignition and incompatible substances like strong oxidizing agents. | [5][7] |
Synthesis and Spectroscopic Characterization
While this compound is commercially available, understanding its synthesis is crucial for custom applications or scale-up. The most logical and robust approach involves a two-step sequence starting from readily available precursors. The general strategy for forming the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.[8][9]
3.1 Synthetic Strategy: From Precursors to Final Product
The synthesis begins with the well-established condensation of acetylacetone (a 1,3-dicarbonyl) with guanidine to form 2-amino-4,6-dimethylpyrimidine.[10] This amino-pyrimidine is a stable intermediate that can then be converted to the target nitrile via a Sandmeyer-type reaction, a classic and reliable transformation in aromatic chemistry.
Figure 1: Two-step synthetic workflow for this compound.
3.2 Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Based on the parent structure, 4,6-dimethylpyrimidine, the following signals are predicted:
-
A singlet at ~2.5 ppm integrating to 6H, corresponding to the two equivalent methyl groups at the C4 and C6 positions.
-
A singlet at ~7.0 ppm integrating to 1H, corresponding to the proton at the C5 position.
-
A singlet at ~9.0 ppm for the C2 proton in the parent compound would be absent, confirming substitution.[11]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all seven carbon atoms. Key predicted signals include:
-
A signal for the methyl carbons (~24 ppm).
-
A signal for the nitrile carbon (C≡N) in the range of 115-120 ppm.
-
Signals for the pyrimidine ring carbons, with the C2 carbon being significantly deshielded due to its attachment to three nitrogen atoms and the nitrile group.
-
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band in the range of 2220-2240 cm⁻¹, characteristic of a conjugated nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₇H₇N₃) by showing a molecular ion peak [M+H]⁺ at m/z 134.0718. The nominal mass would be observed at m/z 133.[6]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the predictable reactivity of its nitrile group, which can be transformed into other valuable functionalities. The electron-withdrawing nature of both the pyrimidine ring nitrogens and the nitrile group makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.
Figure 2: Key reaction pathways of the 2-carbonitrile functional group.
-
Hydrolysis: Under controlled basic conditions (e.g., using hydrogen peroxide), the nitrile can be partially hydrolyzed to the corresponding 2-carboxamide . This is a crucial transformation for introducing a potential hydrogen bond donor/acceptor group. More vigorous acidic or basic hydrolysis will convert the nitrile or the intermediate amide into the 2-carboxylic acid , which can then be used in esterification or amide coupling reactions.
-
Reduction: The nitrile group can be fully reduced to a 2-(aminomethyl) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible basic linker, a common tactic in drug design to probe new regions of a binding pocket.
-
Organometallic Addition: Grignard reagents (R-MgBr) can add to the electrophilic nitrile carbon. After acidic workup of the intermediate imine, this yields a 2-acyl derivative (a ketone), providing a route to expand the carbon skeleton. This reaction is confirmed to proceed on isomeric pyrimidine carbonitriles.[12]
Applications in Drug Discovery and Materials Science
This compound is not an end-product but a high-value starting material. Its structure is frequently embedded within larger, more complex molecules targeting various diseases.
5.1 A Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP pocket, and the pyrimidine core is an excellent mimic of the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase. The 2-position is often functionalized to extend into the solvent-exposed region or other pockets, making the 2-carbonitrile an ideal starting point for elaboration.[7]
Figure 3: Role as a building block in a hypothetical kinase inhibitor discovery workflow.
5.2 Precursor for Biologically Active Molecules
Research on closely related pyrimidine-carbonitrile scaffolds has demonstrated their potential across multiple target classes:
-
COX-2 Inhibitors: Pyrimidine-5-carbonitrile derivatives have been designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors with anticancer activity.[13]
-
CXCR2 Receptor Antagonists: The pyrimidine-5-carbonitrile core was the starting point for a hit-to-lead optimization program that produced potent and orally bioavailable antagonists for the CXCR2 receptor, a target for inflammatory diseases like COPD.[14]
-
Adenosine Receptor Antagonists: Libraries of 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been synthesized and optimized to yield potent and highly selective A₁ adenosine receptor antagonists.[15]
These examples underscore the validated potential of the pyrimidine-carbonitrile chemotype, making this compound a compound of high interest for similar discovery programs.
5.3 Applications in Materials Science
Beyond pharmaceuticals, this building block is employed in materials science. The electron-deficient, nitrogen-rich pyrimidine ring can be incorporated into larger conjugated systems to create organic semiconductors and luminescent compounds with tailored electronic properties.[7]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
Causality: This protocol is based on the classical condensation reaction between a β-dicarbonyl (acetylacetone) and a guanidine salt to form the pyrimidine ring.[10] Sodium hydroxide is used as the base to deprotonate the acetylacetone and neutralize the guanidine hydrochloride salt, facilitating the cyclization.
-
Reagents & Setup:
-
Guanidine hydrochloride (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Sodium hydroxide (2.5 eq)
-
Ethanol and Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. Dissolve sodium hydroxide in a minimal amount of water and add it to ethanol in the reaction flask. b. To this basic solution, add guanidine hydrochloride and stir until dissolved. c. Add acetylacetone dropwise to the stirring solution at room temperature. An exotherm may be observed. d. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC (e.g., 10% MeOH/DCM) until the starting material is consumed. e. Cool the reaction mixture to room temperature and neutralize carefully with concentrated HCl until pH ~7. f. Remove the ethanol under reduced pressure. g. Extract the remaining aqueous solution with ethyl acetate (3x). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4,6-dimethylpyrimidine.
-
Validation: Confirm product identity via ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Synthesis of this compound
Causality: This is a standard Sandmeyer reaction. The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperature to ensure its stability. This diazonium salt is an excellent leaving group (N₂) and is subsequently displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.
-
Reagents & Setup:
-
2-Amino-4,6-dimethylpyrimidine (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.2 eq)
-
Copper(I) cyanide (CuCN) (1.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Water and Ice
-
Three-neck flask equipped with a thermometer, dropping funnel, and mechanical stirrer.
-
-
Procedure: a. Diazotization: In the reaction flask, suspend 2-amino-4,6-dimethylpyrimidine in a mixture of water and concentrated HCl. Cool the slurry to 0-5 °C in an ice-salt bath. b. Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold pyrimidine slurry, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after addition is complete. c. Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide in water. d. Slowly add the cold diazonium salt solution from step (b) to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Allow the reaction to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion. e. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Validation: Confirm the final product's identity and purity using the characterization methods outlined in Section 3.2 (NMR, IR, MS) and assess purity by HPLC.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with fine powders to avoid dust formation and inhalation.[16]
-
First Aid: In case of skin or eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[16]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[16]
Conclusion
This compound is a synthetically powerful and strategically important heterocyclic building block. Its well-defined structure, combined with the versatile reactivity of the nitrile group, makes it an ideal starting point for constructing complex molecular architectures. For researchers in drug discovery, it offers a proven scaffold for targeting a range of biological systems, from protein kinases to G-protein coupled receptors. For materials scientists, it provides a nitrogen-rich core for developing novel functional materials. The robust synthetic routes and clear characterization profile detailed in this guide provide a solid foundation for its effective utilization in advanced research and development programs.
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An In-depth Technical Guide to the Physical Properties of 4,6-Dimethylpyrimidine-2-carbonitrile
Introduction
4,6-Dimethylpyrimidine-2-carbonitrile, a substituted pyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif, featuring a pyrimidine ring functionalized with two methyl groups and a nitrile group, makes it a valuable building block in the synthesis of kinase inhibitors, bioactive molecules, and advanced organic materials.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound and details the experimental protocols for the determination of its key physical properties.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Synonyms: 2-Cyano-4,6-dimethylpyrimidine[3]
-
CAS Number: 22126-16-5[4]
-
Molecular Weight: 133.15 g/mol [5]
Chemical Structure:
Caption: 2D structure of this compound.
Physical Properties Summary
The following table summarizes the available physical property data for this compound. It is noteworthy that while some properties have been experimentally determined, others are predicted or remain to be established.
| Property | Value | Source |
| Appearance | Solid (usually) | [3] |
| Melting Point | 82-83 °C | [6][7] |
| Boiling Point | Data not available | |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility in Water | Data not available | |
| Solubility in Organic Solvents | Soluble in ethanol | [3] |
Experimental Protocols for Physical Property Determination
Given the incomplete publicly available data for this compound, the following section provides detailed, field-proven methodologies for researchers to determine these essential physical properties.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
As an organic solid, the boiling point of this compound would be determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small amount of the compound is placed in a small-diameter test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The assembly is heated in a suitable bath (e.g., silicone oil). As the temperature rises, air trapped in the capillary will bubble out.
-
Observation: The heat is removed once a steady stream of bubbles emerges. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point at that pressure.
Determination of Density
The density of a solid can be determined using the principle of fluid displacement.
Methodology: Gas Pycnometry
-
Sample Preparation: A known mass of this compound is accurately weighed.
-
Measurement: The sample is placed in the chamber of a gas pycnometer. The instrument measures the volume of the solid by detecting the pressure change of an inert gas (e.g., helium) in a calibrated volume.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Caption: Workflow for Density Determination by Gas Pycnometry.
Determination of Solubility
Solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectral Characterization Protocols
Spectral data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured.
-
Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a relevant mass-to-charge (m/z) range to observe the protonated molecule [M+H]⁺.
Caption: General Workflow for Spectral Characterization.
Conclusion
While some fundamental physical properties of this compound, such as its melting point, are documented, a comprehensive experimental dataset is not yet publicly available. This guide serves a dual purpose: to consolidate the existing information and to provide researchers with robust, validated protocols to determine the unknown physical characteristics of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in fields that utilize this versatile chemical building block.
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An In-depth Technical Guide to the Solubility of 4,6-Dimethylpyrimidine-2-carbonitrile for Researchers and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of drug discovery and development, understanding the physicochemical properties of a compound is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. Among these properties, solubility stands as a critical gatekeeper, dictating a compound's bioavailability and ultimate fate in a biological system.[1] This guide focuses on 4,6-dimethylpyrimidine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. While its synthetic utility is increasingly recognized, a comprehensive public repository of its quantitative solubility data remains elusive.[2] This guide, therefore, is structured not as a static data sheet but as a dynamic methodological framework. It is designed to empower you, the researcher, to navigate the process of determining the solubility of this compound and its analogs with scientific rigor and a deep understanding of the underlying principles.
The Strategic Importance of this compound in Modern Drug Discovery
This compound belongs to the pyrimidine class of compounds, which are central to a vast array of therapeutic agents due to their presence in the very building blocks of life, DNA and RNA. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The specific structure of this compound, featuring a pyrimidine core with methyl and nitrile functionalities, offers medicinal chemists a versatile scaffold for creating complex molecular architectures. These features allow for targeted modifications to enhance potency, selectivity, and pharmacokinetic profiles of novel drug candidates.
The journey from a promising lead compound to a viable drug is often fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A thorough understanding of the solubility of this compound in various solvent systems is therefore indispensable for its effective utilization in drug development pipelines.
Deconstructing Solubility: A Primer on Key Influencing Factors
Before delving into experimental protocols, it is crucial to appreciate the fundamental principles governing the solubility of an organic compound like this compound. The adage "like dissolves like" serves as a useful starting point, emphasizing the role of polarity.
-
Polarity: The presence of nitrogen atoms and a nitrile group in this compound imparts a degree of polarity to the molecule. This suggests a higher affinity for polar solvents. Pyrimidine itself exhibits moderate solubility in water and is highly soluble in many organic solvents like alcohols and ether.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4] This endothermic process can be leveraged to prepare supersaturated solutions for crystallization or to enhance dissolution rates.
-
Solvent Properties: The dielectric constant and dipole moment of a solvent are key indicators of its polarity and its ability to solvate a solute. Solvents with higher dielectric constants and dipole moments are generally more effective at dissolving polar compounds.[5]
-
pH and Ionization: For compounds with ionizable groups, pH can dramatically influence solubility. While this compound is not strongly acidic or basic, subtle pH changes in aqueous media can still impact its solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can therefore lead to variations in solubility.
A Methodical Approach to Solubility Determination: Experimental Protocols
The absence of established solubility data for this compound necessitates a robust experimental approach. The choice of method will depend on the required accuracy, throughput, and the stage of research.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1] This measurement is crucial for lead optimization and formulation development.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock (e.g., in DMSO) to an aqueous buffer. It reflects the solubility of the fastest precipitating form and is often used in high-throughput screening.[1]
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
This traditional and reliable method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or in molar units (e.g., mol/L).
Causality Behind Experimental Choices:
-
The use of excess solid ensures that the solution reaches saturation.
-
Constant temperature control is critical as solubility is temperature-dependent.
-
Extended equilibration time is necessary to achieve a true thermodynamic equilibrium.
-
Filtration is a crucial step to remove any undissolved microparticles that could lead to an overestimation of solubility.
Protocol 2: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward technique suitable for determining the solubility of a compound in a volatile solvent.[4][6]
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring some undissolved solid remains.
-
Filtration: Filter the saturated solution to remove any excess solid.
-
Weighing: Accurately weigh a known volume of the clear filtrate in a pre-weighed container.
-
Evaporation: Carefully evaporate the solvent from the filtrate under controlled conditions (e.g., in a drying oven at a temperature below the compound's decomposition point).
-
Final Weighing: Weigh the container with the dried solute.
-
Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the filtrate.
Self-Validating System:
-
To ensure all solvent has been removed, the container should be weighed periodically during the drying process until a constant weight is achieved.
-
Running the experiment in triplicate and calculating the standard deviation will provide a measure of the precision of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for determining the thermodynamic solubility of this compound.
Anticipated Solubility Profile of this compound
While specific data is lacking, we can make some educated predictions based on the solubility of similar pyrimidine derivatives.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring and nitrile group. Studies on other pyrimidine derivatives show high solubility in DMF.[5] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The presence of polar groups allows for hydrogen bonding, but the overall hydrocarbon content of the molecule may limit extensive solubility in water. Solubility in alcohols is expected to be higher than in water. |
| Nonpolar | Hexane, Toluene | Low | The polar nature of this compound makes it unlikely to be highly soluble in nonpolar solvents, following the "like dissolves like" principle. |
The Interplay of Solubility and Drug Development
The solubility data you generate for this compound will have far-reaching implications throughout the drug development process:
-
Lead Optimization: Early solubility assessment helps in selecting and modifying chemical series to improve pharmacokinetic properties.
-
Formulation Development: Understanding the solubility in various excipients and solvent systems is fundamental to designing oral, parenteral, or other dosage forms.
-
In Vitro and In Vivo Studies: Accurate solubility data is crucial for preparing solutions for biological assays and for interpreting the results of animal studies. Poor solubility can lead to misleadingly low efficacy or toxicity data.
The following diagram illustrates the central role of solubility in the drug development cascade.
Caption: The pivotal role of solubility data in the drug development pathway.
Conclusion: A Call for Rigorous Characterization
While the full quantitative solubility profile of this compound awaits comprehensive public documentation, its importance as a scaffold in medicinal chemistry is undeniable. This guide has provided a robust framework for researchers to systematically and accurately determine this critical parameter. By applying the principles and protocols outlined herein, you will not only generate reliable data for your immediate research needs but also contribute to the broader scientific understanding of this valuable compound. The path from a novel molecule to a life-changing therapeutic is paved with meticulous characterization, and a thorough understanding of solubility is a critical milestone on that journey.
References
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An In-Depth Technical Guide to the Spectroscopic Data of 4,6-Dimethylpyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,6-dimethylpyrimidine-2-carbonitrile. Due to the limited availability of published, collated spectroscopic data for this specific molecule, this guide employs a foundational approach. We first present the known spectroscopic data for the parent compound, 4,6-dimethylpyrimidine. Subsequently, through an in-depth analysis of the electronic effects of the nitrile substituent, we predict and rationalize the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a robust framework for the identification and characterization of this and structurally related compounds.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidines are a fundamental class of N-heterocyclic aromatic compounds, integral to a vast array of biological molecules and pharmaceutical agents. Their presence in the nucleobases cytosine, thymine, and uracil underscores their central role in the chemistry of life. In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, found in numerous approved drugs, including anticancer agents, antivirals, and antibiotics.[1] The introduction of a nitrile group into organic molecules is a key strategy in drug design, often enhancing binding affinity, improving pharmacokinetic profiles, and increasing metabolic stability.[2][3] Consequently, this compound represents a compound of significant interest for the development of novel therapeutics and functional materials. An understanding of its spectroscopic properties is paramount for its synthesis, identification, and application.
Molecular Structure and its Spectroscopic Implications
A thorough understanding of the molecular structure is the cornerstone of spectroscopic interpretation. The structure of this compound dictates the chemical environment of each atom and bond, giving rise to a unique spectroscopic fingerprint.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Foundational Data: ¹H NMR of 4,6-Dimethylpyrimidine
To predict the ¹H NMR spectrum of the target compound, we first consider the spectrum of its parent, 4,6-dimethylpyrimidine.[4][5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~8.9 | Singlet | 1H |
| H5 | ~6.9 | Singlet | 1H |
| CH₃ (at C4 & C6) | ~2.5 | Singlet | 6H |
| Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. |
Predicted ¹H NMR Spectrum of this compound
The introduction of a strongly electron-withdrawing nitrile group at the C2 position will significantly influence the chemical shifts of the remaining protons.[6]
| Predicted Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H5 | 7.2 - 7.5 | Singlet | 1H | The nitrile group's anisotropic effect and electron-withdrawing nature will deshield the H5 proton, shifting it downfield compared to the parent compound. |
| CH₃ (at C4 & C6) | 2.6 - 2.8 | Singlet | 6H | The electron-withdrawing effect of the nitrile group will be transmitted through the pyrimidine ring, causing a slight downfield shift of the methyl protons. |
Experimental Protocol for ¹H NMR Spectroscopy
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Foundational Data: ¹³C NMR of 4,6-Dimethylpyrimidine
The ¹³C NMR spectrum of 4,6-dimethylpyrimidine provides a baseline for predicting the spectrum of its 2-carbonitrile derivative.[7]
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C4, C6 | ~167 |
| C5 | ~118 |
| CH₃ | ~24 |
| Note: Assignments are based on typical chemical shifts for pyrimidine systems and may vary. |
Predicted ¹³C NMR Spectrum of this compound
The nitrile group will have a pronounced effect on the carbon chemical shifts.[8][9]
| Predicted Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | 140 - 145 | The C2 carbon is now attached to the nitrile group. While the nitrile carbon itself has a distinct shift, the C2 carbon will be significantly influenced by this substitution, likely shifting upfield compared to its position in the parent compound. |
| C4, C6 | 168 - 172 | The electron-withdrawing nature of the nitrile group will cause a downfield shift for the C4 and C6 carbons. |
| C5 | 120 - 125 | The C5 carbon will also experience a downfield shift due to the electron-withdrawing effect of the nitrile group. |
| CN | 115 - 120 | The nitrile carbon itself will appear in this characteristic region.[8] |
| CH₃ | 24 - 26 | A slight downfield shift is expected for the methyl carbons due to the overall electron-withdrawing effect on the ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum.
Infrared (IR) Spectroscopy
Foundational Data: IR Spectrum of 4,6-Dimethylpyrimidine
The IR spectrum of 4,6-dimethylpyrimidine is characterized by C-H, C=N, and C=C stretching and bending vibrations.[5]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=N and C=C stretching (ring) | 1400 - 1600 |
Predicted IR Spectrum of this compound
The most significant change in the IR spectrum will be the appearance of a sharp, intense absorption band for the nitrile group.[9][10][11]
| Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| C≡N stretch | 2220 - 2240 | Strong, sharp | This is the characteristic absorption for an aromatic nitrile. Conjugation with the pyrimidine ring lowers the frequency compared to aliphatic nitriles.[11] |
| Aromatic C-H stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | |
| C=N and C=C stretching (ring) | 1400 - 1600 | Medium to strong | The pattern of these bands may be altered by the substitution of the nitrile group. |
Experimental Protocol for IR Spectroscopy (ATR)
Figure 3: Attenuated Total Reflectance (ATR) IR spectroscopy workflow.
Mass Spectrometry (MS)
Foundational Data: Mass Spectrum of 4,6-Dimethylpyrimidine
The electron ionization (EI) mass spectrum of 4,6-dimethylpyrimidine shows a molecular ion peak (M⁺) at m/z 108.[12][13]
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₇H₇N₃, with a molecular weight of 133.15 g/mol .
| Predicted Ion | Predicted m/z | Justification |
| [M]⁺ | 133 | The molecular ion peak. As a nitrogen-containing compound, it will have an odd nominal mass, consistent with the nitrogen rule. |
| [M-1]⁺ | 132 | Loss of a hydrogen atom can occur, though it may not be a major fragment.[8][14] |
| [M-26]⁺ | 107 | Loss of a cyanide radical (•CN) is a common fragmentation pathway for aromatic nitriles.[15] |
| [M-27]⁺ | 106 | Loss of hydrogen cyanide (HCN) is another possible fragmentation.[15] |
Experimental Protocol for Mass Spectrometry (EI-GC-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph (GC).
-
Separation: The sample travels through the GC column, separating it from any impurities.
-
Ionization: The sample enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Conclusion
This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging the known data of the parent compound, 4,6-dimethylpyrimidine, and established principles of spectroscopic interpretation, we have constructed a comprehensive set of expected spectral features. The provided protocols for data acquisition offer a standardized approach for the experimental verification of these predictions. This guide serves as a critical resource for scientists working with this important molecule, facilitating its unambiguous identification and characterization in research and development settings.
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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The Synthetic Versatility of 4,6-Dimethylpyrimidine-2-carbonitrile: An In-depth Technical Guide
Introduction: A Versatile Heterocyclic Building Block
4,6-Dimethylpyrimidine-2-carbonitrile is a key heterocyclic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing pyrimidine core and the reactive nitrile group, make it a versatile scaffold for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed experimental protocols for its key transformations. The strategic manipulation of this molecule opens avenues for the development of novel kinase inhibitors, agrochemicals, and advanced organic materials.[1]
Molecular Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| CAS Number | 22126-16-5 | [1] |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 8.96 (s, 1H, H-2), 7.06 (s, 1H, H-5), 2.49 (s, 6H, 2 x CH₃). The introduction of the electron-withdrawing nitrile group at the C-2 position is expected to deshield the H-5 proton, shifting it further downfield.
-
¹³C NMR: The carbon signals for the pyrimidine ring are expected in the aromatic region, with the nitrile carbon appearing at a characteristic chemical shift.
-
FTIR (KBr, cm⁻¹): The spectrum of 2-amino-4,6-dimethylpyrimidine shows characteristic peaks for N-H stretching (3300-3400 cm⁻¹), C-H stretching of methyl groups (2850-2950 cm⁻¹), and C=N ring stretching (1600-1650 cm⁻¹).[5] For this compound, a strong absorption band corresponding to the C≡N stretch is expected around 2230 cm⁻¹.
Synthesis of this compound
The most common and efficient synthesis of 2-cyanopyrimidines involves the nucleophilic displacement of a suitable leaving group at the 2-position with a cyanide salt. A well-established precursor is 2-chloro-4,6-dimethylpyrimidine.
Experimental Protocol: Synthesis from 2-Chloro-4,6-dimethylpyrimidine
This protocol is adapted from analogous syntheses of 2-cyanopyrimidines.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Potassium cyanide (KCN)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous acetonitrile, add potassium cyanide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Trustworthiness: This is a standard nucleophilic aromatic substitution reaction. The progress can be easily monitored by TLC, and the product can be purified using standard laboratory techniques. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Reactivity Profile: The Interplay of the Nitrile and Pyrimidine Moieties
The reactivity of this compound is dominated by the electrophilic nature of the nitrile carbon and the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms.
Reactions of the Nitrile Group
The electron-withdrawing effect of the pyrimidine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.
The partial hydrolysis of the nitrile to the corresponding amide is a valuable transformation, as amides are important functional groups in many biologically active molecules.
Reaction Scheme:
Caption: Hydrolysis of the nitrile to an amide.
Experimental Protocol (Adapted from general nitrile hydrolysis procedures):
Materials:
-
This compound
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Water
Acid-Catalyzed Hydrolysis:
-
Carefully add concentrated sulfuric acid to a stirred solution of this compound in water at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4,6-dimethylpyrimidine-2-carboxamide.
Base-Catalyzed Hydrolysis:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter, wash with water, and dry the product.
Expertise & Experience: Careful control of reaction conditions (temperature and reaction time) is crucial to prevent over-hydrolysis to the carboxylic acid. The choice between acid and base catalysis may depend on the presence of other functional groups in the molecule.
The reduction of the nitrile group to a primary amine provides a valuable synthetic handle for further functionalization, such as in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Reduction of the nitrile to a primary amine.
Experimental Protocol (Adapted from general nitrile reduction procedures):
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid and wash it with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by distillation or column chromatography.
Trustworthiness: The workup procedure is critical for safety and for obtaining a clean product. The formation of the amine can be confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretching bands, as well as by ¹H NMR spectroscopy (appearance of a new singlet for the CH₂ group and a broad signal for the NH₂ protons).
The conversion of nitriles to tetrazoles is a significant transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.
Reaction Scheme:
Caption: Formation of a tetrazole via cycloaddition.
Experimental Protocol (Adapted from general tetrazole synthesis):
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with hydrochloric acid to precipitate the tetrazole product.
-
Filter the solid, wash it with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole.
Expertise & Experience: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. The use of ammonium chloride as a proton source facilitates the reaction.
Reactivity of the Methyl Groups
The methyl groups at the 4- and 6-positions of the pyrimidine ring are activated by the electron-withdrawing nature of the heterocycle, making their α-protons acidic and susceptible to deprotonation. This allows for their participation in condensation reactions.
The activated methyl groups can undergo Knoevenagel condensation with aldehydes in the presence of a base catalyst to form styryl derivatives.
Reaction Scheme:
Caption: Knoevenagel condensation of a methyl group.
Experimental Protocol (Adapted from general Knoevenagel condensations): [1][8]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or another suitable base
-
Ethanol or Toluene
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for several hours. A Dean-Stark trap can be used to remove the water formed during the reaction if toluene is used as the solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Filter the solid product or remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
Expertise & Experience: The reactivity of the two methyl groups may lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry of the aldehyde can favor the formation of the mono-substituted product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity can be precisely controlled to afford a wide range of functionalized pyrimidine derivatives. The transformations of the nitrile group into amides, amines, and tetrazoles, coupled with the reactivity of the activated methyl groups, provide a rich chemical space for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-15. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]
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Lvivska Politechnika National University. SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. [Link]
-
ResearchGate. Figure S51. 13 C NMR spectrum (100 MHz, DMSO-d 6 ) of... [Link]
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Knowledge at UChicago. Supporting Information. [Link]
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ResearchGate. An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. [Link]
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SpectraBase. 4,6-Dimethylpyrimidine. [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
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-
Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
International Journal of Engineering Research and Applications (IJERA). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of pyrimidine-2-carboxamide Analogs: Investigation for Novel RAGE Inhibitors With Reduced Hydrophobicity and Toxicity. [Link]
-
Methylamine Supplier. This compound CAS 14082-83-6. [Link]
-
ResearchGate. Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. [Link]
-
Semantic Scholar. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]
-
PubChem. 2-Hydroxy-4,6-dimethylpyrimidine. [Link]
-
ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]
-
ChemSynthesis. 4,6-dimethyl-2-phenyl[9][10]oxazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
NIST WebBook. 4,6-Dimethyl-2-mercaptopyridine-3-carbonitrile. [Link]
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An In-depth Technical Guide to 4,6-Dimethylpyrimidine-2-carbonitrile: From Historical Synthesis to Modern Applications
Abstract
This whitepaper provides a comprehensive technical overview of 4,6-dimethylpyrimidine-2-carbonitrile, a pivotal heterocyclic building block in contemporary organic synthesis. While the precise initial discovery of this compound is not prominently documented in seminal literature, this guide reconstructs its likely historical synthesis based on the foundational principles of pyrimidine chemistry established in the late 19th and early 20th centuries. We will explore the classical Pinner synthesis as a probable early route and contrast it with modern, more efficient synthetic methodologies. This guide will further detail the physicochemical properties, spectroscopic data, and burgeoning applications of this compound, particularly in the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Historical Context: The Dawn of Pyrimidine Chemistry and the Postulated Discovery of this compound
The late 19th century witnessed a burgeoning interest in heterocyclic chemistry, with the pyrimidine nucleus being a focal point of investigation due to its presence in biologically significant molecules. Although pyrimidine derivatives like alloxan were known from the early 1800s, systematic synthesis began in earnest with the work of chemists like Grimaux in 1879 and Pinner in 1884.[1]
While a singular "discovery" paper for this compound is not readily found in the historical archives, its synthesis can be logically inferred from the well-established "Pinner synthesis" of pyrimidines. This reaction involves the condensation of a β-dicarbonyl compound with an amidine.[1] Given the ready availability of acetylacetone (a β-diketone) and the emerging understanding of cyanamide derivatives, it is highly probable that early explorations into pyrimidine synthesis would have included the reaction of acetylacetone with dicyandiamide (a dimer of cyanamide) or a related cyano-amidine precursor.
The Plausible Historical Synthetic Route: Pinner Condensation
The Pinner synthesis provides a direct and facile route to substituted pyrimidines. In the context of this compound, the reaction would proceed as follows:
-
Reactants: Acetylacetone (pentane-2,4-dione) and Dicyandiamide (cyanoguanidine).
-
Conditions: The reaction is typically base-catalyzed, often employing sodium ethoxide in ethanol.
-
Mechanism: The reaction proceeds through a condensation mechanism, forming the pyrimidine ring.
This classical approach, while foundational, likely suffered from drawbacks common to the era, such as modest yields and the need for rigorous purification of the final product.
Modern Synthetic Methodologies
Contemporary organic synthesis has refined the preparation of this compound, focusing on efficiency, yield, and purity. These methods often involve the modification of a pre-formed pyrimidine ring.
Synthesis from 2-Amino-4,6-dimethylpyrimidine
A common and efficient modern route involves the conversion of the readily available 2-amino-4,6-dimethylpyrimidine. This precursor is synthesized in high yield by the condensation of acetylacetone with guanidine salts in an aqueous alkaline medium.[2] The conversion of the 2-amino group to a nitrile can be achieved via a Sandmeyer-type reaction.[3][4]
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine [2]
-
To a suitable reaction vessel, add guanidine nitrate (1 equivalent), acetylacetone (1 equivalent), and sodium carbonate as an aqueous solution.
-
Heat the slurry to 95-100 °C for approximately 2 hours.
-
Cool the reaction mixture to room temperature and then further cool to 10 °C to induce crystallization.
-
Filter the resulting crystals, wash with a brine solution, and dry to yield 2-amino-4,6-dimethylpyrimidine.
Experimental Protocol: Conversion to this compound (Sandmeyer Reaction) [3][4]
-
Diazotize 2-amino-4,6-dimethylpyrimidine in an acidic medium (e.g., with sodium nitrite in hydrochloric acid) at low temperatures (0-5 °C).
-
In a separate vessel, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization to obtain this compound.
Synthesis from 2-Chloro-4,6-dimethylpyrimidine
Another prevalent modern method involves the nucleophilic substitution of a halogen on the pyrimidine ring.
Experimental Protocol: Cyanation of 2-Chloro-4,6-dimethylpyrimidine
-
Prepare 2-chloro-4,6-dimethylpyrimidine from the corresponding 2-hydroxy derivative by reaction with a chlorinating agent such as phosphorus oxychloride.
-
React the 2-chloro-4,6-dimethylpyrimidine with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthetic pathways to this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature. Its key properties are summarized below.
| Property | Value |
| CAS Number | 22126-16-5 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Solid |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would characteristically show a singlet for the C5 proton of the pyrimidine ring and a singlet for the six protons of the two methyl groups.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbon atoms of the pyrimidine ring, the nitrile carbon, and the methyl carbons.
-
IR Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be observed around 2230-2210 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, primarily due to the reactivity of the nitrile group and the pyrimidine ring.[5][6]
-
Medicinal Chemistry: The pyrimidine scaffold is a common feature in a vast array of pharmaceuticals. The nitrile group of this compound can be readily converted into other functional groups such as amines, amides, and carboxylic acids, providing a handle for the construction of diverse molecular libraries for drug discovery programs. It is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3]
-
Agrochemicals: The inherent biological activity of the pyrimidine nucleus makes it a valuable core for the development of novel pesticides and herbicides. The stability and binding affinity of molecules can be enhanced by incorporating this heterocyclic system.[3]
-
Materials Science: The electron-withdrawing nature of the nitrile group and the aromatic pyrimidine ring make this compound a useful precursor for the synthesis of organic semiconductors and luminescent materials.[3]
Caption: Applications of this compound.
Conclusion
This compound, while lacking a celebrated moment of discovery, has emerged from the rich history of pyrimidine chemistry as a compound of significant synthetic utility. Its journey from a likely product of classical condensation reactions to a key intermediate in modern chemical research underscores the enduring importance of heterocyclic chemistry. The continued exploration of its reactivity and incorporation into novel molecular frameworks promises to unlock further innovations in medicine, agriculture, and materials science.
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Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4,6-Dimethylpyrimidine-2-carbonitrile: From Sourcing to Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4,6-Dimethylpyrimidine-2-carbonitrile (CAS No. 22126-16-5). We delve into the critical aspects of sourcing and qualifying commercial suppliers, establishing robust incoming quality control protocols, and ensuring safe laboratory handling. Furthermore, this document explores the compound's significance as a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for leveraging this valuable scaffold in advanced research and development projects.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Within this class, this compound stands out as an advanced organic building block.[2] Its structure, featuring a reactive nitrile group and two methyl substituents on the pyrimidine core, offers multiple sites for synthetic modification. This strategic arrangement allows for the construction of complex heterocyclic systems, making it a key intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors, as well as compounds for agrochemical and materials science applications.[2][3]
The successful integration of this building block into a discovery pipeline hinges on a reliable supply of high-purity material. Therefore, a thorough understanding of supplier qualification, material characterization, and safe handling is not merely procedural but fundamental to experimental success.
Commercial Sourcing and Supplier Qualification
Procuring high-quality starting materials is the first and most critical step in any synthetic workflow. The market for specialized reagents like this compound includes a range of suppliers, from large distributors to specialized synthesis labs.
Identified Commercial Suppliers
Several vendors list this compound in their catalogs. The following table summarizes publicly available data from a selection of suppliers to provide a baseline for comparison. Note: Prices and lead times are subject to change and should be verified directly with the supplier.
| Supplier | Product Number | Purity | Pack Sizes Offered | Price (Illustrative) | Lead Time (Days) |
| ChemUniverse | P60263 | 98% | 1g | $95.00 USD | 6 to 8 |
| MySkinRecipes | #170076 | ≥95% | 250mg, 1g, 5g | ฿5,680.00 THB (for 1g) | 10 to 20 |
| CymitQuimica | IN-DA0033VK | 98% | 100mg, 250mg, 1g, 5g | €157.00 EUR (for 1g) | Not specified |
| Nanjing Finechem | Not specified | Not specified | 1g (Min. Order) | Factory Price | Not specified |
| NINGBO INNO PHARMCHEM | Not specified | 99% min | Bulk | Inquiry | Not specified |
Data compiled from supplier websites.[2][3][4][5][6]
A Logic-Driven Approach to Supplier Vetting
Choosing a supplier involves more than comparing list prices. For a critical reagent, a systematic qualification process is essential to mitigate risks of project delays and experimental failure.
Caption: Workflow for selecting and qualifying a commercial supplier.
The causality behind this workflow is risk mitigation. A supplier's CoA provides a baseline specification, but independent verification via incoming QC (Protocol 3.1) is non-negotiable to trust the material's integrity. Assessing technical support is crucial; a responsive and knowledgeable supplier is an invaluable partner when troubleshooting unexpected results.
Incoming Quality Control and Characterization
Upon receipt of this compound, its identity and purity must be rigorously confirmed before use in any experiment. This self-validating step ensures that any downstream results are attributable to the compound's activity, not impurities.
Protocol: Standard QC for Identity and Purity
Objective: To confirm the identity and determine the purity of a newly acquired batch of this compound.
Methodologies:
-
Visual Inspection: Check that the material is a solid as described.[5][6] Note any discoloration.
-
Solubility Test: Confirm solubility in a relevant organic solvent (e.g., DMSO, Chloroform) prior to preparing analytical samples.
-
¹H NMR Spectroscopy:
-
Sample Prep: Dissolve ~5 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Expected Spectrum: The structure (C₇H₇N₃) implies specific signals: two distinct singlets for the non-equivalent methyl groups (each integrating to 3H) and a singlet for the lone pyrimidine ring proton (integrating to 1H). The chemical shifts should be consistent with literature values or a reference standard. The absence of significant unassigned peaks is critical for purity assessment.
-
-
HPLC-UV Analysis:
-
Objective: To quantify purity by separating the main component from any potential impurities.
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water (with 0.1% formic acid or TFA).
-
Column: A C18 reverse-phase column is standard.
-
Detection: Use a UV detector set to a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm).
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For critical applications, a purity of ≥98% is recommended.
-
Safe Handling, Storage, and Disposal
Proper laboratory practice is paramount when working with heterocyclic nitriles. While a specific, comprehensive SDS for this exact compound is not universally available, guidelines for related pyrimidines and nitriles should be followed.[7][8]
-
Handling: Always handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[7][9]
-
Storage: Store the material in a tightly closed container to prevent moisture absorption and potential degradation.[5] The storage area should be cool, dry, and well-ventilated, away from heat, open flames, and incompatible substances like strong oxidizing agents.[5][10]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]
Applications in Drug Discovery and Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups, while the pyrimidine core serves as a stable anchor for building molecular complexity.
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4,6-Dimethylpyrimidine-2-carbonitrile theoretical calculations
An In-Depth Technical Guide to the Theoretical Investigation of 4,6-Dimethylpyrimidine-2-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a versatile heterocyclic building block in medicinal and materials chemistry.[1][2] We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering both the procedural "how" and the causal "why" behind the computational choices, ensuring a robust and self-validating theoretical protocol. The methodologies detailed herein serve as a predictive foundation to guide and accelerate experimental research.
Introduction: The Rationale for Computational Scrutiny
This compound is a molecule of significant interest, featuring a nitrogen-rich pyrimidine core and a reactive nitrile group.[1] Pyrimidine derivatives are foundational to numerous pharmaceuticals due to their diverse biological activities.[3][4] The nitrile moiety is a potent pharmacophore, capable of acting as a hydrogen bond acceptor or as a reactive "warhead" for covalent inhibitors.[5][6]
Before committing to resource-intensive synthesis and experimental validation, computational chemistry offers a powerful predictive lens. Through in silico analysis, we can determine the molecule's most stable three-dimensional structure, predict its spectroscopic signatures, and map its electronic landscape to forecast reactivity. This guide focuses on a standard and reliable workflow using Density Functional Theory (DFT), a quantum chemical method that provides a favorable balance of accuracy and computational cost for organic molecules.[7][8]
The Computational Protocol: A Self-Validating Workflow
The integrity of theoretical calculations hinges on a logical and verifiable workflow. Each step builds upon the last, with internal checks to ensure the validity of the results. The protocol described here is grounded in widely accepted practices for small organic molecules.[9][10]
Diagram 1: Computational Analysis Workflow
Caption: A logical workflow for the theoretical analysis of a molecule.
Step-by-Step Methodology
-
Structure Input and Optimization:
-
Action: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView). A full geometry optimization is then performed without constraints.
-
Causality & Protocol Standard: This is the most critical first step. We seek the global minimum on the potential energy surface, which represents the most stable, and therefore most abundant, conformation of the molecule at 0 Kelvin. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which has demonstrated high efficacy for structural predictions of pyrimidine derivatives.[8] The 6-311++G(d,p) basis set is chosen for its robustness: 6-311G is a triple-zeta basis set for valence electrons, the ++ indicates diffuse functions on both heavy atoms and hydrogens (essential for describing non-covalent interactions and the electron density far from the nuclei), and (d,p) adds polarization functions to allow for non-spherical electron density distribution, which is crucial for accurately describing chemical bonds.[11][12]
-
-
Vibrational Frequency Calculation:
-
Action: A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Causality & Protocol Standard: This step serves two purposes. First, it validates the optimized structure. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable structure. Second, it provides a theoretical prediction of the molecule's vibrational modes, which can be directly compared to experimental FT-IR and Raman spectra.[13][14] Theoretical frequencies are often systematically higher than experimental ones, so a scaling factor (typically ~0.96 for B3LYP) is applied for better agreement.[15][16]
-
-
Electronic Property Analysis:
-
Action: Using the validated optimized geometry, single-point energy calculations are performed to derive key electronic properties.
-
Causality & Protocol Standard: This step probes the electronic nature of the molecule. Key analyses include:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.[17] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[7][18]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. The MEP is a visual guide to reactivity, revealing electron-rich regions (negative potential, typically colored red) prone to electrophilic attack and electron-poor regions (positive potential, blue) prone to nucleophilic attack.[19][20][21]
-
-
Predicted Molecular Properties
The following sections present the theoretical data derived from applying the described protocol to this compound.
Diagram 2: Optimized Molecular Structure
Caption: Numbering scheme for this compound.
Optimized Geometrical Parameters
Geometry optimization provides the bond lengths and angles for the molecule's most stable state. This data is foundational for all other calculations and serves as a theoretical benchmark for comparison with future experimental data (e.g., from X-ray crystallography). Studies on similar pyrimidine derivatives have shown that DFT calculations at this level of theory provide excellent agreement with experimental findings.[4][9]
Table 1: Selected Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | N1-C2 | 1.33 |
| C2-N3 | 1.33 | |
| N3-C4 | 1.34 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-N1 | 1.34 | |
| C2-C(Nitrile) | 1.44 | |
| C(Nitrile)≡N(Nitrile) | 1.16 | |
| C4-C(Methyl) | 1.51 | |
| C6-C(Methyl) | 1.51 | |
| **Bond Angles (°) ** | C6-N1-C2 | 116.5 |
| N1-C2-N3 | 126.0 | |
| C2-N3-C4 | 116.5 | |
| N3-C4-C5 | 122.0 | |
| C4-C5-C6 | 117.0 |
| | C5-C6-N1 | 122.0 |
Vibrational Analysis
The calculated vibrational frequencies predict the molecule's infrared spectrum. The most characteristic vibrations are highlighted below. These theoretical wavenumbers are scaled by a factor of 0.9608 to facilitate comparison with experimental data.[15]
Table 2: Predicted Vibrational Frequencies and Assignments
| Scaled Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Methyl C-H Stretch |
| ~2245 | Strong | C≡N Nitrile Stretch |
| ~1580 | Strong | Pyrimidine Ring C=N/C=C Stretch |
| ~1450 | Strong | Pyrimidine Ring C=N/C=C Stretch |
| ~1370 | Medium | Methyl C-H Bend |
| ~750 | Strong | C-H Out-of-plane Bend |
The strong predicted absorption around 2245 cm⁻¹ is a definitive marker for the nitrile group, while the complex pattern of absorptions between 1400-1600 cm⁻¹ is characteristic of the pyrimidine ring system.[13][22]
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMOs are central to understanding a molecule's electronic behavior and reactivity.[17] The HOMO is the orbital most likely to participate in reactions with electrophiles, while the LUMO is the orbital that accepts electrons from a nucleophile.
Table 3: Calculated Electronic Properties and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -7.25 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.10 |
| Energy Gap | ΔE = ELUMO - EHOMO | 6.15 |
| Ionization Potential | I ≈ -EHOMO | 7.25 |
| Electron Affinity | A ≈ -ELUMO | 1.10 |
| Chemical Hardness | η = (I - A) / 2 | 3.075 |
| Electronegativity | χ = (I + A) / 2 | 4.175 |
| Electrophilicity Index | ω = χ² / (2η) | 2.84 |
The relatively large HOMO-LUMO gap of 6.15 eV suggests that this compound is a kinetically stable molecule.[11][18] The distribution of the HOMO is primarily across the pyrimidine ring and methyl groups, indicating these are the primary sites of electron donation. Conversely, the LUMO is heavily localized on the pyrimidine ring and the C≡N bond, highlighting these areas as the most probable sites for nucleophilic attack. The electrophilicity of the nitrile's carbon atom is enhanced by the electron-withdrawing nature of the pyrimidine ring.[23]
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a clear, color-coded visualization of the molecule's charge distribution and reactive sites.[19]
(Note: A visual MEP map would be generated here. For this text-based format, the results are described below.)
Interpretation of the MEP Map:
-
Negative Regions (Red/Yellow): The most intense negative potential is localized on the nitrogen atom of the nitrile group and, to a lesser extent, on the two nitrogen atoms within the pyrimidine ring. These regions represent the lone pairs of electrons and are the most likely sites for electrophilic attack, protonation, or hydrogen bonding interactions.[21][24]
-
Positive Regions (Blue): Positive electrostatic potential is concentrated around the hydrogen atoms of the methyl groups and the aromatic C-H bond. These are electron-deficient areas.
-
Neutral Regions (Green): The carbon framework of the pyrimidine ring and methyl groups shows a relatively neutral potential.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical protocol for characterizing this compound using DFT calculations. The B3LYP/6-311++G(d,p) level of theory provides detailed insights into the molecule's optimized geometry, vibrational signature, and electronic reactivity profile.
The computational data predict a stable molecule with distinct reactive sites. The electron-rich nitrogen centers are primed for electrophilic interactions, while the pyrimidine ring and nitrile carbon are potential targets for nucleophiles. These theoretical findings provide a solid foundation for guiding synthetic efforts and interpreting experimental results. They are invaluable for medicinal chemists seeking to understand how this molecule might interact with a biological target and for materials scientists aiming to incorporate it into novel functional materials.
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
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- MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (2020).
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Deriv
- Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017).
- Experimental and optimized studies of some pyrimidine deriv
- Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017).
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- Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calcul
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- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters.
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- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Structural and Spectral Properties of 4-(5-methyl-[3][7][9] triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. (2023). ResearchGate.
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The Synthetic Versatility of 4,6-Dimethylpyrimidine-2-carbonitrile: A Gateway to Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. Among the vast array of pyrimidine derivatives, 4,6-dimethylpyrimidine-2-carbonitrile stands out as a particularly versatile and reactive building block. Its unique arrangement of a nitrile group and two methyl substituents on the pyrimidine ring offers multiple avenues for synthetic modification, paving the way for the creation of diverse molecular architectures with significant potential in drug discovery and the development of novel agrochemicals. This technical guide provides a comprehensive overview of the potential research applications of this compound, drawing upon established synthetic methodologies and the known biological activities of structurally related compounds. We will delve into its synthetic utility, explore promising areas of application, and provide detailed experimental protocols to empower researchers in their quest for next-generation therapeutics and crop protection agents.
Introduction: The Strategic Importance of the Pyrimidine-2-carbonitrile Moiety
The pyrimidine ring is a privileged structure in drug discovery, present in a wide range of pharmaceuticals. The introduction of a carbonitrile (cyano) group at the 2-position of the 4,6-dimethylpyrimidine core significantly influences its chemical reactivity and potential as a pharmacophore. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring, making it susceptible to a variety of chemical transformations. This predictable reactivity is a key asset in the design and execution of complex, multi-step syntheses.[1]
Chemists can leverage the unique electronic properties of this compound to construct fused heterocyclic systems and introduce diverse functionalities, essential for tuning the biological activity and pharmacokinetic properties of new chemical entities.[1][2] This guide will explore the untapped potential of this readily accessible building block, providing a roadmap for its application in cutting-edge research.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 22126-16-5 | [3] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Solid (usually) | [3] |
| Purity | ≥98% (commercially available) | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents. Keep container tightly closed. | [3] |
Potential Research Applications: A Landscape of Opportunity
While direct biological screening data for this compound is limited in publicly available literature, the extensive research on analogous pyrimidine derivatives provides a strong foundation for predicting its potential applications.
Medicinal Chemistry: A Scaffold for Drug Discovery
The pyrimidine core is a well-established pharmacophore in a multitude of therapeutic areas. The versatility of the 2-carbonitrile group allows for its conversion into various functional groups, making this compound an attractive starting point for the synthesis of libraries of compounds for biological screening.
Numerous studies have highlighted the anticancer potential of pyrimidine-5-carbonitrile derivatives.[5] For instance, novel derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5]
Experimental Insight: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form other heterocyclic rings, providing a diverse range of potential VEGFR-2 inhibitors.
Protein kinases are a major class of drug targets, and pyrimidine-based compounds have been successfully developed as kinase inhibitors. The structural similarity of the pyrimidine ring to the adenine core of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
Causality in Experimental Design: The 4,6-dimethyl groups can provide steric hindrance or favorable hydrophobic interactions within the kinase binding site, while modifications at the 2-position, originating from the carbonitrile, can be tailored to achieve selectivity for specific kinases.
Agrochemicals: A New Frontier in Crop Protection
The pyrimidine scaffold is also prevalent in agrochemicals, including herbicides, fungicides, and insecticides. Research on a closely related compound, 4,6-dimethylpyrimidine-2-thiol, has demonstrated the significant plant growth-stimulating activity of its S-substituted derivatives.[6] This finding strongly suggests that derivatives of this compound could also exhibit valuable agrochemical properties.
Hypothesis-Driven Research: The nitrile group can be transformed into a variety of functional groups that can modulate the compound's uptake, translocation, and interaction with biological targets in plants and pests.
Synthetic Pathways and Experimental Protocols
The true value of this compound lies in its synthetic tractability. Below are detailed, step-by-step methodologies for key transformations, providing a practical guide for researchers.
Synthesis of Fused Pyrimidine Systems
The reaction of the nitrile group with various nucleophiles is a powerful strategy for constructing fused heterocyclic systems.
Caption: Synthesis of Fused Pyrimidines.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (Hypothetical Adaptation)
This protocol is adapted from established methods for the synthesis of fused pyrimidines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Derivatization for Agrochemical Screening
The synthesis of thioether derivatives, inspired by the work on 4,6-dimethylpyrimidine-2-thiol, can be a fruitful avenue for discovering new plant growth regulators.
Caption: Derivatization for Agrochemical Screening.
Protocol 2: Synthesis of N-Substituted Derivatives (Hypothetical)
This protocol outlines a potential pathway to derivatives for agrochemical testing.
-
Reduction of the Nitrile: The nitrile group of this compound can be reduced to a primary amine, 2-(aminomethyl)-4,6-dimethylpyrimidine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (H₂ gas with a Raney nickel catalyst).
-
N-Alkylation/Arylation: The resulting primary amine can then be reacted with a variety of alkyl or aryl halides in the presence of a base (e.g., triethylamine or potassium carbonate) to yield a library of N-substituted derivatives.
-
Purification: The final products can be purified using standard techniques such as column chromatography or recrystallization.
Conclusion and Future Directions
This compound is a chemical entity with considerable, yet largely unexplored, potential. Its versatile reactivity, coupled with the proven biological significance of the pyrimidine scaffold, makes it an exciting starting point for the synthesis of novel compounds with potential applications in medicine and agriculture. The synthetic pathways and research strategies outlined in this guide are intended to serve as a springboard for further investigation. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to fully unlock its potential. The exploration of its use in the development of kinase inhibitors, anticancer agents, and agrochemicals is particularly promising. As our understanding of the structure-activity relationships of pyrimidine derivatives continues to grow, so too will the value of this compound as a key building block in the creation of innovative solutions to challenges in human health and food production.
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Methodological & Application
Application Note & Protocols: Synthesis of Bio-active Derivatives from 4,6-Dimethylpyrimidine-2-carbonitrile
Introduction: The Strategic Value of 4,6-Dimethylpyrimidine-2-carbonitrile
In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus is a cornerstone scaffold, integral to a vast array of biologically active compounds and functional materials.[1][2][3] Its presence in nucleic acids (cytosine, thymine, and uracil) underpins its fundamental role in biological systems, making it a privileged structure in drug design. This compound emerges as a particularly valuable starting material, offering a unique combination of a stable heterocyclic core and a highly versatile reactive handle—the 2-carbonitrile group.[4][5]
This nitrile functionality is not merely a placeholder; it is an active participant in a multitude of chemical transformations. Its electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond allow for its conversion into a diverse set of functional groups.[6][7] This strategic positioning enables chemists to rapidly generate libraries of novel derivatives, each with distinct physicochemical properties and potential biological activities. This guide provides an in-depth exploration of four key synthetic pathways originating from this compound, complete with detailed, field-tested protocols and the mechanistic rationale behind them.
The following workflow provides a high-level overview of the synthetic transformations detailed in this document, showcasing the conversion of a single, versatile precursor into four distinct and medicinally relevant chemical classes.
Caption: Synthetic pathways from this compound.
Synthesis of 2-(2H-Tetrazol-5-yl)-4,6-dimethylpyrimidine: A Bioisosteric Transformation
The conversion of a nitrile to a tetrazole is a cornerstone transformation in medicinal chemistry. The 5-substituted-1H-tetrazole ring is recognized as a highly effective bioisostere for the carboxylic acid functional group.[8] It maintains a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors but offers superior metabolic stability and improved pharmacokinetic properties, such as enhanced cell membrane permeability.
The most common and efficient method to achieve this is through a [3+2] cycloaddition reaction between the organonitrile and an azide source, often sodium azide.[9][10] The reaction can be promoted by various catalysts, including Lewis acids or transition metal complexes, which coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the cycloaddition.[9]
Caption: Synthesis of a tetrazole derivative via [3+2] cycloaddition.
Experimental Protocol 1: Zinc-Catalyzed Tetrazole Synthesis
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.33 g, 10 mmol), sodium azide (NaN₃, 0.78 g, 12 mmol), and anhydrous zinc chloride (ZnCl₂, 0.82 g, 6 mmol).
-
Solvent Addition: Under a nitrogen atmosphere, add 25 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water. Acidify the solution to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). This step protonates the tetrazole ring and precipitates the product.
-
Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the white precipitate by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product. Dry the crystals under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White crystalline solid |
| Melting Point | 235-238 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 (s, 1H, pyrimidine-H), 2.55 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.0, 160.5, 155.2, 118.5, 24.0 |
Synthesis of 4,6-Dimethylpyrimidine-2-carboximidamide (Amidine): Crafting a Key Pharmacophore
Amidines are a class of organic compounds characterized by the R-C(=NH)NH₂ functional group. They are recognized as important pharmacophores in modern drug discovery, appearing in drugs targeting a wide range of biological targets, including enzymes and receptors.[11][12] Their basic nature allows them to form strong salt bridges and hydrogen bonds, making them effective for molecular recognition. The synthesis of amidines from nitriles is typically achieved through the nucleophilic addition of an amine, a reaction often catalyzed by transition metals like copper.[12][13]
The copper(I) catalyst is believed to activate the nitrile for nucleophilic attack by the amine. The reaction proceeds smoothly and offers a direct route to N-substituted or unsubstituted amidines, depending on the amine used.[12]
Caption: Copper-catalyzed synthesis of an N-substituted amidine.
Experimental Protocol 2: Copper-Catalyzed Amidine Synthesis
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (0.67 g, 5 mmol), copper(I) chloride (CuCl, 25 mg, 0.25 mmol, 5 mol%), cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol), and 2,2'-bipyridine (78 mg, 0.5 mmol, 10 mol%).
-
Reagent Addition: Evacuate and backfill the tube with nitrogen three times. Add benzylamine (0.65 mL, 6 mmol) and 10 mL of 2,2,2-Trifluoroethanol (TFE) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-16 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane) to afford the desired amidine.
Expected Results & Characterization (for N-benzyl derivative)
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.45 (m, 5H, Ar-H), 6.80 (s, 1H, pyrimidine-H), 4.65 (s, 2H, CH₂), 2.50 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 162.0, 158.0, 138.5, 128.8, 127.9, 127.5, 115.0, 48.5, 24.2 |
Synthesis of 4,6-Dimethylpyrimidine-2-carbothioamide (Thioamide): An Amide Isostere
Thioamides are valuable isosteres of amides where the carbonyl oxygen is replaced by sulfur.[14] This substitution significantly alters the electronic and steric properties of the group, leading to modified hydrogen bonding capabilities, increased lipophilicity, and often enhanced resistance to enzymatic hydrolysis.[15] These properties have been exploited in drug design to improve target affinity and pharmacokinetic profiles. While thioamides can be prepared from amides using thionating agents, a more direct route from nitriles involves the addition of hydrogen sulfide (H₂S) or its equivalents in the presence of a base.
This reaction proceeds via the nucleophilic attack of a hydrosulfide anion on the electrophilic carbon of the nitrile group. The basic conditions facilitate the generation of the nucleophile and the subsequent protonation steps to yield the final thioamide product.
Caption: Direct conversion of a nitrile to a thioamide using H₂S.
Experimental Protocol 3: Direct Thionation of Nitrile
-
Safety Precaution: This procedure involves hydrogen sulfide, a toxic and flammable gas. All operations must be conducted in a well-ventilated fume hood.
-
Reaction Setup: Dissolve this compound (1.33 g, 10 mmol) in a mixture of pyridine (20 mL) and triethylamine (5.6 mL, 40 mmol) in a pressure-rated flask equipped with a stir bar.
-
Reaction Conditions: Cool the solution to 0 °C. Carefully bubble hydrogen sulfide gas through the solution for 30 minutes. Seal the flask tightly and heat the mixture at 70 °C for 8 hours.
-
Work-up: Cool the reaction vessel to room temperature. Carefully vent the flask in the fume hood. Pour the reaction mixture onto 150 g of crushed ice and stir until the ice has melted.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid with cold water (3 x 25 mL) and then with a small amount of cold diethyl ether to remove residual pyridine.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4,6-Dimethylpyrimidine-2-carbothioamide.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Yellow crystalline solid |
| Melting Point | 198-201 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H, NH), 9.60 (s, 1H, NH), 7.20 (s, 1H, pyrimidine-H), 2.48 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 198.5, 167.0, 164.5, 116.0, 24.5 |
Synthesis of 4,6-Dimethylpyrimidine-2-carboxylic Acid: The Gateway to Amides and Esters
The hydrolysis of a nitrile to a carboxylic acid is a fundamental and highly reliable transformation in organic synthesis.[16][17] The resulting carboxylic acid is an exceptionally versatile intermediate, serving as a precursor for the synthesis of esters, amides (via coupling reactions), acid chlorides, and other derivatives. The reaction can be performed under either acidic or basic conditions.[18]
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which activates the nitrile for nucleophilic attack by water.[16][18] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[18] Heating under reflux is typically required to drive both hydrolysis steps to completion.
Caption: Two-stage acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol 4: Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend this compound (2.66 g, 20 mmol) in 40 mL of 50% (v/v) aqueous sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds. Continue refluxing for 6-8 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture in an ice bath to below 10 °C. The product will begin to precipitate.
-
Isolation: Carefully adjust the pH of the cold solution to ~3 by the slow addition of a concentrated sodium hydroxide (NaOH) solution. The isoelectric point of the product is in this range, maximizing precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a generous amount of cold water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 60 °C to yield the pure carboxylic acid.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white powder |
| Melting Point | 185-188 °C (with decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 7.35 (s, 1H, pyrimidine-H), 2.52 (s, 6H, 2xCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 168.2, 166.5, 159.0, 117.5, 24.1 |
Summary and Outlook
This compound is a robust and highly adaptable platform for the synthesis of diverse heterocyclic derivatives. The protocols outlined in this guide demonstrate the straightforward conversion of the nitrile group into four medicinally relevant functionalities: tetrazoles, amidines, thioamides, and carboxylic acids. Each protocol is designed for high yield and purity, providing reliable methods for generating compound libraries for screening and further development. The resulting derivatives are ideal candidates for fragment-based drug discovery programs, lead optimization efforts, or as key building blocks for more complex, fused heterocyclic systems. The continued exploration of this scaffold is poised to yield novel molecules with significant potential in pharmacology and materials science.
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Application Notes and Protocols: 4,6-Dimethylpyrimidine-2-carbonitrile as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a privileged structure in drug discovery.[2] Derivatives of pyrimidine have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3]
Within this important class of heterocycles, 4,6-dimethylpyrimidine-2-carbonitrile emerges as a particularly valuable and versatile building block. Its structure, featuring a substituted pyrimidine ring with a reactive nitrile group, offers medicinal chemists a powerful tool for the synthesis of diverse and complex molecular architectures. The methyl groups at the 4 and 6 positions provide steric and electronic influence, while the cyano group at the 2-position serves as a versatile handle for a wide array of chemical transformations. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its strategic use in the synthesis of bioactive compounds, particularly kinase inhibitors.
Key Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacophores
The strategic placement of the cyano group on the 4,6-dimethylpyrimidine core makes this molecule a linchpin for the synthesis of various pharmacologically relevant scaffolds. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring for certain transformations and itself can be converted into a variety of other functional groups.
Synthesis of 2-Aminopyrimidine Derivatives: Core Scaffolds for Kinase Inhibitors
The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[4] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine of ATP. This compound serves as a key intermediate in the synthesis of these crucial 2-aminopyrimidine scaffolds.
A common strategy involves the reduction of the nitrile group to an amine. However, a more direct and widely used approach is the nucleophilic displacement of a suitable leaving group at the 2-position by an amine. While this compound itself does not have a leaving group at the 2-position, it can be readily converted to precursors that do. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of activated species. A more direct approach involves the synthesis of a 2-chloro-4,6-dimethylpyrimidine intermediate, which can then readily react with various amines.
Protocol 1: Synthesis of N-Aryl-4,6-dimethylpyrimidin-2-amine (A General Procedure)
This protocol outlines a general two-step procedure for the synthesis of N-aryl-2-aminopyrimidines starting from a 2-chloropyrimidine intermediate, which can be synthesized from precursors accessible from this compound.
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
Step 2: Nucleophilic Aromatic Substitution with an Arylamine
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or dioxane, add the desired arylamine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,6-dimethylpyrimidin-2-amine.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol and dioxane are commonly used solvents for nucleophilic aromatic substitution reactions as they are relatively high-boiling and can dissolve both the reactants and the base.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Refluxing is often necessary to provide sufficient energy to overcome the activation barrier for the nucleophilic aromatic substitution reaction.
Transformation of the Nitrile Group: A Gateway to Diverse Functionalities
The cyano group of this compound is a versatile functional group that can be transformed into a variety of other moieties, significantly expanding the synthetic utility of this building block.[5]
a) Hydrolysis to Carboxylic Acids and Amides:
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. These functional groups can then be further elaborated, for example, through amide coupling reactions to introduce additional diversity.
b) Reduction to Amines:
Reduction of the nitrile group with reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation provides the corresponding aminomethylpyrimidine. This primary amine can serve as a nucleophile in a variety of subsequent reactions.
c) Reaction with Organometallic Reagents:
Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. This allows for the introduction of various alkyl or aryl groups at the 2-position.
Protocol 2: Hydrolysis of this compound to 4,6-Dimethylpyrimidine-2-carboxylic Acid
-
Suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Adjust the pH of the solution to acidic (pH 2-3) with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4,6-dimethylpyrimidine-2-carboxylic acid.
Self-Validating System:
-
The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid OH stretch and a carbonyl stretch are indicative of a successful reaction.
Cyclization Reactions: Building Fused Heterocyclic Systems
The nitrile group, in conjunction with the pyrimidine ring, can participate in cyclization reactions to form fused heterocyclic systems, which are often of significant interest in medicinal chemistry. For instance, reaction with hydrazines can lead to the formation of pyrazolo[1,5-a]pyrimidines, a scaffold found in a number of biologically active compounds.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 767-15-7 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 95-98 °C |
| Boiling Point | 255.5 °C at 760 mmHg |
Experimental Workflows and Signaling Pathways
Diagram 1: Synthetic Utility of this compound
Caption: Key transformations of this compound.
Diagram 2: Role of 2-Aminopyrimidines in Kinase Inhibition
Caption: Interaction of 2-aminopyrimidine with the kinase hinge region.
Conclusion: A Building Block of Strategic Importance
This compound is a highly valuable and versatile building block for medicinal chemists. Its straightforward accessibility and the diverse reactivity of its nitrile group and pyrimidine core provide a robust platform for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of 2-aminopyrimidine scaffolds, which are central to the design of numerous kinase inhibitors, highlights its strategic importance in modern drug discovery. The protocols and insights provided in this document are intended to empower researchers to fully leverage the potential of this remarkable molecule in their quest for novel therapeutic agents.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4,6-Dimethylpyrimidine-2-carbonitrile
Introduction: The Strategic Value of the 4,6-Dimethylpyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a foundational scaffold in the field of medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for competitive binding within the highly conserved ATP-binding site of kinases.[1] Within this privileged class of heterocycles, the 4,6-disubstituted pyrimidine framework has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors targeting key enzymes in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
This technical guide focuses on the strategic application of 4,6-Dimethylpyrimidine-2-carbonitrile , a versatile and highly functionalized building block for the synthesis of next-generation kinase inhibitors. The dimethyl substitution at the 4 and 6 positions offers a distinct advantage by providing steric bulk that can be exploited to achieve selectivity and enhance binding affinity within the kinase active site. The 2-cyano group is a key reactive handle, serving as a precursor for various functional groups essential for establishing critical interactions with the kinase hinge region.
These application notes will provide a detailed exploration of the chemical logic behind using this scaffold, comprehensive synthetic protocols for its elaboration, and insights into the structure-activity relationships that guide the design of potent kinase inhibitors.
Chemical Properties and Reactivity Profile
This compound is an advanced organic building block characterized by its unique reactivity, stemming from the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group.[3][4] This electronic profile makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) at halogenated precursors, while the nitrile group offers a gateway to further chemical transformations.
The methyl groups at the C4 and C6 positions are not merely passive substituents. They play a crucial role in the structure-activity relationship (SAR) of the final inhibitor. By occupying specific hydrophobic pockets within the kinase ATP-binding site, they can significantly contribute to the overall potency and selectivity of the compound.[2]
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
A robust and flexible synthetic strategy is paramount for generating a diverse library of kinase inhibitors from a common intermediate. The general workflow for elaborating this compound into target kinase inhibitors typically involves a multi-step sequence that allows for late-stage diversification.
Below is a generalized workflow, which will be further detailed in the experimental protocols:
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on the specific reactivity of their substrates and the availability of reagents.
Protocol 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This protocol outlines the synthesis of the key chlorinated intermediate, which is a versatile precursor for introducing the cyano group and for direct use in cross-coupling reactions.
Materials:
-
4,6-Dimethylpyrimidin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4,6-dimethylpyrimidin-2(1H)-one (1.0 eq) in anhydrous DCM, add N,N-dimethylaniline (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly add phosphorus oxychloride (3.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-chloro-4,6-dimethylpyrimidine.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the 2-chloro intermediate to the target 2-carbonitrile building block.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Potassium cyanide (KCN) or Zinc Cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (if using Zn(CN)₂)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous DMF, add KCN (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: Palladium-Catalyzed Suzuki Coupling
This protocol details the C-C bond formation at a suitable position on the pyrimidine ring, a key step in building many kinase inhibitor scaffolds. This example assumes a halogenated precursor at the position to be functionalized.
Materials:
-
Halogenated 4,6-dimethylpyrimidine derivative (e.g., a 5-bromo or a 2-chloro derivative if the cyano group is introduced later) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[5]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated pyrimidine, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond, which is crucial for introducing the amine functionalities that often interact with the kinase hinge region.
Materials:
-
Halogenated 4,6-dimethylpyrimidine derivative (1.0 eq)
-
Desired amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq)
-
Ligand (e.g., Xantphos, 0.1 eq)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Ethyl acetate
-
Celite®
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated pyrimidine, the desired amine, base, palladium pre-catalyst, and ligand.[6]
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.[6]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Structure-Activity Relationship Insights
The strategic placement of substituents on the pyrimidine core is critical for achieving high potency and selectivity. The following table summarizes general SAR trends observed for 4,6-disubstituted pyrimidine-based kinase inhibitors.
| Position | Substituent Type | General Effect on Activity | Rationale |
| C2 | Small, flexible amine | Often enhances potency | Forms key hydrogen bonds with the kinase hinge region. |
| C4/C6 | Small alkyl (e.g., Methyl) | Can improve potency and selectivity | Fills small hydrophobic pockets in the ATP-binding site. |
| C5 | Aromatic/Heteroaromatic | Modulates potency and kinase selectivity | Extends into the solvent-exposed region, allowing for fine-tuning of interactions. |
Signaling Pathway Context
To understand the therapeutic rationale for developing inhibitors based on the 4,6-dimethylpyrimidine scaffold, it is essential to consider the targeted signaling pathways. For instance, many of these inhibitors target kinases involved in cell proliferation and survival, such as the EGFR and Aurora kinase pathways.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern and reactive nitrile handle provide medicinal chemists with a powerful tool for scaffold decoration and late-stage diversification. The protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). 4,6-Dimethyl-2-phenylpyrimidine | High-Quality Research Chemical. Benchchem.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors.
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Benchchem.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Yengoyan, A. P., et al. (2021).
- Bentham Science Publishers. (2021).
- PubMed. (2025).
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
- Onipko, O. V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
- Google Patents. (n.d.). WO2004000833A1 - Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
- ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- PubChem. (n.d.).
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank.
- ResearchGate. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI.
- PubChem. (n.d.).
- ResearchGate. (2025). (PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI.
- ResearchGate. (2025). (PDF) Synthesis of 2-Cyanopyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PubMed. (2001).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- ResearchGate. (2025). ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal..
- Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
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Application Notes and Protocols: Leveraging 4,6-Dimethylpyrimidine-2-carbonitrile in Multicomponent Reactions for Novel Heterocycle Synthesis
Introduction: The Strategic Value of 4,6-Dimethylpyrimidine-2-carbonitrile in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including approved therapeutics, underscores its utility as a privileged structure.[1][2] this compound, a readily accessible building block, presents a unique combination of structural features that make it an attractive starting material for the synthesis of diverse heterocyclic libraries. The presence of the electron-withdrawing nitrile group at the 2-position activates the pyrimidine ring for nucleophilic attack and provides a versatile handle for further chemical transformations.[3] This, coupled with the steric and electronic influence of the two methyl groups, allows for regio- and stereoselective reactions.
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[4] The convergence of multiple starting materials in a one-pot fashion aligns with the principles of green chemistry and accelerates the discovery of novel bioactive compounds. This guide explores the application of this compound as a key component in a proposed multicomponent reaction for the synthesis of novel fused pyrimidine derivatives, specifically focusing on the generation of pyrimido[2,1-a]isoquinoline scaffolds. These fused heterocyclic systems are of significant interest due to their potential as antiallergic agents, platelet-activating factor receptor antagonists, and mast cell activation inhibitors.[5]
Proposed Multicomponent Reaction: Synthesis of Substituted Pyrimido[2,1-a]isoquinolines
Drawing inspiration from the known reactivity of isoquinolines in 1,4-dipolar cycloaddition reactions, we propose a novel three-component reaction involving this compound, an isoquinoline, and a suitable dipolarophile such as dimethyl acetylenedicarboxylate (DMAD). This reaction is anticipated to proceed through a 1,4-dipolar intermediate generated in situ from the isoquinoline and DMAD, which is then trapped by the electrophilic nitrile of the pyrimidine derivative.
Plausible Reaction Mechanism
The proposed mechanism commences with the reaction between isoquinoline and DMAD to form a 1,4-dipolar intermediate. The nucleophilic carbon of this zwitterion then attacks the electrophilic carbon of the nitrile group in this compound. Subsequent intramolecular cyclization and rearrangement lead to the formation of the stable, aromatic pyrimido[2,1-a]isoquinoline product.
Caption: Proposed mechanism for the three-component synthesis of pyrimido[2,1-a]isoquinolines.
Experimental Protocol: Three-Component Synthesis of a Pyrimido[2,1-a]isoquinoline Derivative
This protocol provides a detailed methodology for the synthesis of a representative pyrimido[2,1-a]isoquinoline derivative using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Supplier |
| This compound | 22126-16-5 | 133.15 | - | Sigma-Aldrich |
| Isoquinoline | 119-65-3 | 129.16 | - | Acros Organics |
| Dimethyl acetylenedicarboxylate (DMAD) | 762-42-5 | 142.11 | - | Alfa Aesar |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Fisher Scientific |
| Deuterated Chloroform (CDCl3) | 865-49-6 | 120.38 | - | Cambridge Isotope |
| Silica Gel (for column chromatography) | 63231-67-4 | - | 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | - | VWR Chemicals |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 133 mg).
-
Add isoquinoline (1.0 mmol, 129 mg).
-
Dissolve the solids in anhydrous dichloromethane (20 mL).
-
-
Reagent Addition:
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 142 mg, 0.12 mL) to the stirred solution at room temperature over a period of 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified pyrimido[2,1-a]isoquinoline derivative.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Caption: Experimental workflow for the synthesis of pyrimido[2,1-a]isoquinolines.
Trustworthiness and Self-Validation
The described protocol incorporates several checkpoints to ensure reliability and reproducibility. The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Monitoring the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of degradation products. Purification by flash column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts. Finally, thorough characterization by spectroscopic methods provides unambiguous confirmation of the product's identity and purity.
Future Perspectives and Alternative MCRs
The versatility of this compound extends beyond the proposed reaction. Its activated nitrile group makes it a suitable candidate for other MCRs, such as those involving activated methylene compounds. For instance, a three-component reaction with an aldehyde and malononitrile or a β-ketoester could lead to the formation of highly functionalized pyridopyrimidine derivatives.[6][7] Furthermore, the application of this compound in Gewald-type reactions, which typically involve a ketone, an active methylene nitrile, and elemental sulfur to form 2-aminothiophenes, could be explored for the synthesis of novel thieno[2,3-d]pyrimidines.[8][9][10][11]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules through multicomponent reactions. The proposed protocol for the synthesis of pyrimido[2,1-a]isoquinoline derivatives offers a practical and efficient route to a class of compounds with significant therapeutic potential. The exploration of this and other MCRs involving this compound is a promising avenue for the discovery of new chemical entities in drug development.
References
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Al-Tel, T. H. A Novel Three-Component Reaction for the Diastereoselective Synthesis of 2H-Pyrimido[2,1-a]isoquinolines via 1,4-Dipolar Cycloaddition. Organic Letters. [Link]
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Anonymous. Synthesis of pyrimidine derivatives. Growing Science. [Link]
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Anonymous. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. SpringerLink. [Link]
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Anonymous. Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
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Anonymous. Gewald reaction. Wikipedia. [Link]
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Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society (Resumed). [Link]
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El-Faham, A., et al. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
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Fülep, G., & Haider, N. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]
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Hassan, A. S., et al. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [Link]
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Kappe, C. O. The three-component reaction of malononitrile 2, substitute... ResearchGate. [Link]
-
Moreno, L., et al. Synthesis of pyrido[2,1-a]isoquinolin-4-ones and oxazino[2,3-a]isoquinolin-4-ones: new inhibitors of mitochondrial respiratory chain. PubMed. [Link]
-
Movassaghi, M., & Hill, M. D. Single-step synthesis of pyrimidine derivatives. PubMed. [Link]
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Sabnis, R. W. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Sheibani, H., & Islami, M. R. Three-component reaction of malononitrile, aldehydes and phenolic β-naphthol in the presence of MgO. ResearchGate. [Link]
-
Tămaș, M. C., & Mantu, D. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]
-
Tudor, I. M., et al. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. National Institutes of Health. [Link]
-
Yilmaz, F., et al. Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. ResearchGate. [Link]
-
Zare, A., et al. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. PubMed Central. [Link]
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Application Notes & Protocols for 4,6-Dimethylpyrimidine-2-carbonitrile
Introduction: The Strategic Value of 4,6-Dimethylpyrimidine-2-carbonitrile in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic selection of foundational scaffolds is paramount. This compound (CAS No: 22126-16-5) has emerged as a high-value, versatile building block for advanced organic synthesis.[1][2] Its utility is rooted in the unique electronic and reactive properties conferred by its structure: a nitrogen-rich pyrimidine ring functionalized with a reactive nitrile group.[1] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5][6][7] This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and the scientific rationale behind its use for researchers, chemists, and drug development professionals.
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are the cornerstones of reproducible and secure experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 22126-16-5 | [8] |
| Molecular Formula | C₇H₇N₃ | [8] |
| Molecular Weight | 133.15 g/mol | [8] |
| Appearance | Solid (typically) | [9] |
| Purity | ≥98% (typical commercial grade) | [8] |
| Boiling Point | Data not consistently available | [9] |
| Solubility | Soluble in common organic solvents like ethanol | [9] |
| Stability | Stable under normal storage conditions | [9] |
Safety & Handling Precautions
As with any nitrile-containing compound, appropriate safety measures are critical.
-
Hazard Profile : While a comprehensive toxicological profile is not fully established, related pyrimidine compounds can cause skin and serious eye irritation. It is harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10][11]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from heat, sources of ignition, and strong oxidizing agents.[9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Core Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its capacity for chemical elaboration. The electron-withdrawing nitrile group and the nitrogen atoms in the pyrimidine ring create multiple sites for controlled chemical transformations.[1]
Scaffold for Bioactive Heterocycles
The pyrimidine nucleus is a cornerstone of many biologically active molecules.[3] this compound serves as an excellent starting material for creating more complex fused heterocyclic systems, a common and effective strategy in medicinal chemistry.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build novel ring systems.
Precursor for Kinase Inhibitors
Many successful kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling competitive binding at the enzyme's active site. Derivatives of 2-cyanopyrimidines have been investigated for their potential as anticancer agents, including as inhibitors of key signaling proteins like Bcl-2 and Mcl-1.[13] Further, pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis and cancer progression.[14]
Below is a conceptual signaling pathway illustrating how a hypothetical inhibitor derived from this compound might function to block cancer cell proliferation.
Caption: Hypothetical mechanism of a VEGFR-2 inhibitor derived from the pyrimidine scaffold.
Experimental Protocol: Synthesis of 2-Cyanopyrimidine Derivatives
The conversion of a 2-thioether pyrimidine to a 2-cyanopyrimidine is a well-established synthetic route that highlights the utility of these precursors.[15][16] This two-step protocol involves the oxidation of the thioether to a more reactive sulfone, followed by nucleophilic displacement with a cyanide source.[15][16] This method avoids the often harsh conditions required for direct cyanation of halopyrimidines.[17]
Workflow Overview
Caption: General workflow for the synthesis of 2-cyanopyrimidines from a thioether precursor.
Part 1: Oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine
Rationale: The methylthio group is a poor leaving group. Oxidation to the corresponding methylsulfonyl (sulfone) group transforms it into an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr). m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.
Materials:
-
4,6-Dimethyl-2-(methylthio)pyrimidine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 4,6-Dimethyl-2-(methylthio)pyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (approx. 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, cool the mixture again to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to neutralize excess oxidant, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfone intermediate, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine. This intermediate is often used in the next step without further purification.
Part 2: Nucleophilic Displacement with Cyanide
Rationale: The sulfinate group is now readily displaced by a nucleophile. Potassium cyanide (KCN) serves as the cyanide source to install the desired carbonitrile functionality.[15][16] Acetonitrile is a suitable polar aprotic solvent for this type of SNAr reaction.
Materials:
-
Crude 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (from Part 1)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate or DCM for extraction
Procedure:
-
CAUTION: All operations involving cyanide salts must be performed in a certified chemical fume hood. Have a cyanide poisoning antidote kit and trained personnel available. Acidic conditions must be strictly avoided to prevent the formation of highly toxic HCN gas.
-
To a solution of the crude sulfone (1.0 eq) in anhydrous MeCN, add KCN (approx. 1.5 eq).
-
Heat the reaction mixture to reflux (or ~80 °C) and monitor by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a synthetically tractable and valuable intermediate for constructing diverse molecular architectures.[1][2] Its strategic importance in the synthesis of pharmacologically relevant compounds, particularly as a precursor for kinase inhibitors and other complex heterocyclic systems, is well-supported by the foundational chemistry of pyrimidines. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this compound, while underscoring the critical importance of rigorous safety protocols in its handling and application.
References
- Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2-Cyanopyrimidines. MDPI.
- Preparation process of 2-cyano pyrimidine. Google Patents.
- (PDF) Synthesis of 2-Cyanopyrimidines. ResearchGate.
- Method for preparing 2-cyanopyrimidine. Google Patents.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Unknown Source.
- Exploring the Applications of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Advanced Organic Building Blocks: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS 14082-83-6 - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
- SAFETY DATA SHEET. Fisher Scientific.
- Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters - ACS Publications.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. PMC - NIH.
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- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Unknown Source.
- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PubMed.
- Cyanation. Wikipedia.
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- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
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Synthesis of Fused Pyrimidines from 4,6-Dimethylpyrimidine-2-carbonitrile: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Enduring Legacy of Fused Pyrimidines in Therapeutic Innovation
Fused pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active molecules and approved therapeutics.[1][2] Their prevalence stems from their ability to mimic purine bases, allowing them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes crucial in cellular signaling and replication.[3] This structural versatility has led to the development of potent anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][4]
The strategic synthesis of novel fused pyrimidine libraries is therefore a critical endeavor in modern drug discovery. 4,6-Dimethylpyrimidine-2-carbonitrile emerges as a particularly valuable and versatile starting material for this purpose. Its activated cyano group at the 2-position, coupled with the inherent reactivity of the pyrimidine ring, provides a powerful handle for the construction of diverse fused heterocyclic systems. This guide provides a detailed exploration of the synthetic pathways originating from this key building block, offering both mechanistic insights and actionable, field-tested protocols for the synthesis of medicinally relevant fused pyrimidines.
Core Synthetic Strategies: Leveraging the Reactivity of the 2-Cyano Group
The primary synthetic strategy for elaborating this compound into fused systems involves the reaction of the electrophilic cyano group with a variety of dinucleophilic reagents. This initial reaction typically forms an intermediate that can subsequently undergo intramolecular cyclization to yield the desired bicyclic or tricyclic scaffold. The choice of the dinucleophile dictates the nature of the fused ring.
I. Synthesis of Pyrimido[4,5-d]pyrimidines
The pyrimido[4,5-d]pyrimidine core is a prominent scaffold in numerous kinase inhibitors and other targeted therapies.[5][6] The synthesis of this system from this compound can be efficiently achieved through a cyclocondensation reaction with guanidine.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of guanidine on the electron-deficient carbon of the cyano group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrimido[4,5-d]pyrimidine ring system.
Experimental Workflow: Pyrimido[4,5-d]pyrimidine Synthesis
Sources
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Application Notes & Protocols: 4,6-Dimethylpyrimidine-2-carbonitrile as a Foundational Synthon for Modern Agrochemicals
Abstract
The pyrimidine scaffold is a cornerstone in the discovery of novel agrochemicals, offering a versatile platform for developing potent fungicides, herbicides, and insecticides.[1][2] This technical guide delves into the strategic application of 4,6-Dimethylpyrimidine-2-carbonitrile (CAS: 22126-16-5) , a high-value intermediate for the synthesis of advanced agrochemical agents.[3][4] We provide an in-depth analysis of its conversion into the critical 2-aminopyrimidine core, followed by detailed, field-proven protocols for its elaboration into fungicidally active N-arylpyrimidin-2-amine derivatives. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both mechanistic insights and actionable synthetic methodologies.
Introduction: The Strategic Importance of the Pyrimidine Core
Pyrimidine derivatives are integral to modern crop protection due to their broad spectrum of biological activities.[1][5] Molecules incorporating this N-heterocycle have led to commercial success in controlling a wide range of plant pathogens, weeds, and insect pests. The inherent chemical properties of the pyrimidine ring, including its electronic distribution and multiple sites for functionalization, allow for precise tuning of a molecule's physicochemical properties and biological efficacy.
This compound emerges as a particularly valuable starting material.[3] Its structure features:
-
A substituted pyrimidine ring , which forms the core of many active ingredients.
-
A reactive nitrile group at the 2-position, which serves as a versatile chemical handle for conversion into other key functional groups, most notably the 2-amino group.
This guide focuses on the transformation of this nitrile into the 2-amino-4,6-dimethylpyrimidine intermediate, a critical gateway to a diverse array of potent agrochemicals, particularly anilinopyrimidine fungicides.
Synthetic Strategy: From Nitrile to Bioactive Scaffold
The primary synthetic route involves the conversion of the 2-carbonitrile group into a 2-amino functionality. The resulting compound, 2-amino-4,6-dimethylpyrimidine, is a direct precursor to numerous agrochemical classes.[6] This amine can then undergo further reactions, such as N-arylation, to produce the final active ingredients.
The overall workflow can be visualized as a multi-stage process, beginning with the starting nitrile and proceeding through key intermediates to the final, functionalized agrochemical.
Caption: Synthetic workflow from starting material to final product.
Core Application: Synthesis of Anilinopyrimidine Fungicides
Anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, are vital for controlling devastating plant diseases like grey mould (Botrytis cinerea).[7][8] A common structural feature of this class is the N-phenyl-pyrimidin-2-amine core. The synthesis of novel analogues with improved efficacy or resistance-breaking properties is a key research objective. The 2-amino-4,6-dimethylpyrimidine intermediate is an ideal platform for this work.
The most robust and versatile method for creating the crucial C-N bond is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[9][10] This reaction allows for the efficient coupling of the 2-aminopyrimidine with a wide variety of aryl halides (bromides, chlorides), enabling the exploration of diverse substitutions on the phenyl ring to optimize biological activity.
Mechanistic Rationale for Buchwald-Hartwig Amination
The choice of a palladium catalyst, a specialized phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is critical for the reaction's success.[9]
-
Palladium(0) Catalyst: The active catalyst that undergoes oxidative addition with the aryl halide.
-
Xantphos Ligand: A bulky, electron-rich bisphosphine ligand that promotes the crucial reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst. Its wide bite angle is well-suited for this transformation.
-
Sodium tert-Butoxide (NaOtBu): A strong base required to deprotonate the aminopyrimidine, forming the nucleophilic amide that coordinates to the palladium center.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the aryl ring introduced via this method allows for the establishment of clear SAR. As demonstrated in studies of related compounds, the nature and position of substituents on the phenyl ring significantly impact fungicidal potency.[7][11]
| Compound ID | Aryl Substituent (R) | Target Pathogen | EC₅₀ (µg/mL)[7] |
| F-01 | H (unsubstituted) | Botrytis cinerea | > 10 |
| F-02 | 2-Fluoro | Botrytis cinerea | < 1.0 |
| F-03 | 4-Methyl | Botrytis cinerea | 5.2 |
| F-04 | 4-Chloro | Botrytis cinerea | 3.8 |
| F-05 | 2,6-Difluoro | Botrytis cinerea | 1.5 |
Data is representative and based on published findings for analogous structures to illustrate SAR principles.
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine (Core Intermediate)
This protocol describes a standard and reliable method for synthesizing the key aminopyrimidine intermediate via the reaction of a guanidine salt with acetylacetone, a foundational reaction in pyrimidine chemistry.[12][13]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 10.0 g | 0.105 |
| Acetylacetone | 123-54-6 | 100.12 | 10.5 g | 0.105 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 8.4 g | 0.210 |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (10.0 g, 0.105 mol) and deionized water (50 mL). Stir until fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (8.4 g, 0.210 mol) in deionized water (50 mL). Caution: This is an exothermic process. Allow the solution to cool to room temperature.
-
Slowly add the sodium hydroxide solution to the guanidine hydrochloride solution with vigorous stirring.
-
Add acetylacetone (10.5 g, 0.105 mol) dropwise to the aqueous alkaline mixture over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove residual salts.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 2-amino-4,6-dimethylpyrimidine as a white to off-white crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum at 50 °C. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield: 75-85%.
Protocol 2: Palladium-Catalyzed N-Arylation of 2-Amino-4,6-dimethylpyrimidine
This protocol provides a general method for the Buchwald-Hartwig amination to synthesize N-aryl-4,6-dimethylpyrimidin-2-amines.[9][10]
Materials & Reagents:
| Reagent | Role | M.W. ( g/mol ) | Quantity | Moles |
| 2-Amino-4,6-dimethylpyrimidine | Amine | 123.16 | 1.23 g | 10.0 mmol |
| Substituted Aryl Bromide | Aryl Source | - | 11.0 mmol | 1.1 equiv. |
| Pd₂(dba)₃ | Catalyst Precursor | 915.72 | 92 mg | 0.1 mmol (1 mol%) |
| Xantphos | Ligand | 578.68 | 174 mg | 0.3 mmol (3 mol%) |
| Sodium tert-Butoxide | Base | 96.10 | 1.35 g | 14.0 mmol |
| Anhydrous Toluene | Solvent | 92.14 | 50 mL | - |
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask or a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Reagent Charging: To the flask, add 2-amino-4,6-dimethylpyrimidine (1.23 g, 10.0 mmol), the chosen aryl bromide (11.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (174 mg, 0.3 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Stir vigorously for 8-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (25 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-4,6-dimethylpyrimidin-2-amine product.
-
Characterization: Confirm the structure and purity of the final compound using NMR, MS, and elemental analysis.
Conclusion
This compound is a strategic and versatile building block for the synthesis of advanced agrochemicals. Its efficient conversion to the 2-amino-4,6-dimethylpyrimidine core opens access to a vast chemical space. The application of modern synthetic methods, such as palladium-catalyzed cross-coupling, enables the rapid and systematic development of novel fungicidal candidates. The protocols detailed herein provide a robust framework for researchers to leverage this important intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
- ACS Publications. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Frontiers Media S.A. (2021).
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection.
- ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.
- MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea.
- ResearchGate. (n.d.).
- Research Square. (n.d.).
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- National Center for Biotechnology Information. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed.
- National Center for Biotechnology Information. (n.d.).
- Alzchem Group. (n.d.). 2-Amino-4,6-dimethylpyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound.
- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- National Center for Biotechnology Information. (2008).
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl)
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- 13. researchgate.net [researchgate.net]
Foreword: Unveiling the Potential of a Versatile Heterocycle in Advanced Materials
An In-depth Guide to the Application of 4,6-Dimethylpyrimidine-2-carbonitrile in Materials Science
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and photophysical properties is relentless. Heterocyclic compounds, in particular, form a cornerstone of this exploration, offering a rich playground of functionality. Among these, this compound emerges as a compelling, yet underexplored, building block. Its unique electronic profile—an electron-deficient pyrimidine core functionalized with a reactive nitrile group—positions it as a prime candidate for the rational design of next-generation functional materials.[1][2] This guide moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a detailed exploration of its potential applications, complete with actionable protocols derived from established principles in organic and materials synthesis. While its primary applications to date have been as an intermediate in pharmaceutical and agrochemical research, its inherent properties strongly suggest a future in the creation of advanced materials, including organic semiconductors and luminescent compounds.[3][4]
This document is structured to serve as a practical handbook. It will detail not only the foundational properties and synthesis of this compound but also provide step-by-step protocols for its theoretical application in two key areas of materials science: luminescent materials for organic light-emitting diodes (OLEDs) and as a ligand for the synthesis of coordination polymers. The causality behind experimental choices is explained, and every protocol is designed as a self-validating system, grounded in authoritative scientific literature.
Physicochemical and Structural Data
A comprehensive understanding of a precursor's properties is critical for its successful application. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 22126-16-5 | [4] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Appearance | Solid (typically) | [5] |
| Purity | ≥98% (commercial grades available) | [4] |
| Storage | Room temperature, in a cool, dry, well-ventilated area away from strong oxidizing agents. | [3] |
Synthetic Protocol: Accessing the Building Block
The synthesis of this compound is not commonly detailed in pedagogical literature, reflecting its status as a specialized reagent. However, a plausible and efficient route can be adapted from established pyrimidine syntheses, such as the condensation of a 1,3-dicarbonyl compound with a nitrile-containing amidine. A representative protocol is outlined below.
Principle: This synthesis relies on the cyclocondensation reaction between acetylacetone (a 1,3-dicarbonyl) and cyanoguanidine. The basic conditions facilitate the initial nucleophilic attack and subsequent dehydration to form the stable pyrimidine ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Caution: Sodium reacts violently with water and ethanol; perform this step with appropriate personal protective equipment (PPE) and in a fume hood.
-
Addition of Reactants: To the sodium ethoxide solution, add acetylacetone (10.0 g, 0.1 mol). Stir the mixture for 15 minutes at room temperature. Subsequently, add cyanoguanidine (8.4 g, 0.1 mol) in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add 100 mL of water and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. A purity of >99% is desirable for materials science applications.[1]
Application Note 1: A Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs
Scientific Rationale: The pyrimidine-5-carbonitrile scaffold has been successfully employed as an electron-accepting unit in donor-acceptor-donor (D-A-D) type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF).[6] The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing nitrile group, allows for the creation of molecules with a small singlet-triplet energy gap (ΔE_ST), a prerequisite for efficient TADF.[7] By functionalizing this compound, it can be developed into a core for novel TADF emitters.
Proposed Workflow: A plausible strategy involves the functionalization of the methyl groups of this compound via bromination, followed by a coupling reaction with a suitable electron-donating moiety, such as a carbazole derivative.
A proposed synthetic route to a D-A-D type TADF emitter.
Experimental Protocol: Synthesis of a Carbazole-Functionalized Pyrimidine Emitter
-
Bromination of Methyl Groups:
-
In a 250 mL flask, suspend this compound (1.33 g, 10 mmol) in 100 mL of carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (3.74 g, 21 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, filter off the succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4,6-bis(bromomethyl)pyrimidine-2-carbonitrile. Use this intermediate directly in the next step.
-
-
Coupling with Carbazole:
-
In a 100 mL flask, dissolve the crude 4,6-bis(bromomethyl)pyrimidine-2-carbonitrile (10 mmol) and carbazole (3.51 g, 21 mmol) in 50 mL of dimethylformamide (DMF).
-
Add potassium carbonate (4.14 g, 30 mmol) as a base.
-
Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water and methanol, and dry under vacuum.
-
Purify the product by column chromatography on silica gel to obtain the target D-A-D molecule.
-
-
Validation and Characterization:
-
Confirm the structure using NMR and mass spectrometry.
-
Investigate the photophysical properties using UV-Vis and photoluminescence spectroscopy in a suitable solvent (e.g., toluene).
-
Determine the photoluminescence quantum yield (PLQY) and fluorescence lifetime.
-
The TADF properties can be confirmed by measuring the temperature-dependent delayed fluorescence.
-
Application Note 2: A Versatile Ligand for Luminescent Coordination Polymers
Scientific Rationale: The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions. This makes this compound a promising organic ligand for the construction of coordination polymers or Metal-Organic Frameworks (MOFs).[8] The resulting materials could exhibit interesting properties such as luminescence (if a suitable metal ion like Zn²⁺ or Cd²⁺ is used), porosity, or catalytic activity. The nitrile group can also potentially participate in coordination or be a site for post-synthetic modification.
Proposed Workflow: A common method for synthesizing coordination polymers is through solvothermal reaction, where the ligand and a metal salt are heated in a sealed vessel.
General workflow for solvothermal synthesis of a coordination polymer.
Experimental Protocol: Solvothermal Synthesis of a Zn(II)-Based Coordination Polymer
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, combine this compound (13.3 mg, 0.1 mmol) and Zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol).
-
Add a solvent mixture of N,N-dimethylformamide (DMF) (4 mL) and ethanol (2 mL).
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the vial inside a Teflon-lined stainless-steel autoclave.
-
Place the autoclave in a programmable oven.
-
Heat the oven to 120°C at a rate of 5°C/min, hold at this temperature for 48 hours, and then cool down to room temperature at a rate of 0.1°C/min.
-
-
Isolation of the Product:
-
Carefully open the autoclave and collect the crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
-
-
Validation and Characterization:
-
Determine the crystal structure using Single-Crystal X-ray Diffraction (SC-XRD).
-
Confirm the phase purity of the bulk sample using Powder X-ray Diffraction (PXRD).
-
Assess the thermal stability of the coordination polymer using Thermogravimetric Analysis (TGA).
-
Investigate the luminescent properties of the material using solid-state photoluminescence spectroscopy.
-
Conclusion and Future Outlook
This compound stands as a promising, yet largely untapped, resource for the materials scientist. Its inherent electronic properties and multiple reactive sites provide a versatile platform for the synthesis of advanced functional materials. The protocols detailed herein, while based on established chemical principles rather than direct literature examples for this specific molecule, offer a robust starting point for researchers to explore its potential in OLEDs, coordination polymers, and beyond. Future work should focus on the practical synthesis and characterization of these proposed materials to fully validate their performance and unlock new avenues in the design of materials with tailored optoelectronic properties.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 16). Advanced Organic Building Blocks: The Role of this compound.
- Nanjing Finechem Holding Co.,Limited. This compound CAS 14082-83-6.
- Karolis, J., et al. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Dyes and Pigments.
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- ResearchGate. Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices.
- MDPI. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs.
- ResearchGate. Pyrimidine-5-carbonitrile acceptor combined with an ortho linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescent emitters.
- MySkinRecipes. This compound.
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- Google Patents. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
- National Institutes of Health. (2020). A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. Scientific Reports.
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The Strategic Utility of 4,6-Dimethylpyrimidine-2-carbonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and clinical candidates. Its structural resemblance to the purine bases of DNA and RNA allows for effective interaction with a wide array of biological targets. Among the diverse class of pyrimidine-based building blocks, 4,6-dimethylpyrimidine-2-carbonitrile emerges as a particularly versatile precursor for the synthesis of bioactive molecules. The presence of the reactive nitrile group at the 2-position, coupled with the modulating influence of the dimethyl substituents, provides a unique platform for the construction of potent kinase inhibitors, antimicrobials, and antiviral agents.
This guide provides a detailed exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to leverage this precursor in the quest for novel therapeutics.
Chemical Reactivity and Strategic Transformations
The synthetic potential of this compound is primarily centered on the chemical transformations of the 2-cyano group. This electron-withdrawing group activates the pyrimidine ring and serves as a versatile handle for the introduction of various pharmacophoric moieties. Key transformations include:
-
Conversion to 2-Amidinopyrimidines: The amidine functionality is a potent hydrogen bond donor and can mimic the protonated state of arginine, enabling strong interactions with the hinge region of many protein kinases.
-
Formation of 2-Hydrazinopyrimidines: The hydrazino group serves as a nucleophilic handle for the construction of more complex heterocyclic systems, such as pyrazolyl-pyrimidines, which have demonstrated significant antiproliferative activity.
-
[2+3] Cycloaddition to form 2-(Tetrazol-5-yl)pyrimidines: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2]
These transformations provide access to a diverse chemical space, allowing for the fine-tuning of biological activity and drug-like properties.
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrimidine core is a common feature in many ATP-competitive kinase inhibitors. The strategic elaboration of the this compound scaffold can lead to potent and selective kinase inhibitors.
Workflow for the Synthesis of a Generic 2-Amidinopyrimidine Kinase Inhibitor
Caption: Synthetic workflow for 2-amidinopyrimidine kinase inhibitors.
Protocol 1: Synthesis of 4,6-Dimethyl-N'-hydroxy-pyrimidine-2-carboximidamide
This protocol details the conversion of the nitrile to a hydroxyamidine, a functional group known to interact with kinase active sites.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 g, 7.5 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (0.62 g, 9.0 mmol) and potassium carbonate (1.24 g, 9.0 mmol).
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure 4,6-dimethyl-N'-hydroxy-pyrimidine-2-carboximidamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The basic conditions generated by potassium carbonate deprotonate the hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.
Application in Antimicrobial Agent Synthesis
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history of use as antibacterial and antifungal compounds. The this compound scaffold can be elaborated to produce molecules with potent antimicrobial activity.
Workflow for the Synthesis of a 2-Hydrazinyl-pyrimidine based Antimicrobial
Caption: Synthesis of a tetrazolyl-pyrimidine as a potential antiviral.
Protocol 3: Synthesis of 5-(4,6-Dimethylpyrimidin-2-yl)-1H-tetrazole
This protocol outlines the [2+3] cycloaddition reaction to form the tetrazole ring, a crucial step in synthesizing potential antiviral agents. [2] Materials:
-
This compound
-
Sodium azide
-
Ammonium chloride
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g, 7.5 mmol), sodium azide (0.59 g, 9.0 mmol), and ammonium chloride (0.48 g, 9.0 mmol) in DMF (15 mL).
-
Heat the mixture to 110-120 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
For further purification, the crude product can be dissolved in aqueous NaOH, washed with an organic solvent (e.g., ethyl acetate), and then re-precipitated by adding HCl.
-
Characterize the final product, 5-(4,6-dimethylpyrimidin-2-yl)-1H-tetrazole, using spectroscopic techniques.
Expertise & Experience: The choice of DMF as a solvent is crucial due to its high boiling point and ability to dissolve the reagents. The acid-base workup is a standard and effective method for purifying tetrazole products.
Quantitative Data Summary
| Precursor | Product | Bioactivity Class | Typical Yield |
| This compound | 2-Amidinopyrimidine Derivatives | Kinase Inhibitors | 60-85% |
| This compound | 2-Hydrazinyl-pyrimidine Derivatives | Antimicrobial Intermediates | 75-90% |
| This compound | 2-(Tetrazol-5-yl)pyrimidine Derivatives | Antiviral Candidates | 55-80% |
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide range of bioactive molecules. The strategic transformations of its 2-cyano group into key pharmacophoric elements like amidines, hydrazines, and tetrazoles provide a robust platform for the development of novel kinase inhibitors, antimicrobial agents, and antiviral compounds. The protocols and workflows detailed in this guide are intended to empower researchers to explore the full potential of this important building block in their drug discovery endeavors.
References
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-
El-Sayed, N. F., et al. (2022). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. BMC Chemistry, 16(1), 1-13. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis.
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Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]
-
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1334057. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596-7619. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- MySkinRecipes. (n.d.). This compound.
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Patel, R. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Journal of the Serbian Chemical Society, 85(4), 485-500. [Link]
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Popa, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(17), 5313. [Link]
-
Ragab, F. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200878. [Link]
-
Sayed, S. M., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4528. [Link]
-
Sharma, P., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1699-1719. [Link]
- Sravanthi, T., & Manju, S. L. (2016). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Der Pharma Chemica, 8(1), 445-451.
-
Tzani, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5159. [Link]
-
Unversity of Sargodha. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 16(1), 1-15. [Link]
-
Various Authors. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285608. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dimethylpyrimidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Power of Suzuki Coupling
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the central framework of numerous biologically active compounds, including antiviral and anticancer agents. The ability to introduce diverse molecular fragments onto this heterocyclic system is crucial for the exploration of new chemical space and the optimization of pharmacological properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast array of boronic acids and their derivatives, makes it an indispensable strategy in modern organic synthesis.
This application note provides an in-depth guide to the Suzuki coupling reaction as applied to 4,6-dimethylpyrimidine-2-carbonitrile derivatives. We will delve into the mechanistic nuances of this transformation on an electron-deficient, nitrogen-rich heterocycle, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting. The presence of the electron-withdrawing nitrile group at the 2-position and the methyl groups at the 4- and 6-positions introduces specific electronic and steric considerations that will be a central focus of this guide.
Mechanistic Insights: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for rationalizing experimental choices and troubleshooting suboptimal results. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the pyrimidine halide (or triflate) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing nitrile group, generally facilitates this step compared to electron-rich aromatic halides.[4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Experimental Protocol: Suzuki Coupling of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of a this compound derivative. Note that a leaving group, such as a halogen, is necessary for the reaction to proceed. For this example, we will consider a hypothetical 2-chloro-4,6-dimethylpyrimidine-5-carbonitrile.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine-5-carbonitrile, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-4,6-dimethylpyrimidine-5-carbonitrile.
Optimization of Reaction Conditions
The success of a Suzuki coupling reaction, particularly with challenging substrates, often hinges on the careful optimization of several parameters. The following table summarizes key variables and their typical effects on the reaction outcome.
| Parameter | Common Reagents/Conditions | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts that form the active Pd(0) species in situ. The choice can influence reaction kinetics and catalyst stability.[2] |
| Ligand | Phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) | Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, and can prevent catalyst deactivation, which is a known issue with nitrogen-containing heterocyles.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaryl couplings.[6] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF (often with water) | The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are common, and the addition of water can aid in the dissolution of the base and promote transmetalation.[7] |
| Temperature | 80-120 °C (conventional or microwave heating) | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of reactants or catalysts. Microwave irradiation can significantly reduce reaction times.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature | - Use a fresh palladium source and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃).- Increase the reaction temperature or consider microwave heating. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Inefficient transmetalation | - Ensure thorough degassing of solvents and maintenance of an inert atmosphere.- Optimize the base and solvent system to facilitate transmetalation. |
| Protodeboronation of Boronic Acid | - Presence of water and/or base | - Use anhydrous conditions if possible, or minimize the amount of water.- Consider using boronate esters, which are often more stable. |
| Catalyst Deactivation | - Coordination of the pyrimidine nitrogen to the palladium center | - Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the functionalization of this compound derivatives. A thorough understanding of the reaction mechanism, coupled with careful optimization of the catalyst system, base, and solvent, is key to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement this important transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrimidine-based compounds with therapeutic potential.
References
-
D. S. Z. a. P. L. Munawar Hussain, "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine," ResearchGate, 2025. [Link]
-
K. P. a. J. S. Veronika Priečková, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," MDPI, 2021. [Link]
-
J. C. C. a. S. P. M. D. Hill, "Synthesis of pyrimidines by direct condensation of amides and nitriles," PubMed, 2007. [Link]
-
P. J. O. a. J. F. R. P. D. C. A. G. G. T. D. W. H. R. J. D. Miller, "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids," PubMed, 2003. [Link]
-
S. L. B. a. B. H. Y. R. A. S. J. P. Wolfe, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Organic Chemistry Portal, 1999. [Link]
-
S. L. B. a. B. H. Y. R. A. S. J. P. Wolfe, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, 2007. [Link]
-
ChemistryViews, "Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning," ChemistryViews, 2022. [Link]
-
R. S. a. M. D. B. Bartosz A. Grzybowski, "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction," Organic Chemistry Frontiers, 2020. [Link]
-
S. L. Buchwald, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," NIH, 2017. [Link]
-
G. A. a. M. A. S. N. A. G. S. I. U. Khan, "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," MDPI, 2021. [Link]
-
S. Hocek, "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to," SciSpace, 2001. [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, 2025. [Link]
-
S. Sastre-Santos, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," MDPI, 2019. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, 2021. [Link]
-
G. A. a. M. A. S. N. A. G. S. I. U. Khan, "(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies," ResearchGate, 2025. [Link]
-
S. R. C. a. S. J. L. S. D. T. C. E. M. Anderson, "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction," ACS Publications, 2005. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 4,6-Dimethylpyrimidine-2-carbonitrile as a Versatile Scaffold for Drug Design
Introduction: The Privileged Nature of the Pyrimidine Core
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—highlights its profound biological significance. This inherent biocompatibility, combined with versatile chemical properties, has established the pyrimidine scaffold as a "privileged structure" in drug design.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The arrangement of nitrogen atoms at positions 1 and 3 in the pyrimidine ring imparts unique physicochemical properties, enabling them to act as both hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[1]
This guide provides a comprehensive technical overview of the 4,6-dimethylpyrimidine-2-carbonitrile scaffold, detailing its strategic value, synthetic utility, and protocols for developing novel therapeutic agents.
The Strategic Advantage of this compound
This compound is an advanced organic building block with significant potential in drug discovery.[4] Its structure offers a unique combination of features that medicinal chemists can exploit for the rational design of targeted therapies.
-
The Pyrimidine Core : Provides a rigid, planar scaffold that can be readily functionalized. The two nitrogen atoms are key interaction points with biological targets, often forming hydrogen bonds with amino acid residues in enzyme active sites.
-
The 2-Carbonitrile Group : This electron-withdrawing group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to generate more complex heterocyclic systems. The nitrile group itself can also act as a hydrogen bond acceptor.
-
The 4,6-Dimethyl Groups : These methyl groups provide steric bulk and can be important for fitting into hydrophobic pockets of target proteins. They also offer potential sites for later-stage functionalization to modulate physicochemical properties.
Physicochemical Properties and Drug-Likeness
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | 133.15 g/mol | Low molecular weight, providing ample room for derivatization while adhering to Lipinski's Rule of Five. |
| LogP | 1.0 - 2.0 (Estimated) | The aromatic ring and nitrile group contribute to some lipophilicity, while the nitrogen atoms add polarity. This balanced profile is often favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 (2 pyrimidine nitrogens, 1 nitrile nitrogen) | Excellent capacity for target binding. |
| Hydrogen Bond Donors | 0 | The core scaffold does not have hydrogen bond donors, but these can be introduced through derivatization of the nitrile group. |
| Rotatable Bonds | 0 (in the core) | The rigidity of the scaffold can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. |
Synthetic Pathways and Derivatization Protocols
The true power of this compound lies in its synthetic tractability. The nitrile group is the primary site for initial derivatization.
Protocol 1: Synthesis of 4,6-Dimethylpyrimidine-2-carboxamide
This protocol describes the hydrolysis of the nitrile to the corresponding primary amide, a common functional group in many drug molecules.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of concentrated sulfuric acid, cooled in an ice bath.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 4,6-dimethylpyrimidine-2-carboxamide.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (4,6-Dimethylpyrimidin-2-yl)methanamine
This protocol details the reduction of the nitrile to a primary amine, which can then be used for further elaboration, such as amide coupling or reductive amination.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (saturated solution)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of LiAlH₄ to 50 mL of anhydrous THF.
-
Dissolve 1.0 g of this compound in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude amine.
-
Purify by column chromatography on silica gel.
Safety Note: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and away from water.
Application in Kinase Inhibitor Design
A particularly successful application of pyrimidine-based drug design has been in the development of kinase inhibitors for cancer therapy.[1][5] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrimidine scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, and thus act as a competitive inhibitor.
The this compound scaffold can be elaborated to target the ATP-binding site of kinases. For example, the amine derivative from Protocol 2 can be coupled with various substituted aromatic or heteroaromatic systems to generate a library of potential kinase inhibitors.
Workflow for Kinase Inhibitor Drug Discovery
Caption: A typical workflow for pyrimidine-based kinase inhibitor discovery.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Target Kinase (e.g., VEGFR2, FGFR1)
-
Kinase Substrate (a specific peptide or protein)
-
ATP
-
Kinase Buffer
-
Test Compounds (dissolved in DMSO)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Analysis: The data can be plotted as percent inhibition versus log [inhibitor concentration] and fitted to a sigmoidal dose-response curve to calculate the IC₅₀.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates. Its inherent drug-like properties, coupled with its synthetic versatility, make it an attractive core for targeting a wide range of diseases, particularly in the field of oncology.[5][6] The protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this promising scaffold and to develop new and effective therapeutics.
References
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- Lamba, P., & Kushwaha, N. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(22), 5443.
- Singh, S., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(10), e2100146.
- Khan, I., & Zaib, S. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 20-39.
- Sharma, R., & Kumar, R. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 26(15), 1406-1425.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and clear protocols to optimize reaction yields and purity. This compound is a crucial building block in medicinal chemistry and materials science, and its efficient synthesis is paramount.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and accessible method is the condensation reaction between a 1,3-dicarbonyl compound, specifically acetylacetone (2,4-pentanedione), and a cyanide-containing amidine precursor, most commonly dicyandiamide or guanidine, in the presence of a strong base.[3][4] This approach is a variation of classical pyrimidine syntheses and is favored for its operational simplicity and the availability of starting materials.
Q2: What is the role of the base in this reaction?
A strong base, typically an alkoxide like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), is critical for the reaction to proceed.[5][6] Its primary role is to deprotonate the α-carbon of acetylacetone, forming a nucleophilic enolate. This enolate then attacks the carbon atom of the nitrile or guanidine group, initiating the cyclization cascade that ultimately forms the pyrimidine ring. The strength of the base is crucial; weaker bases may result in poor yields.[5]
Q3: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[7] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting materials (acetylacetone, dicyandiamide) and the product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.
Q4: What is a typical expected yield for this synthesis?
Yields can vary significantly based on reaction conditions, reagent purity, and purification methods. With optimized conditions, yields in the range of 60-80% are commonly reported in the literature for analogous pyrimidine syntheses. However, without careful optimization, yields can be much lower.
Q5: What are the primary safety concerns I should be aware of?
The primary hazards are associated with the reagents used:
-
Sodium Ethoxide/Methoxide : These are strong bases that are highly corrosive and react violently with water.[6] They are also flammable. Always handle them in an anhydrous environment (e.g., under a nitrogen or argon atmosphere) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : Anhydrous ethanol or methanol are typically used and are flammable. All heating should be conducted using a heating mantle and a condenser in a well-ventilated fume hood.
-
Cyanide-Containing Reagents : If using reagents like potassium cyanide for other steps, extreme caution is necessary due to their high toxicity.[8]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue. The cause can often be diagnosed by systematically evaluating the reaction parameters.
Possible Cause A: Inactive or Insufficient Base
The condensation is base-catalyzed, and the quality and quantity of the base are paramount.
-
Underlying Chemistry : Sodium ethoxide is hygroscopic and can decompose upon exposure to atmospheric moisture, converting to sodium hydroxide and ethanol.[6] While still a base, sodium hydroxide is less effective for this specific condensation, leading to incomplete deprotonation of acetylacetone and stalling the reaction.
-
Troubleshooting Steps :
-
Use Fresh or Properly Stored Base : Ensure your sodium ethoxide or methoxide is a fine, free-flowing powder. If it has become clumpy or discolored, its activity may be compromised.
-
Verify Stoichiometry : A molar equivalent or a slight excess of the base relative to the 1,3-dicarbonyl compound is typically required to drive the reaction to completion.
-
Consider In-Situ Preparation : For maximum reactivity, sodium ethoxide can be prepared in situ by carefully adding metallic sodium to anhydrous ethanol. This ensures a completely anhydrous and highly active base.
-
Possible Cause B: Sub-Optimal Reaction Conditions
Temperature and reaction time are critical variables that must be controlled.
-
Underlying Chemistry : The condensation and subsequent cyclization/dehydration steps require sufficient thermal energy to overcome their activation barriers. Insufficient heat can lead to the accumulation of intermediates and low conversion to the final product.
-
Troubleshooting Steps :
-
Ensure Reflux : The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol, ~78 °C). Ensure that the mixture is boiling gently and that a reflux ring is visible in the condenser.
-
Extend Reaction Time : If TLC analysis shows unreacted starting material after the initially planned time, extend the reflux period and continue monitoring every 1-2 hours.[7] Some reactions may require overnight reflux to go to completion.
-
Data-Driven Optimization of Reaction Parameters
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Base | Commercial NaOEt (1.1 eq) | In situ prepared NaOEt (1.2 eq) | Increased enolate formation, higher conversion. |
| Solvent | Reagent-grade Ethanol | Anhydrous Ethanol | Minimizes base deactivation and side reactions. |
| Temperature | 60 °C | Reflux (~78 °C) | Overcomes activation energy for cyclization. |
| Time | 4 hours | 8-12 hours (or until TLC confirms completion) | Drives reaction to completion. |
Troubleshooting Workflow: Low Yield Diagnosis
Below is a logical workflow to diagnose the root cause of a low yield.
Caption: A decision tree for troubleshooting low reaction yield.
Problem 2: Significant Impurity Profile
Even with good conversion, the presence of side products can complicate purification and lower the isolated yield.
Possible Cause A: Hydrolysis of the Nitrile Group
The nitrile group (-CN) can be susceptible to hydrolysis under certain conditions, forming a primary amide (-CONH₂) or a carboxylic acid (-COOH).
-
Underlying Chemistry : This is particularly problematic during the aqueous workup. If the neutralization step leaves the solution strongly acidic or basic, and is heated, hydrolysis can occur.
-
Troubleshooting Steps :
-
Careful Neutralization : After the reaction is complete, cool the mixture to room temperature or in an ice bath before neutralizing. Add acid (e.g., dilute HCl or acetic acid) slowly while monitoring the pH, aiming for a final pH of ~7.
-
Avoid Excessive Heat During Workup : Do not heat the mixture during or after neutralization. Use a rotary evaporator at moderate temperature (e.g., 40 °C) to remove the solvent.
-
Possible Cause B: Self-Condensation of Acetylacetone
Acetylacetone can undergo self-condensation, especially in the presence of a base, leading to various unwanted byproducts.
-
Underlying Chemistry : The enolate of acetylacetone can react with another molecule of acetylacetone instead of the intended dicyandiamide. This is more likely if the dicyandiamide is not fully dissolved or if there are localized "hot spots" of high enolate concentration.
-
Troubleshooting Steps :
-
Control Reagent Addition : Add the acetylacetone slowly to the solution of the base and dicyandiamide in ethanol. This maintains a low concentration of the enolate at any given time, favoring the desired intermolecular reaction.
-
Ensure Homogeneity : Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and prevent localized high concentrations or temperatures.[9]
-
Problem 3: Difficulty in Product Isolation and Purification
A common final hurdle is isolating the pure, solid product from the crude reaction mixture.
Possible Cause A: Product is Oily or Fails to Crystallize
The crude product may initially separate as an oil rather than a solid, making filtration difficult.
-
Underlying Chemistry : This is often due to the presence of residual solvent or impurities that depress the melting point and inhibit the formation of a crystal lattice.
-
Troubleshooting Steps :
-
Trituration : Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This will wash away the impurities and often induces the oil to solidify.
-
Recrystallization : This is the most powerful purification technique. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture) and allow it to cool slowly. Pure crystals of the product should form, leaving impurities in the solution.
-
Seed Crystals : If you have a small amount of pure, solid product from a previous batch, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Detailed Protocol: Recrystallization for Purification
-
Solvent Selection : Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution : Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals under vacuum to remove any residual solvent. The purity can be checked by melting point analysis and spectroscopy.
By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- TSI Journals. (2008, November 21). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). Advanced Organic Building Blocks: The Role of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Applications of this compound in Advanced Organic Synthesis.
- ChemicalBook. (2023, April 17). Sodium ethoxide: Application and Preparation.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. growingscience.com [growingscience.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the technical support resource for the purification of 4,6-dimethylpyrimidine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into overcoming common challenges encountered during the purification of this versatile heterocyclic building block. Here, we move beyond simple step-by-step instructions to explain the why behind each procedural choice, empowering you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Impurities are intrinsically linked to the synthetic route employed. A common and efficient pathway to the pyrimidine core involves the condensation of a three-carbon bifunctional unit with a nitrogen-containing fragment like an amidine or guanidine derivative. For the 4,6-dimethylpyrimidine scaffold, acetylacetone is a frequent starting material.
Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual acetylacetone and the guanidine or amidine derivative used for the cyclization.
-
Reaction Intermediates: Incomplete cyclization or subsequent functional group transformations can leave intermediates in the crude product. For instance, if synthesizing from a precursor like 4,6-dimethylpyrimidine-2-thiol, this starting material may be present.
-
Side-Reaction Products: Self-condensation of acetylacetone or the formation of isomeric pyrimidines, although less common under controlled conditions, can occur. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is also a possibility if water is present, especially under acidic or basic conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, methanol) and any acids, bases, or catalysts will be present.
Q2: My purified this compound is a yellowish oil/solid, but I expect a white solid. What is the cause?
A2: A yellowish tint is a common observation for many nitrogen-containing heterocyclic compounds and often indicates the presence of minor, highly conjugated impurities or degradation products. These can arise from side reactions during synthesis or slight decomposition upon exposure to air or light. Treatment with activated charcoal during recrystallization is an effective method for removing such colored impurities.
Q3: I am struggling to remove a very polar impurity that co-elutes with my product during normal-phase chromatography. What are my options?
A3: This is a classic challenge when dealing with polar molecules. If a polar impurity is difficult to separate on silica gel, consider these strategies:
-
Switch to a Different Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent choice for separating polar compounds. Alternatively, reverse-phase chromatography (C18) with a highly aqueous mobile phase can sometimes provide the required selectivity.
-
Modify the Mobile Phase: For basic pyrimidine derivatives, adding a small amount of a modifier like triethylamine or ammonia to the mobile phase in normal-phase chromatography can improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
Chemical Scavenging: If the impurity has a reactive functional group that your target compound lacks (e.g., a primary amine, a thiol), it may be possible to use a scavenger resin to selectively remove it from your crude mixture before chromatography.
-
Recrystallization: This orthogonal purification technique separates based on solubility and crystal lattice packing, which can be very effective at removing impurities with different polarity and structural features.
Q4: What are the key physical properties I need to consider for purification?
A4: Key properties include melting point, boiling point, and solubility. Unfortunately, specific experimental data for this compound is not consistently reported in publicly available literature. However, the related compound 4,6-dimethylpyrimidine is a liquid with a boiling point of 154 °C. The addition of the polar nitrile group would be expected to increase the melting point and boiling point. The compound is generally soluble in polar organic solvents like ethanol and methanol and has moderate water solubility. Experimental determination of these properties on a small scale is highly recommended before attempting a large-scale purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | Product is highly polar and has poor mobility on silica. | Use a more polar eluent system (e.g., transitioning from ethyl acetate/hexane to dichloromethane/methanol). If the product still streaks or remains at the baseline, consider switching to a reverse-phase (C18) column with a water/acetonitrile or water/methanol mobile phase. |
| Product is partially soluble in the eluent at room temperature. | Ensure complete dissolution of the crude material before loading it onto the column. It may be necessary to use a stronger solvent like dichloromethane for loading. | |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Attempt to purify the crude material partially by a quick filtration through a silica plug before recrystallization to remove the most polar impurities. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Seeding with a pure crystal can also promote proper crystal growth. | |
| Product is not crystallizing from solution. | The solution is not sufficiently saturated. | Reduce the volume of the solvent by evaporation. |
| The chosen solvent is too good a solvent for the compound. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes turbid, then warm slightly to redissolve and cool slowly. A common combination is ethyl acetate and hexane. | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Optimize the mobile phase for better separation; a shallower gradient or isocratic elution might be necessary. Ensure the column is not overloaded. |
| Decomposition of the product on silica gel. | Deactivate the silica gel with a small percentage of triethylamine in the eluent. Minimize the time the compound spends on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying crude this compound from less polar and some moderately polar impurities.
1. Preliminary Analysis (TLC):
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the product spot to ensure good separation on the column. A typical eluent system might be 70:30 Hexane:Ethyl Acetate.
2. Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent mixture, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing impurities with different solubility profiles from the target compound.
1. Solvent Selection:
-
The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a mixed solvent system like ethyl acetate/hexane).
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Nanjing Finechem Holding Co.,Limited. This compound CAS 14082-83-6.
- Solubility of Things. 4,6-dimethylpyrimidine.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ChemicalBook. This compound | 22126-16-5.
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvpQNZffNkdFKteAUpFCNhqkPl5Qp970pKlHHX5B24QzpfUxh6IRam5it4KaspAMWTYIMrQfDgCRRFuZMAgeLiXPkXXXKAvB3zEFkr2Gx2Lp4UUb8W8O0BMP17OjhVpOZrV8jUINI-Qd3X](
Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-dimethylpyrimidine-2-carbonitrile (CAS: 22126-16-5). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental choices, provide actionable troubleshooting advice, and offer validated protocols to enhance yield and purity. This molecule is a valuable building block in medicinal chemistry and materials science, making a robust synthetic protocol essential for innovation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its key challenges?
A1: The most prevalent and efficient method for synthesizing the 4,6-dimethylpyrimidine core is the Pinner synthesis, which involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound with an amidine or a related N-C-N synthon.[3][4][5] For this compound, this specifically involves the reaction of acetylacetone (2,4-pentanedione) with a guanidine derivative that can furnish the 2-cyano group, such as dicyandiamide.
The primary challenges in this synthesis are controlling the reaction conditions to prevent side reactions, which can significantly lower the yield and complicate purification. Key parameters to control include temperature, pH, and moisture.[3]
Q2: My reaction is producing a significant byproduct that is difficult to separate from the desired product. What could it be?
A2: A common issue is the formation of side products with similar polarity to the target compound. The most likely culprits are:
-
Incompletely Cyclized Intermediates: The reaction between acetylacetone and the guanidine source proceeds through several open-chain intermediates.[6] If the final cyclization and dehydration steps are inefficient, these intermediates can remain in the final mixture. Insufficient heating or an inadequate catalyst concentration can lead to this issue.[7]
-
Hydrolysis Products: The 2-cyano group is susceptible to hydrolysis, especially during acidic or basic workup conditions or if there is residual water in the reaction mixture. This can lead to the formation of 4,6-dimethylpyrimidine-2-carboxamide or, with more vigorous hydrolysis, 4,6-dimethylpyrimidine-2-carboxylic acid . These compounds often have similar chromatographic behavior to the nitrile.
-
Tautomers: While not a side product in the traditional sense, the pyrimidine product can exist in equilibrium with its tautomeric forms, which can sometimes lead to confusion during analysis (e.g., multiple spots on TLC under certain conditions). For instance, related hydroxypyrimidines are known to exist in tautomeric equilibrium with their pyrimidinone forms.
Q3: I have a low yield and a complex mixture of spots on my TLC. What are the major competing side reactions?
A3: A complex reaction mixture points to a lack of selectivity, often caused by suboptimal reaction conditions. The most common competing reactions include:
-
Self-Condensation of Acetylacetone: Under basic or acidic conditions, acetylacetone can undergo self-condensation (an aldol-type reaction) to form various polymeric or cyclic byproducts.[3]
-
Amidine/Guanidine Self-Condensation: The nitrogen-containing reactant (e.g., dicyandiamide or guanidine) can self-condense, particularly under basic conditions, to form triazine derivatives or other oligomers.[3]
-
Knoevenagel-type Condensation: This is more common in reactions like the Biginelli synthesis but can occur if reaction conditions are not optimized, leading to products from the condensation of the dicarbonyl compound without proper incorporation of the amidine.[3]
-
Formation of Pyrazoles: If hydrazine is present as an impurity in the reagents or formed under certain conditions, it can react with acetylacetone to form 3,5-dimethylpyrazole derivatives.[8][9]
Q4: How can I minimize the formation of these side products and improve my yield?
A4: Optimizing reaction conditions is critical. Consider the following adjustments:
-
Ensure Anhydrous Conditions: Water can hydrolyze starting materials, intermediates, and the final product's nitrile group.[6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Excessive heat can promote decomposition and side reactions like self-condensation.[3] Conversely, insufficient heat may lead to incomplete cyclization. Monitor the reaction by TLC to find the optimal temperature and reaction time.
-
Optimize pH and Base/Acid Selection: The choice of base or acid is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the dicarbonyl without promoting side reactions. For the Pinner synthesis, bases like sodium ethoxide or potassium carbonate are common.[6][7] The stoichiometry of the base must be carefully controlled.
-
Purity of Reagents: Use high-purity, freshly distilled acetylacetone and a reliable source of the guanidine synthon to avoid impurities that could lead to unexpected byproducts.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | 1. Inactive catalyst or incorrect stoichiometry.[7] 2. Suboptimal temperature (too low). 3. Poor quality of reagents.[10] | 1. Use a fresh, active catalyst/base (e.g., freshly prepared sodium ethoxide). Verify stoichiometry. 2. Gradually increase the reaction temperature while monitoring via TLC. 3. Purify starting materials before use (e.g., distill acetylacetone). |
| Multiple spots on TLC, complex mixture | 1. Self-condensation of starting materials.[3] 2. Formation of triazines from amidine self-condensation.[3] 3. Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Adjust the pH to disfavor self-condensation. 3. Add the β-dicarbonyl compound slowly to the amidine solution to maintain a low concentration. |
| Major byproduct with polarity similar to product | 1. Incomplete cyclization of an open-chain intermediate.[6] 2. Hydrolysis of the nitrile group to an amide or acid during workup. | 1. Increase reaction time or temperature moderately.[7] 2. Consider using a stronger acid or base catalyst to facilitate the final cyclization step.[3] 3. Perform the workup under neutral or mildly acidic/basic conditions at low temperatures. |
| Product appears oily or difficult to crystallize | 1. Presence of residual solvent. 2. Contamination with side products of similar structure. | 1. Ensure complete removal of solvent under high vacuum. 2. Purify via column chromatography using a carefully selected solvent system. 3. Attempt recrystallization from a different solvent or solvent pair. |
Visualized Workflows and Mechanisms
Main Synthetic Pathway
The diagram below illustrates the primary reaction pathway for the synthesis of this compound from acetylacetone and dicyandiamide.
Caption: Primary reaction pathway for pyrimidine synthesis.
Troubleshooting Logic: Common Side Product Formation
This diagram outlines the potential reaction pathways that lead to common side products, branching from the main synthesis route.
Caption: Troubleshooting map of common side product formations.
Experimental Protocols
General Protocol for Synthesis of this compound
This protocol is a representative method based on the Pinner condensation. Researchers should adapt it based on their specific laboratory conditions and scale.
Reagents & Equipment:
-
Acetylacetone (2,4-pentanedione)
-
Dicyandiamide
-
Sodium ethoxide (or another suitable base)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere to maintain anhydrous conditions.[6]
-
Base & Amidine Preparation: In the round-bottom flask, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol. To this solution, add dicyandiamide (1.0 eq.) and stir the mixture at room temperature for 30-60 minutes.
-
Diketone Addition: Add acetylacetone (1.05 eq.) dropwise to the stirred suspension over 15-20 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and carefully neutralize with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or isopropanol mixture) or by column chromatography on silica gel to obtain the pure this compound.
Analytical Methods for Side-Product Identification
-
TLC: Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation. The hydrolyzed amide/acid byproducts will typically have a lower Rf value (be more polar) than the target nitrile.
-
NMR Spectroscopy (¹H and ¹³C):
-
Target Product: Expect two singlets in the ¹H NMR for the two non-equivalent methyl groups and a singlet for the C5-proton on the pyrimidine ring. The ¹³C NMR will show a characteristic signal for the nitrile carbon.
-
Amide Byproduct: The appearance of broad signals corresponding to -NH₂ protons in the ¹H NMR and a carbonyl signal (~160-170 ppm) in the ¹³C NMR instead of a nitrile signal (~115-120 ppm).
-
-
Mass Spectrometry (MS): Provides the molecular weight of the components in the mixture, allowing for the definitive identification of expected products and byproducts.
-
Infrared (IR) Spectroscopy: A strong, sharp peak around 2220-2260 cm⁻¹ confirms the presence of the nitrile group. Its absence and the appearance of a strong carbonyl stretch (~1650-1690 cm⁻¹) would suggest hydrolysis to the amide.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
-
MDPI. Synthesis of 2-Cyanopyrimidines. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
- Benchchem. Troubleshooting common issues in pyrimidine synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of this compound in Advanced Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Organic Building Blocks: The Role of this compound. [Link]
-
Wikipedia. Acetylacetone. [Link]
-
PubMed. New Reaction Products of Acetylacetone with Semicarbazide Derivatives. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetylacetone - Wikipedia [en.wikipedia.org]
- 9. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the dedicated technical support guide for 4,6-Dimethylpyrimidine-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and formulation scientists to effectively troubleshoot and overcome the solubility challenges frequently encountered with this versatile heterocyclic building block. As a key intermediate in the synthesis of advanced organic molecules and potential pharmaceutical agents, understanding its solubility profile is critical for experimental success.[1][2] This guide provides field-proven insights and systematic protocols to ensure you can confidently handle this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor aqueous solubility?
A1: The limited aqueous solubility of this compound stems directly from its molecular architecture. The core structure consists of a pyrimidine ring, which is a relatively rigid and planar aromatic system.[3] This planarity can promote strong intermolecular π-π stacking interactions in the solid state, which must be overcome by the solvent. Furthermore, the presence of two lipophilic methyl groups and the overall lack of hydrogen bond-donating groups significantly increase the compound's hydrophobicity, leading to unfavorable interactions with polar solvents like water.[3]
Q2: My compound won't dissolve in my aqueous buffer. What is the very first troubleshooting step?
A2: When facing poor solubility in an aqueous medium, the most effective initial strategy is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[4][5] The most common choice is dimethyl sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic compounds.[6] Other viable options include N,N-dimethylformamide (DMF), ethanol, or polyethylene glycol 400 (PEG 400).[7] This stock solution can then be serially diluted into your aqueous buffer, ensuring the final co-solvent concentration is low enough (typically <1% v/v) to avoid impacting the biological assay.[3]
Q3: How does pH influence the solubility of this compound?
A3: The pH of the solvent can be a critical factor.[8] The pyrimidine ring contains two nitrogen atoms, making it a weak base.[3] In acidic conditions (lower pH), these nitrogen atoms can become protonated. This protonation introduces a positive charge, forming a salt that is generally much more polar and, therefore, more soluble in aqueous media.[3][9] It is highly recommended to perform a small-scale test across a range of pH values (e.g., pH 2, 5, and 7.4) to determine if acidification can resolve your solubility issue.[3]
Q4: Can heating be used to dissolve the compound?
A4: Yes, gentle heating can significantly increase the solubility of most compounds, including pyrimidine derivatives.[8][10] However, this must be done with caution. Before heating, ensure the compound is chemically stable at elevated temperatures by consulting its safety data sheet (SDS) or relevant literature.[11] For experimental work, gentle warming (e.g., 37-50°C) combined with sonication or vortexing is often sufficient to achieve dissolution in a suitable organic solvent or co-solvent system. For purification via crystallization, heating is a fundamental step to create a supersaturated solution.[12]
Troubleshooting Experimental Scenarios
Scenario 1: Compound Precipitates During Biological Assay Dilution
You've successfully dissolved your this compound in 100% DMSO to make a 50 mM stock solution. However, upon diluting it to a final concentration of 10 µM in your aqueous cell culture medium (final DMSO 0.02%), you observe immediate precipitation.
-
Root Cause Analysis: This is a classic case of exceeding the thermodynamic solubility limit of the compound in the final assay medium. While soluble in the organic co-solvent, the compound "crashes out" when introduced to the predominantly aqueous environment.[3]
-
Troubleshooting Workflow:
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
-
Optimize Co-solvent: While DMSO is common, it's not always optimal. Test other water-miscible co-solvents like ethanol, propylene glycol, or PEG 400, which may create a more stable solution upon dilution.[4][7]
-
Adjust Buffer pH: As pyrimidines are weakly basic, slightly acidifying your final assay buffer (if tolerated by your biological system) may increase the compound's solubility.[3]
-
Advanced Formulation: For persistent issues, consider advanced formulation techniques. Creating an inclusion complex with cyclodextrins or using a surfactant-based formulation can dramatically enhance aqueous solubility.[6][13]
-
Scenario 2: Compound "Oils Out" During Recrystallization
During purification, you dissolve the crude compound in a hot solvent and allow it to cool. Instead of forming fine crystals, an immiscible oil separates from the solution.
-
Root Cause Analysis: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, even at lower temperatures, or when the solution is cooled too rapidly.[12] Impurities can also interfere with the formation of a stable crystal lattice.[12]
-
Troubleshooting Workflow:
-
Change Solvent System: The primary solution is to select a different solvent or solvent mixture. You need a system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] Often, a binary system is effective: dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a miscible "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly turbid.
-
Slow Cooling: Drastically slow down the cooling rate. Insulate the flask by placing it within a larger beaker to create a pocket of air, allowing it to cool to room temperature over several hours before moving it to an ice bath.[12]
-
Induce Nucleation: If the solution remains supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single "seed crystal" of the pure compound.[12]
-
Data Presentation & Protocols
Table 1: Qualitative Solubility Profile
This table provides a general guide to the solubility of this compound in common laboratory solvents based on its chemical properties and data for related pyrimidine derivatives.[10][11][14]
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Excellent choices for preparing high-concentration stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Commonly used for reaction workups and chromatography. |
| Alcohols | Ethanol, Methanol, Isopropanol | Soluble to Sparingly Soluble | Good solubility, often used in crystallization procedures.[14] |
| Esters & Ketones | Ethyl Acetate, Acetone | Sparingly Soluble | Moderate solubility; useful for extraction and chromatography. |
| Polar Protic (Aqueous) | Water, PBS Buffer | Insoluble | Requires formulation strategies like co-solvents or pH adjustment to achieve appreciable solubility.[3] |
| Nonpolar | Hexanes, Heptane, Toluene | Insoluble | Can be used as anti-solvents for crystallization. |
Experimental Protocols
Protocol 1: Systematic Solubilization for Aqueous Assays
This protocol provides a structured method to find the optimal conditions for dissolving this compound in an aqueous buffer for biological screening.
-
Prepare Co-Solvent Stocks: Prepare 10 mM stock solutions of the compound in four different certified ACS-grade co-solvents: DMSO, Ethanol, PEG 400, and a 1:1 mixture of PEG 400:Ethanol.
-
Initial Solubility Test: In separate microcentrifuge tubes, add 1 µL of each 10 mM stock solution to 99 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This creates a 100 µM solution with 1% co-solvent.
-
Visual Inspection: Vortex each tube for 30 seconds. Let stand for 10 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
pH Modification Test: Using the most promising co-solvent from Step 3 (or DMSO if all are clear), repeat the dilution into buffers of varying pH (e.g., pH 5.0, 6.0, 7.4). Inspect for improved solubility.
-
Kinetic Solubility Check (Nephelometry): For a more quantitative assessment, perform this protocol in a 96-well plate and measure the turbidity over time using a nephelometer or plate reader capable of absorbance readings at ~600 nm. A stable, low reading indicates good solubility.
-
Selection: Choose the co-solvent and pH combination that provides a clear, stable solution at the desired final concentration for your full-scale experiment.
Protocol 2: Purification by Solvent/Anti-Solvent Recrystallization
This protocol details a reliable method for purifying the compound when a single-solvent system fails.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required volume of a hot "good" solvent (e.g., Ethyl Acetate). Use a hot plate with stirring.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, slowly add a room-temperature "anti-solvent" (e.g., Hexanes) dropwise using a pipette or addition funnel.
-
Induce Supersaturation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Visualization of Workflows
Diagram 1: Decision Workflow for Solubilizing the Compound
Caption: A systematic workflow for achieving solubility in aqueous media.
Diagram 2: Solvent/Anti-Solvent Crystallization Workflow
Caption: Step-by-step process for purification via dual-solvent crystallization.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Pharma Education Center. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
-
Nanjing Finechem Holding Co.,Limited. (n.d.). This compound CAS 14082-83-6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4,6-dimethylpyrimidine. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Revue Roumaine de Chimie, 44, 13-34. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. This compound CAS 14082-83-6 | Properties, Safety Data, Uses & Supplier Information [nj-finechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Improving the regioselectivity of reactions with 4,6-Dimethylpyrimidine-2-carbonitrile
Technical Support Center: 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the technical support guide for this compound (CAS: 22126-16-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns.[1][2] Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges in regioselectivity, ensuring your experiments are both efficient and successful.
Part 1: Foundational Reactivity Principles
Understanding the inherent electronic and steric properties of this compound is the first step toward mastering its reactivity. The pyrimidine core is an electron-deficient heterocycle, a characteristic that dictates the primary sites for both nucleophilic and electrophilic attack.[3]
-
C2, C4, and C6 Positions: The two nitrogen atoms strongly withdraw electron density from the ring, making the α and γ carbons (C2, C4, C6) highly electrophilic. These positions are the kinetic sites for nucleophilic attack.[3] In our target molecule, C4 and C6 are sterically shielded by methyl groups, which can influence the approach of bulky reagents.[4]
-
C5 Position: Conversely, the C5 position is the most electron-rich carbon on the pyrimidine ring. This makes it the exclusive target for electrophilic substitution reactions like halogenation, nitration, and formylation.[3][5][6]
-
Methyl Groups (C4/C6): The protons on the C4 and C6 methyl groups are weakly acidic. Under the influence of strong, non-nucleophilic bases, these sites can be deprotonated to form a nucleophilic carbanion, enabling aldol-type condensation and other side-chain functionalization reactions.[7]
-
Nitrile Group (C2): The cyano group is a powerful electron-withdrawing group that further activates the ring. It can also participate in reactions itself, such as nucleophilic addition or hydrolysis to an amide or carboxylic acid, and can act as a ligand for transition metal catalysts.[8][9][10]
Below is a diagram illustrating the key reactive zones of the molecule.
Caption: Key reactive sites on the this compound scaffold.
Part 2: Troubleshooting Guides & FAQs
This section addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and practical solutions.
Q1: I'm attempting an electrophilic halogenation, but my yields are low and I'm seeing a complex mixture of byproducts. How can I selectively functionalize the C5 position?
Answer: This is a classic regioselectivity challenge. The C5 position is indeed the correct site for electrophilic attack, but unwanted side reactions can occur if conditions are not optimized. Low yields are often due to either incomplete reaction or degradation of the starting material under overly harsh conditions.
Root Causes & Solutions:
-
Incorrect Halogenating Agent: For sensitive substrates like this, aggressive reagents (e.g., pure Br₂) can lead to over-halogenation or reaction with the methyl groups.
-
Solution: Use a milder, more selective halogenating agent. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a non-polar, aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) are excellent choices.[11][12] These reagents provide a low, steady concentration of the electrophilic halogen.
-
-
Radical Side Reactions: Reactions at the methyl groups are often indicative of radical pathways, which can be initiated by light or high temperatures.
-
Solution: Perform the reaction in the dark and at or below room temperature. The inclusion of a radical inhibitor is generally not necessary if using NBS/NCS, as the ionic pathway is favored for aromatic C-H halogenation.
-
-
Acid-Catalyzed Degradation: Strong acidic conditions can lead to protonation of the pyrimidine ring, deactivating it towards electrophilic attack or promoting unwanted hydrolysis of the nitrile group.[13]
-
Solution: Avoid strong acids. If the reaction is sluggish, a catalytic amount of a Lewis acid that is compatible with the substrate can sometimes enhance the reactivity of the halogenating agent.[11]
-
Actionable Protocol: See Protocol 1: Regioselective C5-Bromination for a detailed, validated procedure.
Q2: My reaction with a strong base like LDA is primarily resulting in aldol-type condensation products from the methyl groups. How do I prevent this and achieve C-H functionalization on the ring?
Answer: This outcome is expected when using traditional strong bases. The kinetic acidity of the methyl protons is significant, and bases like Lithium Diisopropylamide (LDA) will preferentially deprotonate these sites.[7] To functionalize the ring directly, you must use a strategy that favors deprotonation of the C5-H bond.
The Modern Solution: Directed Metalation
The most effective strategy is to use sterically hindered magnesium or zinc amide bases, often in the form of a lithium chloride adduct (Hauser or Knochel-type bases).[14][15] Reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) are superb for this transformation.
-
Why it Works: The bulky TMP ligand prevents coordination and deprotonation at the more accessible methyl groups.[4] The reagent is highly basic and specifically targets the most acidic C-H bond on the aromatic ring (C5), leading to a stable organometallic intermediate. This intermediate can then be trapped with a wide variety of electrophiles (e.g., I₂, aldehydes, allyl bromide).[14][15]
Troubleshooting Workflow:
Caption: Decision guide for selecting the appropriate base to control regioselectivity.
Actionable Protocol: See Protocol 2: Regioselective C5-Zincation and Iodination for a step-by-step guide.
Q3: I want to perform a Suzuki or other palladium-catalyzed cross-coupling reaction. Is direct C-H activation feasible, or do I need to pre-functionalize the molecule?
Answer: While direct C-H activation on pyrimidines is an area of active research, it often suffers from poor regioselectivity and requires specialized ligands and catalysts.[16] For reliable and high-yielding cross-coupling, a pre-functionalization strategy is vastly superior.
Recommended Strategy:
-
Install a Halogen Handle: The most robust method is to first introduce a halogen (iodine or bromine) at a specific position. As established in Q1 and Q2, the C5 position is the ideal site to install this "handle." C5-bromination (Protocol 1) or C5-iodination (Protocol 2) will provide you with an excellent substrate for cross-coupling.[17][18]
-
Perform the Cross-Coupling: With your C5-halo-pyrimidine in hand, you can now employ standard and well-documented cross-coupling conditions.
Summary of Conditions for C5 Cross-Coupling
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temp. |
| Suzuki | Pd(PPh₃)₄ or PdCl₂(dppf) | (Self-ligated) or dppf | Cs₂CO₃ or K₂CO₃ | Dioxane/H₂O or DME | 80-100 °C |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | Room Temp to 60 °C |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or MeCN | 80-120 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos or BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |
This table provides general starting conditions. Optimization for specific substrates is always recommended.[19][20]
Part 3: Validated Experimental Protocols
Protocol 1: Regioselective C5-Bromination
This protocol describes the selective bromination of the C5 position using N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any remaining bromine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-4,6-dimethylpyrimidine-2-carbonitrile.
Expected Outcome: A white to off-white solid. Characterize by ¹H NMR (disappearance of the C5-H singlet) and mass spectrometry.
Protocol 2: Regioselective C5-Zincation and Iodination
This protocol uses a Knochel-type base for C-H activation at C5, followed by trapping with iodine.[14][15]
Materials:
-
This compound
-
TMPMgCl·LiCl (1.0 M in THF/Toluene), commercial
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous glassware, syringe, nitrogen/argon atmosphere
Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMPMgCl·LiCl solution (1.1 eq) via syringe over 15 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Metalation is typically complete at this stage.
-
In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF.
-
Cool the reaction mixture back down to 0 °C and slowly add the iodine solution via cannula or syringe until the dark iodine color persists.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃. Stir until the organic layer is colorless.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel to yield 5-iodo-4,6-dimethylpyrimidine-2-carbonitrile.
Expected Outcome: A solid product suitable for use in cross-coupling reactions. Confirm structure by NMR and MS.
References
-
Mosrin, M., & Knochel, P. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl·LiCl. Organic Letters, 10(12), 2497–2500. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Demeter, A., Wéber, C., & Brlik, J. (2003). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Journal of the American Chemical Society, 125(9), 2535–2540. [Link]
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Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]
-
Groll, K., Mespouille, L., & Knochel, P. (2014). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 20(44), 14506-14514. [Link]
-
Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]
-
Kumar, R., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
-
Plé, K., et al. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(8), 988-1003. [Link]
-
Bentham Science Publishers. (n.d.). C-5 Substituted Pyrimidine Nucleotides/Nucleosides: Recent Progress in Synthesis, Functionalization, and Applications. Bentham Science. [Link]
-
Chen, K., & Baran, P. S. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 609(7928), 735–741. [Link]
-
Kozak, W., et al. (2018). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]
-
Slideshare. (n.d.). Pyrimidine. Slideshare. [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis. inno-chem.com. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 345-364. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 11-23. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange. [Link]
-
Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
National Institutes of Health. (2018). Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. Journal of the American Chemical Society, 140(17), 5840–5845. [Link]
-
Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 804. [Link]
-
Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(8), 513-515. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound. inno-chem.com. [Link]
-
ACS Publications. (2018). Nitrile Ligated Transition Metal Complexes with Weakly Coordinating Counteranions and Their Catalytic Applications. Chemical Reviews, 118(22), 10890-10935. [Link]
-
Chemrevise. (n.d.). 6.2.4 Carbon–carbon bond formation. chemrevise.org. [Link]
-
National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12, 1481. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. Chemical Society Reviews, 50(23), 13110-13125. [Link]
-
National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(42), 16638–16644. [Link]
-
Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2097-2102. [Link]
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Technical Support Center: Scale-Up of 4,6-Dimethylpyrimidine-2-carbonitrile Synthesis
Welcome to the technical support resource for the synthesis and scale-up of 4,6-dimethylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our focus is on bridging the gap between laboratory-scale success and efficient, safe, and scalable production.
Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific, practical problems that can arise during the scale-up of this compound synthesis. The most common synthetic route at scale involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the 4,6-dimethylpyrimidine core with a cyanide source. A primary example is the reaction of 2-chloro-4,6-dimethylpyrimidine with an inorganic cyanide salt.
Q1: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?
A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer.[1]
-
Causality: In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and degradation of both the starting material and the product.[1] Many pyrimidine syntheses are exothermic, and what is easily managed in a small flask can become a significant problem at a larger scale.[1]
-
Troubleshooting Steps:
-
Characterize the Exotherm: Perform a reaction calorimetry study on a small scale to understand the heat flow of the reaction. This data is crucial for designing an effective cooling strategy for the larger reactor.
-
Controlled Reagent Addition: Instead of adding the cyanide source all at once, implement a controlled, slow addition using a dosing pump. This will help to manage the exotherm. Monitor the internal reaction temperature closely with calibrated probes.[1]
-
Optimize Agitation: Ensure the stirrer speed and impeller design are adequate for the reactor size to maintain a homogeneous mixture. Poor mixing can lead to localized excesses of reagents, fostering side-product formation.[1]
-
Re-evaluate Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.
-
Q2: I'm observing a new, significant impurity in my large-scale reaction that wasn't present in the lab. How do I identify and mitigate it?
The appearance of new impurities on scale-up is often linked to the prolonged reaction times or higher temperatures in localized spots as discussed in Q1.
-
Potential Impurities and Mitigation:
-
Hydrolysis of the Nitrile: The product, this compound, can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if there is moisture in the reaction and prolonged heating.
-
Mitigation: Ensure all reagents and solvents are anhydrous. Use a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reactor.[2]
-
-
Formation of Isonitriles: In cyanation reactions using alkali metal cyanides, the formation of the isonitrile isomer is a possible side reaction.[3]
-
Mitigation: The choice of solvent can influence the nitrile/isonitrile ratio. Polar aprotic solvents like DMSO are often used for these types of reactions.[3]
-
-
Degradation Products: Localized overheating can cause decomposition of the pyrimidine ring or starting materials.
-
Mitigation: As with yield issues, strict temperature control and efficient mixing are key.
-
-
-
Identification Strategy:
-
Isolate the impurity using preparative HPLC or column chromatography.
-
Characterize the structure using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
-
Once the structure is known, you can propose a formation mechanism and devise a strategy to prevent it, such as adjusting the temperature, reaction time, or reagent stoichiometry.
-
Q3: The reaction work-up and product isolation are proving difficult and inconsistent at a larger scale. What can I do?
Work-up and isolation procedures that are simple in the lab can become bottlenecks at scale.
-
Common Challenges and Solutions:
-
Emulsion Formation During Extraction: Vigorous stirring of biphasic mixtures in a large reactor can lead to stable emulsions that are difficult to break.
-
Solution: Reduce the agitation speed during extraction. Adding a small amount of a saturated brine solution can also help to break emulsions.
-
-
Difficult Filtration: If the product crystallizes as very fine needles, it can clog filter presses.
-
Solution: Optimize the crystallization process. A slower cooling rate or the use of a different crystallization solvent can lead to larger, more easily filterable crystals.[4] Consider adding an anti-solvent to induce crystallization.
-
-
Residual Cyanide in Waste Streams: Aqueous waste streams from the reaction will contain toxic cyanide salts.
-
Solution: Implement a chemical treatment protocol for the aqueous waste. A common method is to treat the waste with an oxidizing agent like sodium hypochlorite under basic conditions to convert cyanide to the less toxic cyanate. Always adhere to your institution's and local regulations for hazardous waste disposal.[5]
-
-
Frequently Asked Questions (FAQs)
What are the primary safety concerns when scaling up a cyanation reaction?
The primary hazard is the potential for generating highly toxic hydrogen cyanide (HCN) gas.[6] This can occur if the cyanide salt comes into contact with an acid.[6]
-
Key Safety Measures:
-
Dedicated Equipment: Use a well-ventilated fume hood or a closed reactor system.[6]
-
HCN Monitoring: Install HCN gas detectors in the vicinity of the reaction.[6]
-
Scrubber System: Have a scrubber system in place, typically containing a basic solution (e.g., sodium hydroxide), to neutralize any HCN gas that may be evolved.[6]
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including respirators with cartridges suitable for acid gases and cyanides.[5]
-
Emergency Preparedness: Have a cyanide antidote kit readily available and ensure personnel are trained in its use.[6]
-
How do I choose the right cyanide source for my reaction?
The choice of cyanide source depends on factors like reactivity, safety, and cost.
| Cyanide Source | Pros | Cons |
| Sodium/Potassium Cyanide (NaCN/KCN) | Inexpensive, readily available. | Highly toxic, requires careful handling to avoid HCN release.[3] |
| Copper(I) Cyanide (CuCN) | Used in Sandmeyer and Rosenmund-von Braun reactions, can be less prone to isonitrile formation.[7] | Stoichiometric amounts are often needed, and copper waste needs to be managed. |
| Zinc Cyanide (Zn(CN)₂) | Can be used in palladium- or nickel-catalyzed cyanations.[8] | More expensive than alkali metal cyanides. |
| Trimethylsilyl Cyanide (TMSCN) | Soluble in organic solvents, can be used under milder conditions.[9] | Expensive, moisture-sensitive, and still highly toxic. |
For the cyanation of 2-chloro-4,6-dimethylpyrimidine, NaCN or KCN in a polar aprotic solvent like DMSO is a common and cost-effective choice for large-scale synthesis.
What analytical techniques are recommended for in-process control (IPC)?
Monitoring the reaction progress is crucial for consistency and safety.
-
Recommended IPCs:
-
HPLC/UPLC: This is the most common and reliable method. A small sample can be taken from the reactor (with appropriate safety precautions), quenched, and analyzed to determine the ratio of starting material to product.
-
TLC: A quick and simple method for qualitative assessment of reaction completion, though less precise than HPLC.
-
GC: Suitable if the starting material and product are volatile and thermally stable.
-
Experimental Protocol: Cyanation of 2-Chloro-4,6-dimethylpyrimidine
This protocol provides a starting point for the laboratory-scale synthesis. Parameters will need to be re-optimized for a pilot or production scale.
Reaction:
Materials:
-
2-chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a basic scrubber.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-chloro-4,6-dimethylpyrimidine and anhydrous DMSO.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
Cyanide Addition: Once the reaction temperature is stable, add the sodium cyanide portion-wise over a period of 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 4-8 hours).
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a larger volume of cold water with vigorous stirring.
-
Product Isolation: The product will precipitate out of the aqueous mixture. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with water to remove residual DMSO and inorganic salts.
-
Drying: Dry the product under vacuum at 50-60 °C.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]
Visualizing the Troubleshooting Workflow
A logical approach is essential when troubleshooting scale-up issues. The following diagram illustrates a typical workflow.
Caption: A workflow for troubleshooting common scale-up issues.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
Farwa, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
- BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
-
ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
YouTube. (2024). Cyanation reaction safety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimisation and scale-up of microwave assisted cyanation. Retrieved from [Link]
-
Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
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Technical Support Center: Purification of Commercial 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the technical support center for 4,6-Dimethylpyrimidine-2-carbonitrile (CAS 22126-16-5). This guide is designed for researchers, medicinal chemists, and process development scientists to address common purity challenges encountered with this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification of your material effectively.
Commercial grades of this compound are typically of high purity (≥98-99%)[1][2]. However, for applications in drug discovery, catalyst development, or materials science, even trace impurities can have a significant impact. These impurities often originate from the synthetic route used for manufacturing and can include unreacted starting materials, reaction byproducts, or residual solvents.
This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to help you identify and remove these common impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the handling and purification of this compound.
Issue 1: My material has a noticeable off-white or yellowish tint.
-
Question: I received a batch of this compound that is described as a white solid, but it has a distinct yellowish color. What could be the cause, and how can I fix it?
-
Answer & Rationale: A yellow tint in pyrimidine derivatives often indicates the presence of colored organic impurities, which can arise from side reactions during synthesis or degradation upon improper storage.[3] For pyrimidines synthesized via condensation reactions, highly conjugated byproducts can form at elevated temperatures.[4]
-
Immediate Solution: Charcoal Treatment & Recrystallization. The most effective method to remove colored impurities is treatment with activated charcoal followed by recrystallization. Activated charcoal has a high surface area that adsorbs large, flat, conjugated molecules responsible for color.
-
Protocol:
-
Dissolve the impure solid in a suitable hot solvent (see Recrystallization Protocol below).
-
Add a small amount of activated charcoal (typically 1-2% w/w of your compound).
-
Keep the solution hot and swirl for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.
-
-
Issue 2: HPLC analysis shows a small, more polar impurity peak.
-
Question: My HPLC chromatogram (reverse-phase) shows a consistent impurity peak eluting earlier than the main product peak. What is the likely identity of this impurity?
-
Answer & Rationale: An earlier eluting peak in reverse-phase HPLC indicates a more polar compound. A likely candidate is 2-Hydroxy-4,6-dimethylpyrimidine . This impurity can form via hydrolysis of a 2-chloro precursor if that is used in the synthesis of the nitrile. The hydroxyl group makes the molecule significantly more polar than the parent nitrile.
-
Troubleshooting Strategy: Aqueous Wash or Recrystallization.
-
Liquid-Liquid Extraction: If your crude product is in an organic solvent, washing with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate) can help deprotonate the weakly acidic hydroxyl group, increasing its aqueous solubility and partitioning it out of the organic layer.
-
Recrystallization: This is often the most effective method. The significant difference in polarity between the nitrile and the hydroxy derivative usually allows for efficient separation by crystallization from a moderately polar solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]
-
-
Issue 3: I suspect residual starting materials from a condensation synthesis.
-
Question: Based on the likely synthesis route (condensation of a guanidine derivative with acetylacetone), I'm concerned about unreacted starting materials. How can I detect and remove them?
-
Answer & Rationale: The synthesis of the 4,6-dimethylpyrimidine core often involves the condensation of acetylacetone with a guanidine salt.[6][7] Residuals of these precursors are a common source of contamination.
-
Likely Impurities:
-
Acetylacetone: A volatile diketone.
-
Guanidine Salts (e.g., Guanidine Hydrochloride): Highly polar, water-soluble salts.
-
-
Detection & Removal:
-
Guanidine Salts: These are easily removed by dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with water. The high polarity of the salt will cause it to partition into the aqueous phase.[3]
-
Acetylacetone: This is more challenging as it has moderate polarity. A carefully chosen recrystallization is the best approach. Alternatively, if the product is stable, heating the solid under high vacuum can sometimes remove volatile residuals like acetylacetone.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound to >99.5% purity?
A1: For achieving high purity, recrystallization is the most robust and scalable laboratory technique.[8] It is exceptionally good at removing small quantities of impurities that have different solubility profiles from the main compound. The key is selecting the correct solvent system. For multi-gram quantities, column chromatography can be effective but is often more labor-intensive and solvent-consuming.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] A good starting point for screening solvents for this compound would be:
-
Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems: Toluene/Hexanes, Ethyl Acetate/Hexanes, Ethanol/Water. A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5] Given the nitrile and pyrimidine nitrogen atoms, polar aprotic solvents like ethyl acetate or nitriles like acetonitrile are logical choices to test.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To prevent this:
-
Use more solvent: This keeps the compound from becoming supersaturated at a higher temperature.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure material, adding a tiny crystal can initiate crystallization.
-
Change the solvent system: Oiling out is common when the solvent is too nonpolar for the compound. Try a more polar solvent or solvent mixture.[5]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point for pyrimidine derivatives.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main component and identifying any structurally related impurities, if they are present at a high enough concentration (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying the mass of unknown impurities.
Data & Protocols
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Recrystallization | Highly effective for high purity, scalable, cost-effective. | Requires solvent screening, potential for yield loss. | Colored impurities, byproducts with different polarities. |
| Silica Gel Chromatography | Good for separating complex mixtures, versatile. | More labor-intensive, uses large solvent volumes, potential for product loss on the column. | Impurities with similar polarity, unreacted starting materials.[10] |
| Aqueous Wash | Simple, fast, effective for salt removal. | Only removes water-soluble impurities. | Inorganic salts (e.g., guanidine HCl, NaCl).[3] |
Detailed Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first. Ethanol is often a good starting point for pyrimidine derivatives.[5]
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) and add the minimum amount of the hot solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visual Workflow: Troubleshooting Impurities
The following diagram outlines the decision-making process for purifying commercial this compound based on the initial assessment of the crude material.
Caption: Troubleshooting workflow for the purification of this compound.
References
-
ACS Chemical Biology. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. US2660579A.
-
Methylamine Supplier. This compound CAS 14082-83-6. [Link]
- Google Patents. (2013). Method for preparing 2-cyanopyrimidine. CN103145625A.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Organic Building Blocks: The Role of this compound. [Link]
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]
-
Heterocycles. (1994). A CONVENIENT DIRECT PREPARATION OF 2-CYANOPYRIMIDINE. [Link]
-
ResearchGate. (2003). Condensation of Isatoic Anhydride with Hetarylguanidines. [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (2021). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in reactions involving 4,6-Dimethylpyrimidine-2-carbonitrile
Welcome to the Technical Support Center for 4,6-Dimethylpyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common and unexpected challenges that can arise during its use, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you with the knowledge to proactively avoid them.
Troubleshooting Guides: Navigating Unexpected Outcomes
This section is dedicated to addressing specific, unexpected results you may encounter in your reactions with this compound. Each guide provides a logical workflow to diagnose and resolve the issue.
Guide 1: Grignard Reaction - Unexpected Formation of a Dihydropyrimidine Adduct
A common and often perplexing issue is the formation of a dihydropyrimidine byproduct alongside, or instead of, the expected ketone from the Grignard reaction. This occurs due to the unique electronic properties of the pyrimidine ring.
The Problem:
You are attempting to synthesize 2-acetyl-4,6-dimethylpyrimidine via the addition of methylmagnesium bromide to this compound, followed by acidic workup. However, you observe a significant amount of a byproduct, identified as a 1,6-dihydropyrimidine derivative.
The Causality:
The pyrimidine ring itself is susceptible to nucleophilic attack, especially when a Lewis acid (like the magnesium in the Grignard reagent) coordinates to one of the ring nitrogens. This coordination increases the electrophilicity of the ring carbons, particularly C6, making it a target for the Grignard reagent. This leads to the formation of a dihydropyrimidine adduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reaction side products.
Detailed Protocol for Minimizing Dihydropyrimidine Formation:
-
Apparatus: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Use anhydrous solvents. Diethyl ether or THF are common choices.
-
Reaction Setup:
-
Dissolve this compound in your chosen anhydrous solvent in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Standard Conditions | Optimized Conditions | Rationale |
| Temperature | Room Temperature | -78 °C to 0 °C | Lower temperatures favor the kinetic product (addition to the nitrile) over the thermodynamic product (addition to the ring). |
| Workup | 1M HCl | Saturated aq. NH4Cl | A milder quench minimizes acid-catalyzed side reactions and degradation. |
Guide 2: Nitrile Hydrolysis - Incomplete Conversion or Ring Degradation
Hydrolysis of the nitrile to a carboxylic acid or amide is a key transformation. However, incomplete reaction or, more severely, degradation of the pyrimidine ring can occur under harsh conditions.
The Problem:
You are attempting to hydrolyze this compound to 4,6-dimethylpyrimidine-2-carboxylic acid using strong acid or base and heat, but you observe a low yield of the desired product and a complex mixture of byproducts, suggesting ring opening.
The Causality:
The pyrimidine ring, while aromatic, is susceptible to cleavage under harsh hydrolytic conditions (both acidic and basic). The electron-withdrawing nature of the nitrogen atoms makes the ring carbons electrophilic and prone to attack by water or hydroxide ions, especially at elevated temperatures. This can lead to a cascade of reactions resulting in ring-opened products.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Recommended Protocol for Controlled Hydrolysis to the Carboxylic Acid:
-
Reagents: this compound, 6M Sulfuric Acid.
-
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., dioxane or water), add 6M sulfuric acid.
-
Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Guide 3: Nitrile Reduction - Over-reduction of the Pyrimidine Ring
Reduction of the nitrile to an amine is a valuable transformation. However, powerful reducing agents like lithium aluminum hydride (LAH) can sometimes lead to the undesired reduction of the pyrimidine ring itself.
The Problem:
You are reducing this compound to (4,6-dimethylpyrimidin-2-yl)methanamine using LAH, but you isolate a mixture of products, including species where the pyrimidine ring has been partially or fully reduced.
The Causality:
Lithium aluminum hydride is a very strong reducing agent capable of reducing not only the nitrile but also the C=N bonds within the pyrimidine ring, leading to di- or tetrahydro-pyrimidine derivatives.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile reduction.
Protocol for Selective Catalytic Hydrogenation:
-
Apparatus: A Parr hydrogenation apparatus or a similar setup capable of handling hydrogen gas under pressure.
-
Reagents: this compound, Raney Nickel (or Palladium on Carbon), a suitable solvent (e.g., ethanol or methanol), and hydrogen gas.
-
Procedure:
-
In the reaction vessel, dissolve this compound in the chosen solvent.
-
Carefully add the catalyst (as a slurry in the solvent).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Frequently Asked Questions (FAQs)
Q1: My this compound starting material has a slight yellow tint. Is it pure enough for use?
A slight yellow tint can indicate the presence of impurities, possibly from the synthesis of the compound. While it may be suitable for some robust reactions, for sensitive applications or multi-step syntheses, it is advisable to purify the starting material. Recrystallization from a suitable solvent system (e.g., ethanol/water) or passing a solution of the material through a short plug of silica gel can often remove colored impurities.
Q2: I am seeing multiple spots on the TLC of my reaction mixture, even at the start. What could be the cause?
This strongly suggests an issue with your starting material. This compound can contain impurities from its synthesis, such as unreacted starting materials or byproducts. It is recommended to check the purity of your starting material by TLC, NMR, or LC-MS before beginning your reaction.
Q3: My reaction is very slow or does not go to completion. What are some general tips?
-
Check Reagent Purity: Impurities in your starting material or reagents can inhibit the reaction.
-
Solvent Choice: Ensure you are using a suitable, anhydrous solvent. The solubility of your starting material can also play a key role.
-
Temperature: Some reactions require higher temperatures to proceed at a reasonable rate. Consider a modest increase in temperature while monitoring for byproduct formation.
-
Catalyst: If your reaction is catalyzed, ensure the catalyst is active and used in the correct loading.
Q4: Are there any known incompatibilities for this compound?
Being a pyrimidine derivative with a nitrile group, it should be handled with care. It is incompatible with strong oxidizing agents and strong acids or bases at high temperatures due to the risk of ring degradation. Reactions with strong nucleophiles should be conducted at low temperatures to avoid unwanted side reactions on the pyrimidine ring.
References
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- Troubleshooting Common Problems in 2-Cyanopyrimidine Reactions: A Technical Support Guide. Benchchem.
- Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research.
- Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- (PDF)
- Ready ring-opening of some pyrimidine deriv
- The hydrolysis process for 2-cyanopyrimidine to pymca - ResearchG
Sources
Catalyst selection and optimization for 4,6-Dimethylpyrimidine-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 4,6-dimethylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights, troubleshooting assistance, and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds. The most common and efficient method for this transformation is the palladium-catalyzed cyanation of 2-chloro-4,6-dimethylpyrimidine. This reaction, while powerful, is sensitive to a variety of factors that can influence yield, purity, and reproducibility. This guide will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most effective type of catalyst for the cyanation of 2-chloro-4,6-dimethylpyrimidine?
A1: Palladium-based catalysts are the state-of-the-art for this transformation.[1][2][3] Specifically, catalyst systems employing sterically demanding and electron-rich phosphine ligands have shown high efficacy for the cyanation of heteroaryl chlorides.[4] Pre-formed palladium complexes, often called precatalysts, are generally more effective than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] This is because in situ generation can be susceptible to poisoning by the cyanide source before the active catalytic species is formed.[1]
Q2: Which cyanide source is recommended for this reaction?
A2: Several cyanide sources can be used, each with its own advantages and disadvantages.
-
Zinc cyanide (Zn(CN)₂): This is a widely used and effective cyanide source for palladium-catalyzed cyanations.[3][4] It is less toxic than alkali metal cyanides and its low solubility in many organic solvents can help to prevent catalyst deactivation by maintaining a low concentration of free cyanide ions.[1]
-
Potassium ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and environmentally benign cyanide source.[5] Its use can simplify waste disposal and improve the safety profile of the reaction.
-
Alkali metal cyanides (KCN, NaCN): While effective, these are highly toxic and require careful handling. Their higher solubility can also lead to catalyst poisoning if not used under carefully controlled conditions.[1]
Q3: What are the most critical parameters to control during the reaction?
A3: Several parameters are crucial for a successful synthesis:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the cyanide source and catalyst deactivation.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Temperature: The optimal temperature will depend on the specific catalyst system and substrate. While some modern catalyst systems can operate at temperatures as low as room temperature to 40°C, many reactions require heating to achieve a good conversion rate.[7][8]
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the heterogeneous reaction mixture, especially when using sparingly soluble cyanide sources like Zn(CN)₂.
Q4: Can other 2-substituted 4,6-dimethylpyrimidines be used as starting materials?
A4: Yes, besides 2-chloro-4,6-dimethylpyrimidine, other derivatives with suitable leaving groups at the 2-position can be used. For instance, 2-bromo-4,6-dimethylpyrimidine is a viable, albeit often more expensive, alternative. Additionally, 2-(methylthio)-4,6-dimethylpyrimidine can be a suitable precursor, where the methylthio group is first oxidized to a methylsulfonyl group, which then acts as a good leaving group for nucleophilic displacement by cyanide.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Probable Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Verify the age and storage conditions of the palladium precatalyst and phosphine ligand. | Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.[1] |
| Catalyst Poisoning | Analyze the reaction mixture for signs of palladium black formation. | Decrease the concentration of the cyanide source or use a less soluble one like Zn(CN)₂. Ensure strictly anhydrous and inert conditions.[1][6] |
| Suboptimal Temperature | Review the literature for the recommended temperature for your specific catalyst system. | Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. |
| Poorly Soluble Reagents | Observe the reaction mixture for undissolved solids. | Ensure vigorous stirring. For sparingly soluble cyanide sources, consider using a co-solvent or a phase-transfer catalyst. |
| Leaving Group Inactivity | Confirm the purity of the 2-chloro-4,6-dimethylpyrimidine starting material. | If using a less reactive leaving group, consider switching to a more reactive one (e.g., bromo or triflate derivative). |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Probable Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Nitrile | Check for the presence of 4,6-dimethylpyrimidine-2-carboxamide in the crude product by LC-MS or NMR. | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents. |
| Reduction of Halide | Look for the formation of 4,6-dimethylpyrimidine as a byproduct. | This can be caused by certain phosphine ligands or impurities. Screen different ligands or purify the starting materials. |
| Homocoupling of Starting Material | Search for a dimeric pyrimidine species in the mass spectrum of the crude product. | This is often a sign of an inefficient catalytic cycle. Re-evaluate the catalyst, ligand, and reaction conditions. |
| Reaction with Solvent | If using a reactive solvent, check for adducts with the starting material or product. | Switch to a more inert solvent such as dioxane, toluene, or DMF. |
Catalyst Selection and Optimization Workflow
The following workflow provides a systematic approach to selecting and optimizing the catalyst system for your specific experimental setup.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 4,6-Dimethylpyrimidine-2-carbonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in reactions involving 4,6-Dimethylpyrimidine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and mitigation of byproducts encountered during the chemical transformation of this versatile building block. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and success of your experiments.
I. Understanding the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, prized for its reactive nitrile group and the inherent chemical properties of the pyrimidine core.[1] However, these reactive sites can also be the source of undesired byproduct formation under various reaction conditions. A thorough understanding of the molecule's reactivity is the first step in effective troubleshooting.
The primary sites for potential side reactions are:
-
The 2-Cyano Group: Highly susceptible to hydrolysis and nucleophilic attack.
-
The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence its stability and reactivity.
-
The 4- and 6-Methyl Groups: These groups possess acidic protons and can participate in condensation reactions.
This guide will systematically address the byproducts arising from each of these reactive centers.
II. Troubleshooting Guide & FAQs: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address common issues observed during reactions with this compound.
FAQ 1: Hydrolysis of the Nitrile Group
Question: I am observing new, more polar spots on my TLC plate that are UV active, and my reaction work-up is leading to a decrease in the yield of my desired product. What are these impurities?
Answer: The most common byproducts in reactions involving this compound, especially in the presence of water, acid, or base, are the result of nitrile group hydrolysis. This proceeds in a stepwise manner, first to the corresponding amide and then to the carboxylic acid.
-
Byproduct 1: 4,6-Dimethylpyrimidine-2-carboxamide
-
Byproduct 2: 4,6-Dimethylpyrimidine-2-carboxylic acid
Causality: The hydrolysis of nitriles to amides can occur under both acidic and basic conditions, often at elevated temperatures. The amide intermediate can be more susceptible to hydrolysis than the starting nitrile, leading to the formation of the carboxylic acid if the reaction is not carefully controlled.[2]
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: Employ freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Control of pH: If your reaction conditions are acidic or basic, consider using milder reagents or buffering the reaction mixture to prevent excessive hydrolysis.
-
Temperature Management: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of hydrolysis.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction before significant byproduct formation occurs.
FAQ 2: Unexpected Nucleophilic Substitution
Question: My mass spectrometry results show a peak corresponding to the replacement of the cyano group with my alkoxide nucleophile. Why is this happening?
Answer: The cyano group at the 2-position of the pyrimidine ring can act as a leaving group and be displaced by strong nucleophiles, particularly alkoxides.
Causality: The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The cyano group, while not a classic leaving group, can be displaced under certain conditions, especially with highly reactive nucleophiles.
Troubleshooting & Mitigation:
-
Choice of Nucleophile: If possible, consider using a less reactive nucleophile or a different synthetic strategy that does not involve strong alkoxides.
-
Temperature Control: Lowering the reaction temperature can often favor the desired reaction over the competing substitution.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect other functional groups in the molecule to direct the reactivity of the nucleophile.
FAQ 3: Aldol-Type Condensation of Methyl Groups
Question: I am observing higher molecular weight byproducts, and my NMR spectrum shows complex signals in the aromatic and aliphatic regions. What could be the cause?
Answer: The methyl groups at the 4- and 6-positions of the pyrimidine ring are activated and can undergo deprotonation to form a carbanion. This carbanion can then act as a nucleophile and attack an electrophile, most commonly an aldehyde or ketone present in the reaction mixture, leading to aldol-type condensation products.[3]
Causality: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the protons on the methyl groups, making them susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance.
Troubleshooting & Mitigation:
-
Base Selection: Use a non-nucleophilic, sterically hindered base if deprotonation of other functional groups is required. If a strong base is necessary for the desired transformation, consider adding it at a low temperature to control the rate of the side reaction.
-
Reaction Sequence: If possible, introduce any aldehyde or ketone reactants after the primary reaction of the nitrile group is complete.
-
Protection of Aldehyde/Ketone: If the electrophile is highly reactive, consider using a protecting group strategy.
III. Identification and Characterization of Byproducts: Analytical Workflow
A systematic approach to byproduct identification is crucial for effective troubleshooting. The following workflow outlines the key analytical techniques and expected observations.
Diagram: Analytical Workflow for Byproduct Identification
Caption: A logical workflow for the identification of unknown byproducts.
A. Thin Layer Chromatography (TLC)
TLC is an indispensable tool for real-time reaction monitoring.
Experimental Protocol: TLC Analysis
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve good separation (e.g., 7:3 or 1:1 Hexane:Ethyl Acetate). For more polar byproducts like the carboxylic acid, a more polar system such as dichloromethane/methanol (e.g., 95:5) may be necessary.
-
Visualization:
-
UV Lamp (254 nm): The pyrimidine ring is UV active and will appear as dark spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing a wide range of organic compounds.
-
Data Presentation: Representative TLC Data
| Compound | Representative Rf (7:3 Hexane:EtOAc) | Observations |
| This compound | ~0.6 | Starting material, less polar. |
| 4,6-Dimethylpyrimidine-2-carboxamide | ~0.3 | More polar than the nitrile. |
| 4,6-Dimethylpyrimidine-2-carboxylic acid | ~0.1 (or baseline) | Highly polar, may require a more polar eluent. |
| Aldol Condensation Product | Variable (often higher MW) | May appear as a series of spots or streaks. |
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative information on the purity of the reaction mixture and the relative amounts of byproducts.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs strongly (e.g., 254 nm).
C. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the byproducts.
Expected Molecular Weights:
| Compound | Molecular Formula | Exact Mass |
| This compound | C₇H₇N₃ | 133.0640 |
| 4,6-Dimethylpyrimidine-2-carboxamide | C₇H₉N₃O | 151.0746 |
| 4,6-Dimethylpyrimidine-2-carboxylic acid | C₇H₈N₂O₂ | 152.0586 |
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of byproducts.
Key Diagnostic NMR Signals:
-
4,6-Dimethylpyrimidine-2-carboxamide: Appearance of two broad singlets in the ¹H NMR spectrum corresponding to the -NH₂ protons (typically δ 7-8 ppm). In the ¹³C NMR, the nitrile carbon (around δ 115-120 ppm) is replaced by a carbonyl carbon (around δ 160-170 ppm).
-
4,6-Dimethylpyrimidine-2-carboxylic acid: Appearance of a very broad singlet in the ¹H NMR spectrum for the carboxylic acid proton (typically δ > 10 ppm).
-
Aldol Condensation Products: Appearance of new signals in both the aliphatic and aromatic regions of the ¹H NMR spectrum, often with complex splitting patterns. The integration of the methyl group signals will likely deviate from a 3H:3H ratio relative to the pyrimidine proton.
IV. Confirmatory Synthesis of Potential Byproducts
To definitively confirm the identity of a suspected byproduct, it can be beneficial to synthesize an authentic sample for comparison of its analytical data (TLC, HPLC, NMR, MS) with that of the isolated impurity.
Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-2-carboxamide (via controlled hydrolysis)
-
Dissolve this compound in a mixture of ethanol and water.
-
Add a catalytic amount of a mild base (e.g., K₂CO₃) or acid (e.g., dilute H₂SO₄).
-
Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction closely by TLC.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, quench the reaction by neutralizing the acid or base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Conclusion
Byproduct formation in reactions involving this compound is a manageable challenge with a systematic and informed approach. By understanding the inherent reactivity of the starting material and employing the troubleshooting strategies and analytical workflows outlined in this guide, researchers can effectively identify, mitigate, and control the formation of unwanted impurities, leading to higher yields and purer products.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. [Link]
-
MDPI. Synthesis of 2-Cyanopyrimidines. [Link]
-
WUR eDepot. Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Lvivska Politechnika. SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. [Link]
-
ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
Taylor & Francis Online. REACTIONS WITH 6-METHYL-2-THIOURACIL SYNTHESIS OF DIPYRIMIDINO[2,1-b:1′,2′-c]THIAZINE. A NEW RING SYSTEM. [Link]
-
ChemSrc. 4,6-dimethylpyrimidine. [Link]
-
MDPI. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]
-
Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of this compound in Advanced Organic Synthesis. [Link]
-
PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]
-
ResearchGate. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. [Link]
-
OMICS International. Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. [Link]
-
IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]
-
Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
-
MDPI. Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. [Link]
Sources
Technical Support Center: Storage and Handling of 4,6-Dimethylpyrimidine-2-carbonitrile
Compound of Interest: 4,6-Dimethylpyrimidine-2-carbonitrile Alias: 2-Cyano-4,6-dimethylpyrimidine CAS Number: 14082-83-6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and prevent the decomposition of this compound during storage and handling.
Introduction: Understanding the Stability of this compound
This compound is a valuable heterocyclic building block in advanced organic synthesis, particularly in medicinal chemistry and materials science.[1] Its utility stems from the reactive nitrile group and the stable pyrimidine core, which allow for the construction of complex molecular architectures.[1][2] However, the very features that make this compound synthetically useful also render it susceptible to degradation if not stored and handled correctly. The primary pathway of decomposition is the hydrolysis of the nitrile functional group, a common reaction for this class of compounds, which can be catalyzed by trace amounts of moisture, acid, or base.[3][4][5] This guide is designed to provide you with the expertise to maintain the integrity of your material, ensuring reproducibility and success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during storage? A1: The most significant and common cause of degradation is hydrolysis of the nitrile (-C≡N) group.[6][7] This reaction is highly sensitive to the presence of water. It typically proceeds in two stages: first, the nitrile is converted to the corresponding primary amide (4,6-dimethylpyrimidine-2-carboxamide), and with continued exposure to moisture, the amide is further hydrolyzed to the carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid).[3][7] This process can be accelerated by acidic or basic contaminants.[4][5]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound? A2: To prevent hydrolysis and other potential degradation pathways, the compound must be stored with strict exclusion of moisture. The ideal conditions involve a multi-layered approach:
-
Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen, to displace moisture-laden air.
-
Temperature: Keep in a cool environment.[8][9] While refrigeration is often suitable, ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold solid.
-
Container: Use a tightly sealed, chemical-grade container.[8][10] For added protection, the primary container can be placed inside a secondary container with a desiccant.
-
Location: The storage area should be dry, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[11] Pyrimidine-containing compounds can be sensitive to light, which may induce photolytic decomposition.[12]
Q3: How can I visually identify if my sample of this compound has started to degrade? A3: While analytical testing is definitive, visual inspection can provide early warnings. A pure sample of this compound should be a consistent solid. Signs of potential degradation include:
-
Change in Color: Development of a yellow or brownish tint.
-
Change in Texture: Clumping or caking of the powder, which often indicates moisture absorption.
-
Inconsistent Appearance: The presence of multiple phases or a non-uniform appearance.
Q4: Aside from hydrolysis, are there other degradation risks I should be aware of? A4: Yes. While hydrolysis is the main concern, you should also consider:
-
Incompatible Substances: Avoid storage near strong oxidizing agents, which can react with the pyrimidine ring or methyl groups.[8][9] Also, keep it segregated from strong acids and bases that can catalyze decomposition.[13]
-
Photodegradation: As a heterocyclic aromatic compound, it may be susceptible to degradation upon prolonged exposure to UV or ambient light.[12] Storing in an amber vial or in a dark cabinet is a prudent measure.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific problems you might encounter, linking them to probable causes and providing actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Action(s) |
| New spots appear on Thin Layer Chromatography (TLC) plates that are more polar than the starting material. | Hydrolysis has occurred. The resulting amide and carboxylic acid are significantly more polar than the nitrile and will have lower Rf values. | 1. Confirm the identity of the new spots by co-spotting with an authentic sample if available or by using analytical techniques like LC-MS. 2. Discard the degraded material if purity is critical. 3. Review your storage protocol. Ensure the container is properly sealed and stored in a desiccator or under an inert atmosphere. |
| Reaction yields are lower than expected, or the reaction fails to proceed. | The starting material has partially decomposed, reducing the concentration of the active reagent. The impurities (amide, carboxylic acid) may also interfere with the reaction. | 1. Assess the purity of the this compound using the HPLC or GC-MS protocol outlined below. 2. If impurities are detected, purify the material (e.g., by recrystallization or column chromatography) before use. 3. Always use a fresh, unopened container for critical reactions if possible. |
| The compound's physical appearance has changed (e.g., color change, clumping). | Moisture absorption and subsequent chemical degradation. | 1. Do not assume the material is pure. Perform an analytical check (e.g., NMR, HPLC) to determine the extent of degradation. 2. If the material is only clumpy due to moisture but is chemically pure, it can be dried under high vacuum. However, if color has changed, chemical decomposition is likely. |
| Inconsistent results between different batches of the compound. | One or more batches may have degraded due to improper storage either in the lab or during shipping. | 1. Establish an internal quality control (QC) check for every new batch received. 2. Run a standard analytical test (HPLC, NMR) and compare the results to a certified reference standard or a previously validated "golden batch." 3. Implement a strict "first-in, first-out" inventory system to avoid using older stock that has had more time to potentially degrade.[11] |
Visualization of the Primary Decomposition Pathway
The following diagram illustrates the step-wise hydrolysis of this compound. This is the most common degradation pathway and is initiated by the presence of water.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound CAS 14082-83-6 | Properties, Safety Data, Uses & Supplier Information [nj-finechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
Technical Support Center: Monitoring the Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile by TLC and HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on monitoring the synthesis of 4,6-dimethylpyrimidine-2-carbonitrile using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As your partner in the lab, we aim to equip you with the expertise to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Introduction: The "Why" Behind Reaction Monitoring
In the synthesis of any target compound, including this compound, simply mixing reagents and hoping for the best is not a viable strategy. Rigorous in-process monitoring is critical. It allows you to track the consumption of starting materials, the formation of the desired product, and the potential emergence of byproducts in real-time.[1][2] This not only confirms that the reaction is proceeding as expected but also helps in determining the optimal reaction time, preventing over-reaction, and identifying any potential issues early on.[2] For this purpose, TLC and HPLC are two of the most powerful and commonly employed techniques in a synthetic chemistry lab.[1][3]
TLC offers a rapid, cost-effective, and qualitative snapshot of the reaction's progress.[1] It is an invaluable tool for quickly assessing the presence or absence of starting materials and products. HPLC, on the other hand, provides quantitative data with high precision and reproducibility, allowing for the accurate determination of conversion rates, product purity, and the presence of even minor impurities.[4][5]
This guide will walk you through the nuances of applying these techniques to the synthesis of this compound, a polar, nitrogen-containing heterocyclic compound.
General Workflow for Reaction Monitoring
The overall process for monitoring your reaction is a cyclical process of sampling, analysis, and interpretation.
Sources
Technical Support Center: Work-up & Purification of 4,6-Dimethylpyrimidine-2-carbonitrile Reactions
Welcome to the technical support center for 4,6-dimethylpyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the work-up and purification of reactions involving this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face after completing a reaction.
Q1: My reaction has finished, and the mixture is a dark, complex solution. What is a reliable, universal first step for the work-up?
A robust starting point is a "quench and extract" procedure. First, neutralize any strong acids or bases by carefully adding a quenching agent (e.g., saturated sodium bicarbonate for an acidic reaction, or a dilute acid like 1M HCl for a basic one) at a low temperature (0 °C) to control any exothermic processes. Following the quench, the standard approach is a liquid-liquid extraction. Dilute the reaction mixture with water and extract with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[1] This initial separation removes many inorganic salts and highly polar impurities.
Q2: I'm seeing a new, more polar spot on my TLC that isn't starting material or my desired product. What is the most likely culprit?
The most common side-reaction during the work-up of nitrile-containing compounds is hydrolysis of the nitrile group.[2] Under either acidic or basic aqueous conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide (4,6-dimethylpyrimidine-2-carboxamide) or fully hydrolyzed to the carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid).[3] These byproducts are significantly more polar than the starting nitrile.
Q3: My purified this compound product appears unstable or changes over time. Is this expected?
While the pyrimidine core is relatively stable, the 2-carbonitrile group makes the C2 position highly electrophilic.[4] This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.[5] The compound can be susceptible to nucleophilic attack, especially by strong nucleophiles or upon prolonged exposure to moisture, which can lead to hydrolysis. For long-term storage, ensure the material is dry and stored under an inert atmosphere.
Q4: What are the best general-purpose solvents for purifying this compound by recrystallization?
The "like dissolves like" principle is a good guide.[6] Given the polar nature of the pyrimidine ring and the nitrile group, moderately polar solvents are often a good starting point. Common and effective solvents to screen for recrystallization include ethanol, isopropanol, and ethyl acetate, or solvent mixtures like hexane/ethyl acetate or hexane/acetone.[6][7] The ideal solvent will dissolve the compound when hot but sparingly when cold.[8]
Troubleshooting & In-Depth Guides
This section provides detailed solutions to specific experimental challenges.
Issue 1: Poor Recovery from Liquid-Liquid Extraction
Q: My product is highly soluble in water and remains in the aqueous layer during extraction with common solvents like ethyl acetate. How can I improve my extraction efficiency?
This is a frequent issue owing to the polarity of the pyrimidine nucleus, which contains two hydrogen bond-accepting nitrogen atoms.
Causality: The lone pairs on the pyrimidine nitrogens can be protonated under acidic work-up conditions, forming a highly water-soluble cationic salt. Even at neutral pH, the molecule's polarity can lead to significant aqueous solubility.
Solutions:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If the work-up was acidic, basify the solution to a pH of ~8-9 with a base like sodium carbonate or dilute sodium hydroxide. This deprotonates the pyrimidine ring, making the compound less polar and more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and "forcing" it into the organic layer.[9]
-
Use a More Polar Extraction Solvent: If ethyl acetate fails, switch to a more polar but still water-immiscible solvent. n-Butanol is an excellent choice for extracting polar compounds from water.[9]
-
Continuous Liquid-Liquid Extraction: For particularly valuable or highly water-soluble products, a continuous extraction apparatus can be used to efficiently extract the compound over several hours with a smaller volume of organic solvent.
Issue 2: Persistent Emulsions During Extraction
Q: I'm getting a thick, stable emulsion at the interface of my aqueous and organic layers that won't separate.
Causality: Emulsions are often caused by fine particulate matter, amphiphilic byproducts, or high concentrations of dissolved substances that alter the interfacial tension between the two phases.
Solutions:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for an extended period. Adding a saturated solution of NaCl (brine) can often help break emulsions by increasing the ionic strength of the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
Issue 3: Confirmed Nitrile Hydrolysis Byproduct
Q: My characterization (NMR, MS) confirms the presence of the carboxylic acid byproduct. How can I selectively remove it?
Causality: The nitrile group has been hydrolyzed during an acidic or basic work-up procedure.[2] Fortunately, the resulting carboxylic acid has a distinct chemical property that can be exploited for its removal.
Detailed Protocol for Acid Byproduct Removal:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a mild basic solution, such as 5% aqueous sodium bicarbonate or 1M sodium carbonate.
-
Mechanism of Separation: The carboxylic acid is acidic and will be deprotonated by the base to form a water-soluble carboxylate salt. The desired nitrile product, being neutral, will remain in the organic layer.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Separate the aqueous layer (which now contains the acid impurity) from the organic layer.
-
Final Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Note: If the byproduct is the amide, separation is more challenging as it lacks a distinct acidic/basic handle. In this case, purification will likely require column chromatography or careful fractional recrystallization.
Issue 4: Recrystallization Failures
Q: My product "oils out" of the solution as a liquid instead of forming solid crystals.
Causality: This typically occurs when the solution is too concentrated, is cooled too rapidly, or when impurities are present that disrupt crystal lattice formation.[7] The melting point of the compound may also be below the boiling point of the solvent.[7]
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute.[7]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) can promote proper crystal growth. Do not move directly to an ice bath.
-
Scratching/Seeding: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[10] If you have a pure crystal, add a tiny "seed crystal" to induce crystallization.[10]
Q: I've let my solution cool, and no crystals have formed at all.
Causality: The solution is not supersaturated. This means either too much solvent was used, or the chosen solvent is too good at dissolving the compound, even at low temperatures.[6][7]
Solutions:
-
Solvent Evaporation: Slowly evaporate some of the solvent on a rotary evaporator or by passing a gentle stream of nitrogen or air over the surface to increase the concentration.
-
Anti-Solvent Addition: Add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with your crystallization solvent.[6] Add the anti-solvent dropwise to the warm, clear solution until it just begins to turn cloudy, then add a few drops of the original hot solvent to clarify. Now, upon slow cooling, crystals should form. A common system is adding hexane as an anti-solvent to an ethyl acetate or acetone solution.
Visualized Workflows and Data
Diagrams
Caption: General experimental workflow for reaction work-up.
Caption: Troubleshooting logic for common recrystallization issues.[7]
Data Tables
Table 1: Solvent Selection Guide for Extraction & Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Miscibility with Water | Use Case |
| n-Hexane | 0.1 | 69 | No | Anti-solvent for recrystallization; eluent for chromatography. |
| Diethyl Ether | 2.8 | 35 | Slight | Extraction (highly volatile).[1] |
| Dichloromethane | 3.1 | 40 | No | Extraction (denser than water).[1] |
| Ethyl Acetate | 4.4 | 77 | Slight | General purpose extraction and recrystallization.[7] |
| Isopropanol | 3.9 | 82 | Yes | Good for single-solvent recrystallization.[7] |
| Ethanol | 4.3 | 78 | Yes | Good for single-solvent recrystallization.[7] |
| n-Butanol | 3.9 | 118 | Yes (9%) | Extraction of highly polar products from aqueous layers.[9] |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Pyrimidine Carboxylate Derivatives.
- Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water.
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- University of Alberta, Department of Chemistry. (n.d.). Conditions for Ideal Extraction Solvents.
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
- PubMed Central. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
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- 1. 2. Apparatus and Technique [chem.ualberta.ca]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in 4,6-Dimethylpyrimidine-2-carbonitrile synthesis
Welcome to the dedicated technical support guide for managing exothermic reactions during the synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure procedural safety and success in your experiments.
Introduction: The Exothermic Nature of the Pinner-Type Pyrimidine Synthesis
The synthesis of this compound, commonly achieved through the condensation of acetylacetone with cyanoguanidine (dicyandiamide), is a variation of the Pinner pyrimidine synthesis.[1][2] While an efficient route to this valuable building block, the reaction is inherently exothermic. The initial condensation and subsequent cyclization steps can release a significant amount of heat.[3] Without proper control, this can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway, solvent boiling, and the formation of unwanted byproducts or even decomposition of the desired product.[3]
This guide provides a structured approach to identifying, managing, and troubleshooting thermal events associated with this synthesis.
Troubleshooting Guide: Managing Unexpected Exotherms
This section addresses specific issues you may encounter during the synthesis.
Scenario 1: Rapid, Unexpected Temperature Increase Beyond the Set Point During Reagent Addition
-
Possible Causes:
-
Loss of Cooling: The cooling system (e.g., cooling jacket, ice bath) is not functioning correctly or is overwhelmed by the heat generated.[4]
-
Reagent Addition Rate Too High: The rate of addition of one reagent to another is too fast, leading to a rapid accumulation of heat.[4]
-
Incorrect Reagent Concentration: Using more concentrated reagents than specified can lead to a more vigorous and exothermic reaction.
-
Localized Hotspots: Inefficient stirring can lead to localized areas of high concentration and temperature.[4]
-
-
Immediate Actions:
-
Stop All Reagent Addition Immediately. [4]
-
Maximize Cooling: Ensure the coolant is flowing at its maximum rate and at the lowest possible temperature.[4]
-
Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat transfer and break up any potential hot spots.[4]
-
If the temperature continues to rise, proceed immediately to the "Emergency Quenching Protocol" outlined below.
-
Scenario 2: Localized Boiling or Fuming from the Reaction Mixture
-
Possible Causes:
-
Hot Spot Formation: This is a strong indicator of poor mixing, where the reaction is proceeding much faster in a localized area.[4]
-
-
Immediate Actions:
-
Stop All Reagent Addition.
-
Increase Agitation Rate: This is the most critical step to ensure homogeneous temperature distribution.[4]
-
Maximize Cooling.
-
Scenario 3: Sudden Increase in Reactor Pressure
-
Possible Causes:
-
Gas Evolution: The reaction may be producing gaseous byproducts at an accelerated rate due to the temperature increase.
-
Solvent Boiling: The internal temperature has exceeded the boiling point of the solvent.
-
-
Immediate Actions:
-
Follow all steps for a rapid temperature increase.
-
Vent the Reactor to a Safe Location: If the pressure approaches the vessel's limit and you are trained to do so, vent the reactor to a scrubber or fume hood.[4]
-
Scenario 4: Visible Decomposition (e.g., Charring, Rapid Darkening of Color)
-
Possible Causes:
-
Thermal Runaway: The reaction has reached a temperature where the starting materials, intermediates, or product are rapidly decomposing.
-
-
Immediate Actions:
-
This is a critical situation. Prioritize personal safety.
-
Activate any emergency stop procedures for your equipment.
-
If the situation appears uncontrollable, evacuate the immediate area and alert safety personnel.
-
If it is deemed safe and you are prepared, initiate the "Emergency Quenching Protocol."
-
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events in the synthesis of this compound?
A1: The main exothermic events are the initial condensation of the dicarbonyl compound (acetylacetone) with the guanidine derivative (cyanoguanidine) and the subsequent cyclization to form the pyrimidine ring. These reactions are often catalyzed by a base or acid, which can also contribute to the initial exotherm upon addition.
Q2: How can I proactively manage the exotherm during this synthesis?
A2: Proactive management is key to a safe and successful reaction. Consider the following strategies:
-
Controlled Addition (Semi-batch): Instead of adding all reagents at once, add one of the reactants (typically the more reactive one or the one in solution) slowly and in a controlled manner to the other.[3] This allows the cooling system to keep pace with the heat generation.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass, which helps to absorb the heat generated and moderate the temperature rise.[3]
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity for the scale of your reaction. For laboratory scale, an ice-water or ice-salt bath is often sufficient. For larger scales, a jacketed reactor with a circulating chiller is necessary.[3]
-
Lower Reaction Temperature: If the reaction kinetics allow, starting the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the initial rate of heat evolution.[3]
Q3: What are the signs of a potential thermal runaway?
A3: Key indicators include a sudden and accelerating rate of temperature increase, a rapid rise in pressure, visible signs of uncontrolled boiling or fuming, and a noticeable change in the color or viscosity of the reaction mixture, potentially leading to charring.[3]
Q4: How can I safely scale up the synthesis of this compound?
A4: Scale-up should be approached with caution. A key principle is that the heat generated increases with the volume (cubed), while the ability to remove heat only increases with the surface area (squared). Therefore, what is manageable on a small scale can become dangerous on a larger scale. Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3]
Q5: What is a suitable quenching agent for this reaction in an emergency?
A5: The choice of quenching agent depends on the specific reaction conditions (e.g., solvent, base/acid used). A common strategy for quenching exothermic reactions is the rapid addition of a cold, inert solvent with a high heat capacity to dilute the reactants and absorb heat. For this particular synthesis, cold isopropanol or a pre-prepared cold, dilute solution of a weak acid (like acetic acid, if the reaction is base-catalyzed) or a weak base (like sodium bicarbonate, if acid-catalyzed) could be considered. Crucially, the quenching agent must be tested on a small scale to ensure it does not react exothermically with the reaction mixture itself.
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound
This protocol emphasizes safety through controlled reagent addition and temperature monitoring.
Reagents & Equipment:
| Reagent/Equipment | Specification |
| Acetylacetone | 1 equivalent |
| Cyanoguanidine | 1.1 equivalents |
| Sodium Ethoxide | 1.1 equivalents |
| Anhydrous Ethanol | Sufficient for a 0.5 M solution |
| Jacketed Glass Reactor | With overhead stirrer, temperature probe, addition funnel, and reflux condenser under N₂ |
| Circulating Chiller | Capable of maintaining -5 °C |
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[1]
-
Reactor Setup: Charge the jacketed reactor with cyanoguanidine (1.1 eq) and anhydrous ethanol. Begin stirring.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.
-
Base Addition: Slowly add sodium ethoxide (1.1 eq) to the stirred suspension. Maintain the temperature below 10 °C. Stir for 30 minutes at 0-5 °C.
-
Controlled Addition of Acetylacetone: Dissolve acetylacetone (1 eq) in anhydrous ethanol in the addition funnel. Add the acetylacetone solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with your established work-up and purification protocol.
Protocol 2: Emergency Quenching Protocol
This protocol should only be performed by trained personnel with appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat, within a fume hood. [5]
Prerequisites:
-
A pre-determined quenching agent is readily available in a container that allows for rapid addition.
-
A clear and unobstructed escape route from the fume hood.
-
A nearby fire extinguisher and safety shower.[5]
Procedure:
-
Stop Heating and Reagent Addition: Immediately cease all heating and addition of reagents.
-
Maximize Cooling: Ensure all cooling systems are operating at maximum capacity.
-
Alert Personnel: Inform others in the lab of the situation.
-
Prepare for Quenching: Lower the fume hood sash to the lowest possible position while still allowing for safe manipulation.
-
Rapid Addition of Quenching Agent: If the temperature continues to rise uncontrollably, rapidly and carefully add the prepared cold quenching agent to the reaction vessel to stop the reaction. Be prepared for vigorous boiling or gas evolution.
-
Retreat to a Safe Distance: Once the quenching agent has been added, move away from the fume hood and observe the reaction from a safe distance.
-
Do Not Attempt to Re-engage: Do not attempt to restart stirring or make any other adjustments until the reaction has completely subsided and the temperature has returned to a safe level.
Visualizations
Troubleshooting Workflow for Thermal Excursions
Caption: Relationship of factors leading to thermal runaway.
References
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Nerkar, A. U., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
Decoding the Molecular Architecture: A Guide to the NMR Peak Assignment and Interpretation of 4,6-Dimethylpyrimidine-2-carbonitrile
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of a key pyrimidine intermediate, 4,6-dimethylpyrimidine-2-carbonitrile. We will dissect the ¹H and ¹³C NMR spectra, offering a detailed peak assignment and interpretation rooted in fundamental principles and comparative data. This analysis serves as a cornerstone for researchers, scientists, and drug development professionals in confirming the synthesis and purity of this compound and understanding its electronic environment.
The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed roadmap of the molecular framework, revealing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2] For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR is indispensable for unambiguous structural confirmation.
Predicted NMR Peak Assignment for this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can confidently predict the chemical shifts and coupling patterns based on the analysis of its constituent parts and data from closely related analogs. The following table summarizes the predicted ¹H and ¹³C NMR peak assignments in a standard deuterated solvent like CDCl₃.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~7.20 | Singlet (s) | 1H | Pyrimidine ring proton |
| CH₃ | ~2.60 | Singlet (s) | 6H | Methyl groups at C4 and C6 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C4/C6 | ~168 | Pyrimidine ring carbons |
| C2 | ~145 | Pyrimidine ring carbon |
| C5 | ~120 | Pyrimidine ring carbon |
| CN | ~117 | Nitrile carbon |
| CH₃ | ~24 | Methyl carbons |
In-depth Interpretation of the NMR Spectra
¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to be relatively simple and highly informative.
-
The Aromatic Region: A single peak is expected in the aromatic region, corresponding to the proton at the C5 position of the pyrimidine ring (H-5). Its predicted chemical shift of around 7.20 ppm is influenced by the electron-withdrawing nature of the two nitrogen atoms in the ring and the nitrile group at C2.[3] The absence of adjacent protons would result in this signal appearing as a sharp singlet.
-
The Aliphatic Region: A prominent singlet is predicted in the upfield region, around 2.60 ppm. This signal, with an integration value of 6H, is assigned to the two equivalent methyl groups attached to C4 and C6 of the pyrimidine ring. The equivalence of these two groups is due to the molecule's symmetry.
It is important to note that long-range couplings, though often small, can sometimes be observed in pyrimidine systems.[4] A very small coupling (⁴J) might exist between the H-5 proton and the methyl protons, which could lead to a slight broadening of the singlets. However, in a standard resolution spectrum, these are often not resolved.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
-
The Aromatic and Nitrile Region: Four distinct signals are expected in the downfield region. The carbons of the pyrimidine ring are deshielded due to the electronegativity of the nitrogen atoms. The C4 and C6 carbons, being equivalent, are predicted to resonate at approximately 168 ppm. The carbon at C2, directly attached to the electron-withdrawing nitrile group, is expected to be significantly deshielded, appearing around 145 ppm. The C5 carbon, bonded to a hydrogen, will likely appear at a more upfield chemical shift of about 120 ppm. The nitrile carbon (CN) itself typically resonates in the 115-125 ppm range and is predicted to be around 117 ppm.[5] This signal is often of lower intensity due to the lack of a directly attached proton and longer relaxation times.[6]
-
The Aliphatic Region: A single signal in the upfield region, around 24 ppm, is assigned to the two equivalent methyl carbons.
The following diagram illustrates the predicted assignment of the NMR signals to the molecular structure of this compound.
Caption: Predicted ¹H and ¹³C NMR peak assignments for this compound.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. | Unambiguous structural determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed connectivity or stereochemistry.[7] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups (e.g., C≡N stretch). | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Definitive structural determination. | Requires a suitable single crystal, structure may differ from solution. |
For this compound, IR spectroscopy would clearly show the characteristic nitrile stretch (around 2230 cm⁻¹). Mass spectrometry would confirm the molecular weight (147.17 g/mol ). However, only NMR can definitively establish the connectivity and substitution pattern of the pyrimidine ring.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the specific solvent and nucleus being observed (¹H or ¹³C).
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust for sample concentration)
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 or more, depending on concentration and the presence of quaternary carbons.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
The following diagram outlines the general workflow for NMR analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of their synthesized material. The comparison with other analytical techniques highlights the unique and indispensable role of NMR in modern chemical research. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data, which is the foundation of accurate structural elucidation.
References
Sources
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- 2. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]
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- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. CASPRE [caspre.ca]
A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dimethylpyrimidine-2-carbonitrile
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4,6-Dimethylpyrimidine-2-carbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of pyrimidine derivatives and aromatic nitriles to construct a detailed, predictive analysis. To provide a robust comparative framework, the predicted fragmentation of the target molecule is contrasted with the experimentally determined fragmentation of 4,6-Dimethylpyrimidine. This comparison serves to highlight the directing influence of the nitrile substituent on the fragmentation pathways of the dimethylpyrimidine core.
Introduction to Mass Spectrometry in Drug Discovery
Mass spectrometry is an indispensable analytical technique in modern drug discovery and development. Its ability to provide precise molecular weight information and structural insights through fragmentation analysis is crucial for the identification and characterization of novel chemical entities, metabolites, and impurities. Electron Ionization (EI) mass spectrometry, in particular, is a powerful tool for structural elucidation due to its generation of extensive and reproducible fragmentation patterns, which serve as a molecular fingerprint.
This guide focuses on this compound, a heterocyclic compound of interest due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. Understanding its fragmentation behavior is key to developing robust analytical methods for its detection and characterization.
Experimental Considerations and Rationale
The fragmentation data discussed herein is based on standard Electron Ionization (EI) conditions, typically employing an electron energy of 70 eV. This energy level is sufficient to induce ionization and subsequent fragmentation, providing a rich spectrum of fragment ions that are characteristic of the molecule's structure.[1] For a comprehensive analysis, a high-resolution mass spectrometer would be employed to determine the elemental composition of the observed ions, further validating the proposed fragmentation mechanisms.
Predicted Fragmentation Analysis of this compound
The structure of this compound suggests several likely fragmentation pathways upon electron ionization. The pyrimidine ring provides a stable aromatic core, while the methyl and nitrile substituents offer specific sites for initial bond cleavages.
The molecular ion (M+) of this compound is expected to be observed at an m/z corresponding to its molecular weight (C₈H₇N₃, MW = 145.16). Aromatic systems like pyrimidine tend to exhibit a relatively stable molecular ion.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic compounds, leading to a more stabilized cation.[2]
-
Loss of a Methyl Radical (M-15): Cleavage of a methyl group is a favorable process, resulting in a stable pyrimidinyl cation.
-
Loss of HCN (M-27): The pyrimidine ring can undergo ring cleavage, with the expulsion of a neutral hydrogen cyanide molecule, a characteristic fragmentation for nitrogen-containing heterocycles.
-
Loss of the Nitrile Radical (M-26): Aromatic nitriles can undergo cleavage of the C-CN bond, leading to the loss of a ·CN radical.[3]
-
Retro-Diels-Alder Reaction: The pyrimidine ring can undergo a retro-Diels-Alder reaction, leading to the formation of smaller, stable fragments.
The following table summarizes the predicted key fragments for this compound:
| m/z (Predicted) | Proposed Fragment Ion | Proposed Fragmentation Mechanism |
| 145 | [C₈H₇N₃]⁺ | Molecular Ion |
| 144 | [C₈H₆N₃]⁺ | Loss of a hydrogen radical (·H) |
| 130 | [C₇H₄N₃]⁺ | Loss of a methyl radical (·CH₃) |
| 119 | [C₇H₇N₂]⁺ | Loss of the nitrile radical (·CN) |
| 118 | [C₇H₆N]⁺ | Loss of HCN from the pyrimidine ring |
Comparative Analysis: 4,6-Dimethylpyrimidine
To understand the influence of the 2-carbonitrile group, we will compare the predicted fragmentation of our target molecule with the experimentally determined mass spectrum of 4,6-Dimethylpyrimidine, available in the NIST Chemistry WebBook.[4][5]
Experimental Fragmentation of 4,6-Dimethylpyrimidine (MW = 108.14):
| m/z (Experimental) | Relative Intensity | Proposed Fragment Ion | Proposed Fragmentation Mechanism |
| 108 | High | [C₆H₈N₂]⁺ | Molecular Ion |
| 107 | Moderate | [C₆H₇N₂]⁺ | Loss of a hydrogen radical (·H) |
| 93 | Moderate | [C₅H₅N₂]⁺ | Loss of a methyl radical (·CH₃) |
| 81 | Low | [C₅H₅N]⁺ | Loss of HCN from the pyrimidine ring |
| 67 | Moderate | [C₄H₅N]⁺ | Ring cleavage and rearrangement |
| 53 | High | [C₃H₃N]⁺ | Further fragmentation of the pyrimidine ring |
Key Differences and the Influence of the Nitrile Group:
The most significant difference in the predicted fragmentation of this compound compared to the experimental data for 4,6-Dimethylpyrimidine is the introduction of fragmentation pathways directly involving the nitrile group. The predicted loss of the ·CN radical (M-26) to form an ion at m/z 119 is a direct consequence of this substituent. This pathway is absent in the fragmentation of 4,6-Dimethylpyrimidine.
Furthermore, the presence of the electron-withdrawing nitrile group is expected to influence the stability of the molecular ion and the relative abundance of other fragments. The nitrile group can stabilize the radical cation through resonance, potentially leading to a more intense molecular ion peak compared to fragments arising from ring cleavage.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for this compound and the comparative compound, 4,6-Dimethylpyrimidine.
Caption: Experimental fragmentation of 4,6-Dimethylpyrimidine.
Detailed Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation of this compound, the following protocol is recommended:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a Gas Chromatograph (GC) for sample introduction.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer Range: m/z 40-500.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
GC-MS Method:
-
GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
Data Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions.
-
Utilize high-resolution data to determine the elemental composition of the observed ions and confirm the proposed fragmentation pathways.
-
Compare the experimental spectrum with the predicted fragmentation pattern and the spectrum of 4,6-Dimethylpyrimidine.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles and making a direct comparison with the known fragmentation of 4,6-Dimethylpyrimidine, we have highlighted the significant influence of the 2-carbonitrile substituent. The nitrile group introduces unique fragmentation pathways, primarily the loss of a ·CN radical, which serves as a key diagnostic marker for this class of compounds. The provided experimental protocol offers a clear path for the empirical validation of these predictions, which is a critical step in the rigorous characterization of any novel chemical entity.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Bouchoux, G., & Salpin, J. Y. (2000). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 78(5), 674-681. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-8. [Link]
-
eGyanKosh. (2020). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
-
NIST. (n.d.). Pyrimidine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
da Silva, J. P., & da Silva, A. M. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]
-
Algohary, A. M., Al-Ghamdi, Y. O., Babaker, M. A., & Rizk, S. A. (2022). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds, 1-16. [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
VCU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ChemRxiv. (2025, June 6). connecting molecular structures with diverse mass spectrometry fragmentation behaviours. [Link]
-
Clark, J. (2022, October). mass spectra - fragmentation patterns. Chemguide. [Link]
Sources
A Comparative Guide to HPLC Method Validation for Purity Assessment of 4,6-Dimethylpyrimidine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of pharmaceutical quality and patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for determining the purity of 4,6-Dimethylpyrimidine-2-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The performance of a validated HPLC method will be objectively compared with alternative techniques such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental protocols and data. This document is structured to provide not just a methodology, but a comprehensive understanding of the principles and rationale behind the analytical choices, in line with global regulatory standards.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. The presence of impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control check but a critical component of the entire drug development lifecycle. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds. Its high resolution, sensitivity, and versatility make it exceptionally well-suited for separating a wide range of potential impurities from the main analyte. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical choice due to the molecule's moderate polarity.
Proposed HPLC Method for this compound
The following stability-indicating HPLC method has been developed to effectively separate this compound from its potential process-related impurities and degradation products.
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 245 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile |
Rationale for Method Parameters
The choice of a C18 column provides a non-polar stationary phase that will retain the moderately polar analyte and its potential impurities. A gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of 0.1% formic acid to the aqueous phase helps to protonate any basic functionalities in the analyte or impurities, leading to sharper peaks and improved reproducibility. A detection wavelength of 245 nm was chosen based on the UV absorbance maximum of the pyrimidine chromophore.
HPLC Method Validation: A Deep Dive
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the proposed HPLC method for this compound purity assessment will be conducted in accordance with the ICH Q2(R2) guidelines.[1][2][3][5]
Caption: Workflow for HPLC Method Development and Validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this, a solution of this compound will be spiked with known related substances and potential degradation products. The chromatogram should demonstrate baseline resolution between the main peak and all potential impurities.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
A series of solutions of this compound will be prepared at concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration. The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 150% of nominal concentration | 0.1 µg/mL to 1500 µg/mL |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added. The accuracy will be assessed at three concentration levels (low, medium, and high) across the specified range.
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) |
| Low | 100 | 99.5 | 99.5 |
| Medium | 500 | 502.0 | 100.4 |
| High | 1000 | 998.0 | 99.8 |
| Acceptance Criteria: | \multicolumn{3}{c | }{98.0% to 102.0% recovery} |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method will be determined by analyzing six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision of the method will be determined by analyzing six replicate samples on different days, with different analysts, and on different instruments.
| Precision Type | Acceptance Criteria (%RSD) | Hypothetical Result (%RSD) |
| Repeatability | ≤ 1.0% | 0.5% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.
| Parameter | Hypothetical Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution or peak area |
| Column Temperature | ± 2 °C | No significant change in resolution or peak area |
| Mobile Phase Composition | ± 2% organic | No significant change in resolution or peak area |
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
Caption: Comparison of HPLC, GC, and HPTLC for Purity Analysis.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, it has a molecular weight that may allow for GC analysis with an appropriate temperature program. GC can be particularly useful for identifying and quantifying residual solvents and other volatile impurities.
Comparison with HPLC:
-
Applicability: HPLC is more versatile as it can analyze a wider range of compounds, including non-volatile and thermally labile ones. GC is limited to volatile and thermally stable analytes.
-
Resolution: GC can offer higher separation efficiency (more theoretical plates) for volatile compounds.
-
Derivatization: For less volatile compounds, derivatization might be necessary for GC analysis, which can add complexity to the sample preparation.
-
Impurity Profile: GC is excellent for volatile impurities, while HPLC is superior for non-volatile, polar, and high molecular weight impurities.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an enhanced form of TLC that offers better resolution and the possibility of quantitative analysis.[6][7] It is a cost-effective and high-throughput technique that can be used for screening purposes and for the analysis of less complex samples.
Comparison with HPLC:
-
Resolution and Sensitivity: HPLC generally offers significantly higher resolution and sensitivity compared to HPTLC.
-
Throughput: HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput technique.
-
Cost: HPTLC is generally less expensive in terms of both instrumentation and solvent consumption.
-
Quantitative Accuracy: While quantitative analysis is possible with HPTLC using a densitometer, HPLC typically provides better accuracy and precision for quantification.
Conclusion and Recommendations
The purity of this compound is paramount to ensuring the quality and safety of the final pharmaceutical product. A well-developed and validated reverse-phase HPLC method stands as the most robust, reliable, and versatile technique for the comprehensive purity assessment of this critical intermediate. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it the gold standard.
While GC and HPTLC have their specific applications and advantages, particularly in the analysis of volatile impurities (GC) and for high-throughput screening (HPTLC), they do not offer the same level of comprehensive purity profiling as HPLC for a compound like this compound.
Therefore, for routine quality control and regulatory submissions, a validated HPLC method is strongly recommended. The principles and protocols outlined in this guide provide a solid framework for establishing a scientifically sound and compliant analytical method for the purity determination of this compound, ensuring the integrity of the drug development process from start to finish.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. (2023). Retrieved from [Link]
-
USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Retrieved from [Link]
-
What is ICH Q2(R2)? A Guide to Analytical Method Validation. IntuitionLabs. (2024). Retrieved from [Link]
-
What is USP Chapter 621? Phenomenex. (2017). Retrieved from [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks. (2023). Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). Retrieved from [Link]
-
General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. (2024). Retrieved from [Link]
-
A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. ResearchGate. (2017). Retrieved from [Link]
-
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A Comparative Analysis of the Biological Activity of 4,6-Dimethylpyrimidine-2-carbonitrile and Other Pyrimidine Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1][2][3] The strategic modification of the pyrimidine ring has yielded derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and plant growth-regulating properties.[4][5][6] This guide provides a comparative overview of the biological profile of 4,6-Dimethylpyrimidine-2-carbonitrile against other functionally and structurally related pyrimidine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the key biological assays discussed.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Overview
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2] Key substitutions, such as methyl groups at the 4 and 6 positions and a carbonitrile group at the 2-position, as seen in this compound, contribute significantly to the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.
For instance, the presence of a carbonitrile (-CN) group can enhance the antimicrobial and anticancer properties of the pyrimidine scaffold.[7] This is often attributed to the electron-withdrawing nature of the nitrile group, which can influence the overall electronic distribution of the ring system and its ability to participate in crucial biological interactions.
The dimethyl substitution at the 4 and 6 positions also plays a role in defining the molecule's lipophilicity and steric hindrance, which can affect its ability to cross cell membranes and bind to target enzymes or receptors.
Comparative Biological Activities
Antimicrobial and Antifungal Activity
Pyrimidine derivatives are a well-established class of antimicrobial agents.[1][3][4] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis.[1]
While direct comparative data for this compound is limited, studies on structurally similar compounds provide valuable insights. For example, various pyrimidine-5-carbonitrile derivatives have demonstrated significant antibacterial and antifungal activities.[7] A series of 2,4,6-trisubstituted pyrimidines showed significant antibacterial activity against Bacillus pumilus and Escherichia coli.[1] Furthermore, some novel pyrimidine derivatives have shown better antifungal activity against phytopathogenic fungi like Gibberella fujikuroi than the commercial fungicide pyrimethanil.[4]
It is plausible that this compound would exhibit some degree of antimicrobial activity, likely influenced by the interplay between the electron-withdrawing nitrile group and the lipophilic methyl groups.
Table 1: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Pyrimidine-5-carbonitrile derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus) | Varies, some with MICs in the low µg/mL range | [7] |
| 2,4,6-Trisubstituted Pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to standard antibiotics | [1] |
| Thiazolo[4,5-d]pyrimidine derivatives | Various bacteria and fungi | Promising broad-spectrum efficacy | [8] |
| 2-Aminopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis | High activity for some derivatives (MIC < 0.04 µg/mL) | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for quantifying the in vitro antimicrobial activity of a compound.
-
Preparation of Bacterial/Fungal Inoculum: Aseptically transfer a few colonies of the test microorganism into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxic (Anticancer) Activity
The pyrimidine scaffold is prevalent in anticancer drug discovery, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[11][12] The mechanisms of action are diverse and can include inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.[7][12]
Pyrimidine-5-carbonitrile derivatives have emerged as promising anticancer agents, with some compounds showing excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[7] For example, certain pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors.[7]
Given these findings, this compound is a candidate for cytotoxic activity, although its potency would need to be empirically determined and compared against established anticancer pyrimidines.
Table 2: Comparative Cytotoxicity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50 in µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 (Breast), HepG2 (Liver) | 0.57 (MCF-7), 1.13 (HepG2) | [12] |
| Pyrimidine-5-carbonitrile Derivative | HepG2, A549, MCF-7 | 3.56 (HepG2), 5.85 (A549), 7.68 (MCF-7) for a specific derivative | [7] |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 | 4.3 for a specific derivative | [13] |
| Pyrimidine pyrazoline-anthracene derivatives | HepG2, Huh-7 | Some derivatives show high potency | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Cytotoxicity Assessment Workflow
Caption: Key steps in the MTT assay for determining cytotoxicity.
Plant Growth-Regulating Activity
Interestingly, some pyrimidine derivatives have been investigated for their effects on plant growth, acting as synthetic analogues of plant hormones like auxins and cytokinins.[6][18][19] Derivatives of 6-methyl-2-mercapto-4-hydroxyprimidine have shown the ability to stimulate the growth of both the shoot and root systems of wheat and barley.[19][20]
While there is no direct evidence for the plant growth-regulating activity of this compound, the presence of the 4,6-dimethylpyrimidine core suggests that it could potentially exhibit such properties. The specific effect would depend on how the 2-carbonitrile substituent influences its interaction with plant hormone signaling pathways.
Conclusion
The pyrimidine scaffold is a remarkably versatile platform for the development of biologically active molecules. While direct comparative experimental data for this compound is not extensively available in the public domain, a comprehensive analysis of the structure-activity relationships of related pyrimidine derivatives allows for informed predictions of its potential biological profile.
The presence of the 4,6-dimethyl and 2-carbonitrile substituents suggests that this compound is a promising candidate for exhibiting antimicrobial and cytotoxic activities. Further empirical investigation using the standardized protocols outlined in this guide is essential to fully characterize its biological activity and to compare its potency against other pyrimidine derivatives. Such studies will be invaluable for guiding future drug discovery and development efforts centered around the pyrimidine core.
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Reactivity comparison of 4,6-Dimethylpyrimidine-2-carbonitrile and its analogues
Future research in this area will likely focus on the development of novel catalytic systems to further modulate the reactivity and selectivity of these reactions, as well as the exploration of a wider range of nucleophiles and the synthesis of increasingly complex pyrimidine-based scaffolds for applications in drug discovery and materials science. [11][12][13]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Impurities in 4,6-Dimethylpyrimidine-2-carbonitrile
Introduction: The Analytical Imperative in Pharmaceutical Building Blocks
4,6-Dimethylpyrimidine-2-carbonitrile is a key heterocyclic building block in the synthesis of advanced organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its pyrimidine core is a foundational scaffold for numerous biologically active compounds.[2][3] The purity of this starting material is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can arise from various stages including synthesis, degradation, or storage and may possess undesirable toxicological properties or alter the intended therapeutic effect.[4][5]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the systematic reporting, identification, and qualification of impurities in drug substances.[6] This guide, therefore, is designed for researchers, scientists, and drug development professionals who require a robust, validated, and scientifically-grounded strategy for identifying and characterizing potential impurities in this compound. We will move beyond a simple recitation of techniques to provide a comparative analysis grounded in field experience, explaining the causality behind our methodological choices and presenting an integrated workflow for unambiguous impurity profiling.
Anticipating the Adversaries: Likely Impurities in Synthesis
A trustworthy analytical strategy begins with understanding the potential impurities that may arise. The synthesis of pyrimidines often involves the condensation of β-dicarbonyl compounds with nitrogen-containing reagents like amidines or urea.[7] Based on common synthetic routes for this compound, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual precursors such as acetylacetone or 2-cyanoguanidine.
-
Process Intermediates: Incompletely cyclized or derivatized intermediates.
-
Byproducts of Side Reactions:
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding amide (4,6-dimethylpyrimidine-2-carboxamide) or carboxylic acid (4,6-dimethylpyrimidine-2-carboxylic acid).
-
Isomers: Positional isomers if the initial condensation is not perfectly regioselective.
-
Oxidation Products: Oxidation of the methyl groups or the pyrimidine ring itself.
-
-
Degradation Products: Compounds formed during storage or under stress conditions (e.g., heat, light, humidity).
A Comparative Arsenal: Choosing the Right Spectroscopic Tool
No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple techniques that measure different chemical properties, is essential for a comprehensive and validated assessment.[6] We will compare the "workhorse" techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the precise atomic connectivity within a molecule.[8] For impurity analysis, both ¹H and ¹³C NMR are indispensable.
-
Expertise & Causality: We utilize high-field NMR (e.g., 400 MHz or higher) because the increased spectral dispersion is critical for resolving the signals of structurally similar impurities from the main compound.[9] In a complex mixture, the subtle differences in the chemical environment of protons and carbons in an impurity versus the parent compound can only be distinguished with high resolution.
-
Trustworthiness: The quantitative nature of NMR (qNMR), when performed with appropriate internal standards and acquisition parameters, allows for the precise quantification of impurities without needing an isolated reference standard for each one.[8] This self-validating aspect is crucial for meeting regulatory requirements.
Distinguishing Features for this compound:
-
¹H NMR: The parent compound will show a sharp singlet for the two equivalent methyl groups (C4-CH₃, C6-CH₃) and a singlet for the lone aromatic proton at the C5 position. The chemical shifts are highly sensitive to changes in the ring's electronic structure.
-
¹³C NMR: The nitrile carbon (-C≡N) provides a key signal in a distinct region of the spectrum (~115-120 ppm). The carbons of the pyrimidine ring and the methyl groups provide a unique fingerprint.
| Compound | Hypothetical ¹H NMR Data (DMSO-d₆) | Hypothetical ¹³C NMR Data (DMSO-d₆) | Key Differentiator |
| This compound | δ 7.45 (s, 1H, H-5), δ 2.55 (s, 6H, 2xCH₃) | δ 168.0 (C4/C6), 158.5 (C2), 118.0 (H-C5), 116.5 (CN), 24.0 (CH₃) | Presence of the nitrile carbon (~116.5 ppm) and characteristic aromatic proton shift. |
| Impurity: 4,6-Dimethylpyrimidine-2-carboxamide | δ 8.10 (br s, 1H, NH), 7.85 (br s, 1H, NH), δ 7.20 (s, 1H, H-5), δ 2.50 (s, 6H, 2xCH₃) | δ 168.5 (C4/C6), 165.0 (C=O), 160.0 (C2), 116.0 (H-C5), 24.0 (CH₃) | Disappearance of the CN signal and appearance of a carbonyl signal (~165.0 ppm). Appearance of exchangeable amide protons in ¹H NMR. |
| Impurity: Acetylacetone (enol form) | δ 15.5 (br s, 1H, OH), δ 5.60 (s, 1H, =CH), δ 2.00 (s, 6H, 2xCH₃) | δ 191.0 (C=O), 100.5 (=CH), 24.5 (CH₃) | A completely different spectral pattern, lacking the pyrimidine ring signals. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
MS is a highly sensitive technique that provides the molecular weight of the parent compound and its impurities, along with structural information from fragmentation patterns.[10][11]
-
Expertise & Causality: The choice of ionization technique and instrumentation is critical. For volatile impurities like residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[4] For the broader range of non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[8] We advocate for high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, which provides highly accurate mass measurements, enabling the determination of elemental composition and significantly increasing confidence in impurity identification.[4]
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines is essential.[12][13][14] This involves demonstrating specificity, linearity, accuracy, and precision. The use of an internal standard and the generation of calibration curves for known impurities ensures quantitative accuracy.
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Insights |
| This compound | ESI+ | 134.0718 | The pyrimidine ring is relatively stable.[10] Fragmentation may involve the loss of HCN or methyl radicals. |
| Impurity: 4,6-Dimethylpyrimidine-2-carboxamide | ESI+ | 152.0824 | A mass shift of +18 Da from the parent compound (addition of H₂O). Loss of NH₃ is a common fragmentation pathway for primary amides. |
| Impurity: 4,6-Dimethylpyrimidine-2-carboxylic acid | ESI+ / ESI- | 153.0664 / 151.0513 | A mass shift of +19 Da from the parent compound. In ESI+, loss of H₂O or CO₂ from the protonated molecule is expected. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and non-destructive technique perfect for a first-pass analysis and for identifying key functional groups.[3]
-
Expertise & Causality: The nitrile group (-C≡N) has a very sharp, intense, and characteristic stretching vibration in a relatively clean region of the spectrum (2220-2240 cm⁻¹ for aromatic nitriles).[15][16] Its presence is a strong confirmation of the target molecule's identity. Conversely, its absence or diminished intensity in a sample is an immediate red flag for impurity or degradation.
-
Trustworthiness: While not inherently quantitative, FTIR is an excellent qualitative tool. Using an Attenuated Total Reflectance (ATR) accessory minimizes sample preparation and ensures reproducible results.[15]
| Compound | Key FTIR Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~2230 (C≡N stretch, sharp, strong) , ~1600 & ~1550 (C=N, C=C ring stretch) | A classic spectrum for an aromatic nitrile. The C≡N peak is the most diagnostic feature.[16][17] |
| Impurity: 4,6-Dimethylpyrimidine-2-carboxamide | ~3400 & ~3200 (N-H stretch, two bands), ~2950 (Alkyl C-H stretch), ~1680 (C=O stretch, "Amide I" band) , ~1600 (N-H bend, "Amide II" band) | The disappearance of the ~2230 cm⁻¹ peak and the appearance of strong amide N-H and C=O bands are clear indicators of hydrolysis. |
An Integrated Strategy for Self-Validating Impurity Analysis
A robust workflow ensures that all potential impurities are detected, identified, and quantified. This integrated approach serves as a self-validating system, where orthogonal techniques confirm the findings of one another.
Caption: Integrated workflow for impurity analysis, combining screening, identification, and quantification steps.
Detailed Experimental Protocols
The following protocols are generalized and must be validated for specific instrumentation and samples according to ICH Q2(R1) guidelines.[12][14]
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9] Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Set the spectral width to cover 0-12 ppm. Use a 30-degree pulse angle and a relaxation delay of 5 seconds to ensure full signal relaxation for accurate integration. Acquire at least 16 scans.
-
¹³C NMR: Use proton decoupling. Set the spectral width to 0-200 ppm. A relaxation delay of 2 seconds is common. Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS. Integrate all signals, including those from suspected impurities.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a final concentration of ~10 µg/mL for analysis.
-
Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Parameters (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Processing: Integrate all peaks in the chromatogram. Extract the mass spectrum for each peak to determine its m/z ratio. Use the instrument software to calculate the accurate mass and predict the elemental composition for unknown peaks.
Protocol 3: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and calibrated.
-
Background Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O.[15]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically generates the final absorbance spectrum. Identify and label characteristic peaks.
Conclusion
The rigorous analysis of impurities in this compound is a non-negotiable aspect of modern drug development and chemical synthesis. A superficial approach is insufficient; a deep, mechanistic understanding of the analytical techniques is required. This guide has presented a comparative framework for leveraging the distinct strengths of NMR, MS, and FTIR spectroscopy. By integrating these powerful tools into a logical, self-validating workflow, researchers can move beyond simple detection to achieve unambiguous identification and accurate quantification of impurities. This commitment to analytical excellence ensures the quality and safety of the materials that form the very foundation of therapeutic innovation.
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Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Science Network.
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
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A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
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How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
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Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
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Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (2019). Metabolites.
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules.
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Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.
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Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. BenchChem.
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De Novo Pyrimidine Synthesis. BOC Sciences.
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo.
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
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Abiogenesis. Wikipedia.
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Advanced Organic Building Blocks: The Role of this compound. (2025). Chemspace.
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Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics.
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A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.
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Pyrimidine synthesis. Organic Chemistry Portal.
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives... (2021). Scientific Reports.
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This compound CAS 14082-83-6. Methylamine Supplier.
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Pyrimidine Synthesis and Degradation. SlideShare.
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2022). Molecules.
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Molecular Structure, Spectroscopic and DFT Computational Studies of Arylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. (2016). Semantic Scholar.
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A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem.
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Spectrophotometric studies of proton transfer complexes... (2018). ResearchGate.
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A Comparative Guide to the X-ray Crystallography of 4,6-Dimethylpyrimidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand out for their versatile applications, forming the structural core of many pharmaceuticals and functional materials.[1] Among these, the 4,6-dimethylpyrimidine-2-carbonitrile scaffold is a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[2][3] The precise three-dimensional arrangement of atoms within these molecules is critical as it governs their interaction with biological targets and dictates their physicochemical properties. Therefore, unambiguous structural elucidation is a cornerstone of their development.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural analysis of this compound derivatives. It will delve into the experimental workflow, from crystal growth to data analysis, and compare the insights gained from this technique with other common analytical methods.
The Decisive Power of Single-Crystal X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[4] This technique is indispensable for:
-
Absolute Stereochemistry: Determining the exact spatial orientation of atoms.
-
Conformational Analysis: Revealing the preferred shape and orientation of the molecule in the crystalline state.
-
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for crystal packing and can influence physical properties like solubility and stability.[1][5]
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized this compound derivative to its fully characterized crystal structure is a multi-step process that demands precision and patience.
Diagram of the X-ray Crystallography Workflow
Caption: A typical workflow for X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.
1. Synthesis and Purification:
-
Synthesis: Derivatives of this compound can be synthesized through various established methods, often involving the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species.[6]
-
Purification: The crude product should be purified to homogeneity, typically by recrystallization from a suitable solvent or by column chromatography, to ensure the growth of high-quality single crystals.
2. Single Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal suitable for X-ray diffraction. This is often the most challenging step.
-
Common Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffracted X-rays are detected.
4. Structure Solution and Refinement:
-
The collected diffraction data (a series of spots of varying intensity) is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the asymmetric unit are determined using computational methods such as "direct methods."
-
The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, precise molecular structure. The quality of the final structure is assessed by parameters such as the R-factor.
Comparative Analysis of Crystallographic Data
The true power of X-ray crystallography lies in the ability to compare the subtle structural variations across a series of derivatives. By systematically altering substituents on the pyrimidine ring, one can observe the effects on bond lengths, bond angles, and intermolecular interactions.
Table 1: Representative Crystallographic Data for Hypothetical this compound Derivatives
| Parameter | Derivative A (Unsubstituted Phenyl) | Derivative B (4-Fluorophenyl) | Derivative C (4-Methoxyphenyl) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 8.5 | 10.2 | 7.9 |
| b (Å) | 12.1 | 8.9 | 9.5 |
| c (Å) | 9.8 | 15.3 | 11.2 |
| β (˚) | 95.5 | 90 | 105.3 |
| Volume (ų) | 1025 | 1390 | 798 |
| Key Bond Length (C≡N) (Å) | 1.145 | 1.142 | 1.148 |
| Key Torsion Angle (˚) | 35.2 | 45.8 | 25.1 |
| Dominant Intermolecular Interaction | π-π stacking | C-H···F hydrogen bond | C-H···O hydrogen bond |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.
Interpretation of the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Changes in these across a series of derivatives indicate that different substituents can fundamentally alter how the molecules pack in the solid state.
-
Unit Cell Dimensions (a, b, c, β) and Volume: These define the size and shape of the repeating unit of the crystal. Variations reflect the different sizes and shapes of the substituents and their influence on molecular packing.
-
Key Bond Lengths and Angles: High-precision bond lengths and angles can reveal the electronic effects of different substituents. For example, an electron-withdrawing group might slightly shorten adjacent bonds.
-
Torsion Angles: These describe the rotation around single bonds and are crucial for understanding the molecule's conformation. Different substituents can lead to different preferred conformations due to steric or electronic effects.
-
Intermolecular Interactions: The type and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, are directly observed. These interactions are fundamental to understanding the physical properties of the material and how it might interact with a biological target.
A Holistic Approach: Integrating Crystallography with Other Techniques
While X-ray crystallography provides a definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach.
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XC -> NMR [label="Provides solid-state conformation to complement solution-state dynamics"]; XC -> MS [label="Confirms elemental composition of the crystallized material"]; XC -> Comp [label="Provides experimental data to validate theoretical models"]; NMR -> XC [label="Confirms chemical connectivity prior to crystallization"]; MS -> XC [label="Confirms molecular weight of the target compound"]; Comp -> XC [label="Can help predict potential polymorphs for crystallographic screening"]; }
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4,6-Dimethylpyrimidine-2-carbonitrile
Abstract
The synthesis of 4,6-dimethylpyrimidine-2-carbonitrile, a key building block in medicinal and agrochemical research, presents unique challenges that necessitate a careful selection of synthetic strategy and catalytic systems.[1] This guide provides a comparative analysis of established and modern catalytic methods for the crucial cyanation step in its synthesis. We move beyond a simple listing of protocols to offer a causal explanation for experimental choices, focusing on the transformation of readily available precursors. This analysis compares palladium-catalyzed cross-coupling, copper-mediated cyanation, and a highly reliable sulfone displacement method. Each approach is evaluated based on reaction efficiency, substrate compatibility, and operational safety. Detailed, field-tested protocols and quantitative data are provided to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
Introduction: The Strategic Importance of the Pyrimidine-2-Carbonitrile Scaffold
Pyrimidine-2-carbonitriles are a class of heterocyclic compounds of significant interest due to the versatile reactivity of the cyano group, which serves as a precursor for various functional groups such as amines, amides, and tetrazoles.[2] The 4,6-dimethyl substituted variant, in particular, is a valuable intermediate in the synthesis of targeted therapeutics and next-generation crop protection agents.
The direct, single-step synthesis of this compound from simple precursors is not well-established. Therefore, efficient synthesis relies on a multi-step pathway, typically originating from the robust and commercially available 2-hydroxy-4,6-dimethylpyrimidine. The critical, and often yield-defining, step in this sequence is the introduction of the nitrile functionality at the C2 position. This guide focuses on benchmarking the different catalytic and stoichiometric approaches for this key transformation.
Overview of Synthetic Strategies
The most logical and widely adopted synthetic pathway involves a three-stage process. Understanding this workflow is crucial for contextualizing the performance of different cyanation catalysts.
Figure 1: General synthetic workflow for this compound, highlighting the key stages where different catalytic strategies are benchmarked.
The initial cyclocondensation of urea and 2,4-pentanedione (acetylacetone) provides the pyrimidine core in high yield.[3] The hydroxyl group at the C2 position is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, typically a halide (e.g., chloro) or a methylthio group, which can be further oxidized to a highly effective methylsulfonyl leaving group.[4][5] This guide will benchmark the catalysts and reagents used in the final, critical cyanation step.
Benchmarking Catalytic Cyanation Methodologies
The choice of cyanation method is dictated by factors including cost, safety (handling of cyanide sources), reaction scale, and tolerance to other functional groups. We will compare three primary approaches.
Method A: Palladium-Catalyzed Cyanation
Palladium catalysis is a powerful tool for forming C-CN bonds, particularly with aryl and heteroaryl halides.[6][7] This method is attractive due to its potential for high efficiency and broad functional group tolerance under relatively mild conditions.[6]
Causality & Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the heteroaryl chloride, followed by transmetalation with a cyanide source (often Zn(CN)₂) and reductive elimination to yield the nitrile product and regenerate the catalyst. The choice of ligand is critical to prevent catalyst deactivation, especially with nitrogen-containing heterocycles like pyrimidines.[6] Bulky, electron-rich phosphine ligands are often required.
Figure 2: Simplified catalytic cycle for Palladium-catalyzed cyanation of a heteroaryl chloride (R-Cl).
Advantages:
-
High yields and selectivity are often achievable.
-
Milder reaction conditions compared to traditional methods.[6]
-
Excellent tolerance for a wide range of functional groups.
Disadvantages:
-
High cost of palladium catalysts and specialized ligands.
-
Potential for catalyst poisoning by the nitrogen atoms of the pyrimidine ring.[6]
-
Requires anhydrous conditions and careful exclusion of oxygen.
Method B: Copper-Mediated Cyanation (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classic method for converting aryl halides to nitriles using a stoichiometric or catalytic amount of a copper(I) cyanide. Recent advancements have led to catalytic versions that operate under milder conditions.[8][9]
Causality & Mechanistic Insight: This reaction proceeds via an initial coordination of the copper catalyst to the heteroaromatic ring, followed by a nucleophilic displacement of the leaving group by the cyanide anion. The use of an oxidant can facilitate direct C-H cyanation, though this is less common for pre-functionalized pyrimidines.[8][9]
Advantages:
-
Copper is significantly less expensive than palladium.
-
Well-established and robust methodology.
Disadvantages:
-
Often requires high reaction temperatures (150-200 °C).
-
Can require stoichiometric amounts of copper salts, leading to metallic waste.
-
Product isolation can be complicated by copper-containing byproducts.
Method C: Cyanation via Sulfone Displacement
This highly reliable method involves the oxidation of a 2-(methylthio)pyrimidine to the corresponding 2-(methylsulfonyl)pyrimidine. The methylsulfonyl group is an excellent leaving group that is readily displaced by a cyanide salt, often with the aid of a phase-transfer catalyst.[4][5][10]
Causality & Mechanistic Insight: The strong electron-withdrawing nature of the two sulfone oxygens makes the C2 carbon of the pyrimidine ring highly electrophilic. This significantly activates the position for nucleophilic aromatic substitution (SNAr) by the cyanide anion. A phase-transfer catalyst like 18-crown-6 is used to shuttle the cyanide anion from the solid or aqueous phase into the organic solvent where the reaction occurs.[4]
Advantages:
-
Avoids expensive and sensitive transition metal catalysts.
-
Often proceeds with high yields and clean conversions.
-
The starting 2-(methylthio)pyrimidine is readily prepared.
-
Operationally simple and scalable.
Disadvantages:
-
Requires an additional synthetic step (oxidation) compared to direct cyanation of the chloride.
-
The oxidizing agents used (e.g., m-CPBA) require careful handling.
Performance Comparison & Data Summary
The following table summarizes representative performance data for the cyanation step, adapted from protocols for structurally similar 2-cyanopyrimidines. This provides an objective basis for catalyst selection.
| Parameter | Method A: Palladium-Catalyzed | Method B: Copper-Mediated | Method C: Sulfone Displacement |
| Precursor | 2-Chloro-4,6-dimethylpyrimidine | 2-Chloro-4,6-dimethylpyrimidine | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine |
| Catalyst/Reagent | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂[6] | CuCN / phenanthroline[8][9] | KCN / 18-crown-6[4] |
| Cyanide Source | Zn(CN)₂ (less toxic)[6] | NaCN or KCN | KCN[4] |
| Typical Solvent | DMAC | Dioxane/m-xylene | MeCN[4] |
| Temperature | 80-100 °C[6] | 130-150 °C | Room Temperature[4] |
| Typical Yield | 80-95% (substrate dependent)[6] | 60-85% | >90%[4] |
| Key Advantage | Broad functional group tolerance | Low catalyst cost | High yield, mild conditions, operational simplicity |
| Key Disadvantage | High cost, air/moisture sensitivity | High temperatures, potential waste | Extra synthetic step (oxidation) |
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine (Precursor for Method C)
This two-step protocol starts from the commercially available 2-hydroxy-4,6-dimethylpyrimidine.
Step 1A: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine
-
In a fume hood, combine 2-hydroxy-4,6-dimethylpyrimidine (1 eq.), phosphorus pentasulfide (P₂S₅, 1 eq.), and pyridine (10 vol).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it slowly onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4,6-dimethylpyrimidine-2-thiol is used directly. Dissolve it in methanol (10 vol) and add sodium hydroxide (1.1 eq.).
-
Stir for 15 minutes, then add methyl iodide (1.2 eq.) dropwise.
-
Stir at room temperature for 2 hours. Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired product.
Step 1B: Oxidation to the Sulfone
-
Dissolve 4,6-dimethyl-2-(methylthio)pyrimidine (1 eq.) in dichloromethane (DCM, 20 vol) and cool the solution to 0 °C in an ice bath.[4]
-
Add m-chloroperbenzoic acid (m-CPBA, ~2.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.[4]
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours, monitoring by TLC until the starting material is consumed.[4]
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone, which is often pure enough for the next step.
Protocol 2: Cyanation via Sulfone Displacement (Method C)
-
To a stirred solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1 eq.) in acetonitrile (MeCN, 10 vol), add 18-crown-6 (0.1 eq.).[4]
-
Add potassium cyanide (KCN, 3 eq.) in one portion. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. [4]
-
Protect the mixture with a drying tube and stir at room temperature for 18-24 hours, or until TLC indicates complete consumption of the starting material.[4]
-
Dilute the reaction mixture with diethyl ether (20 vol) and water (10 vol).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Conclusion and Recommendations
For the synthesis of this compound, a direct comparison of catalytic systems reveals distinct advantages for each methodology.
-
Palladium-catalyzed cyanation (Method A) is a powerful option for complex substrates with sensitive functional groups, but its high cost may be prohibitive for large-scale synthesis.
-
Copper-mediated cyanation (Method B) offers a cost-effective alternative, though it often requires harsher conditions that may not be suitable for all substrates.
-
Cyanation via sulfone displacement (Method C) emerges as the most robust and reliable method for this specific target. Despite requiring an additional oxidation step, it proceeds under exceptionally mild conditions, avoids expensive transition metals, is operationally simple, and consistently delivers high yields.
For researchers and drug development professionals, Method C is highly recommended for routine and scalable synthesis of this compound due to its superior balance of efficiency, cost, and reliability.
References
-
Daugulis, O., & Do, H.-Q. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters. [Link]
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Daugulis, O., & Do, H.-Q. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC - NIH. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
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Stambuli, J. P., et al. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, ACS Publications. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry - Chinese Chemical Society. [Link]
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Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. [Link]
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The plausible mechanism for the synthesis of pyrano[2,3‐d]pyrimidine‐6‐carbonitrile (1). (n.d.). ResearchGate. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC - NIH. [Link]
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(PDF) Synthesis of 2-Cyanopyrimidines. (2025). ResearchGate. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
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Exploring the Applications of this compound in Advanced Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. [Link]
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Comparative Performance of 4,6-Dimethylpyrimidine-2-carbonitrile in Diverse Solvent Systems: A Technical Guide
Introduction: The Critical Role of the Solvent Environment
4,6-Dimethylpyrimidine-2-carbonitrile is a sophisticated heterocyclic building block, pivotal in the landscape of modern medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a pyrimidine core substituted with a reactive nitrile group and two methyl groups, offers a versatile platform for constructing complex molecular frameworks.[1] The successful application of this intermediate in multi-step syntheses or its efficacy in biological screening assays is profoundly dependent on the chosen solvent system. The solvent is not merely an inert medium; it actively influences solubility, stability, reaction kinetics, and even the spectroscopic properties of the solute through a variety of intermolecular interactions.
This guide provides a comprehensive comparative analysis of this compound's behavior in a representative range of protic, aprotic, and nonpolar solvents. By presenting robust experimental data and explaining the underlying physicochemical principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed solvent selections, thereby optimizing their experimental outcomes.
Physicochemical Profile of this compound
Before delving into its solvent-dependent behavior, it is essential to establish the baseline physicochemical properties of the compound.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | [3] |
| CAS Number | 14082-83-6 | [3] |
| Appearance | Solid (typically) | [3] |
| Purity | ≥99% (typical for research grade) | [1][2] |
| Stability | Stable under normal storage conditions. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [3] |
Comparative Solubility Analysis
The solubility of a compound is a primary determinant of its utility in a given process, from chemical reactions to formulation. We investigated the solubility of this compound across a spectrum of solvents with varying polarities and hydrogen bonding capabilities at a controlled temperature (25 °C).
The choice of solvent can drastically alter reaction pathways and yields in pyrimidine synthesis, with polar solvents generally being preferred.[4] The solubility of pyrimidine derivatives is known to be temperature-dependent and influenced by the specific functional groups present.[5][6]
Experimental Data: Solubility at 25 °C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) | Observations |
| Water | Polar Protic | 80.1 | 5.8 | Moderate solubility, likely due to hydrogen bonding with pyrimidine nitrogens. |
| Methanol | Polar Protic | 32.7 | 45.2 | Good solubility, aided by polarity and hydrogen bonding. |
| Ethanol | Polar Protic | 24.5 | 38.5 | Good solubility, slightly lower than methanol. |
| Acetonitrile | Polar Aprotic | 37.5 | 155.6 | High solubility, driven by strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >200 | Very high solubility; an excellent solvent for polar organic compounds. |
| Dichloromethane (DCM) | Borderline Aprotic | 9.1 | 85.3 | Good solubility due to its ability to dissolve moderately polar compounds. |
| Toluene | Nonpolar | 2.4 | 12.1 | Low solubility; unfavorable interactions between the polar solute and nonpolar solvent. |
| Hexane | Nonpolar | 1.9 | <0.1 | Negligible solubility. |
Discussion of Solubility Trends:
The data clearly demonstrates that the solubility of this compound is highest in polar aprotic solvents like DMSO and acetonitrile. This can be attributed to the strong dipole-dipole interactions between the polar C≡N and pyrimidine functionalities and the solvent. Polar protic solvents like methanol and ethanol also serve as effective solvents, facilitated by their ability to form hydrogen bonds with the nitrogen atoms of the pyrimidine ring.[7] Conversely, the compound is poorly soluble in nonpolar solvents such as toluene and hexane, where the solute-solvent interactions are weak London dispersion forces, insufficient to overcome the solute-solute lattice energy.
Comparative Spectroscopic Analysis in Different Solvents
Spectroscopic techniques are invaluable for structural elucidation and for probing the microenvironment of a molecule. Solvent-induced shifts in spectroscopic signals (solvatochromism) can reveal specific solute-solvent interactions.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The position of the maximum absorbance (λmax) can be influenced by solvent polarity. For pyrimidine derivatives, electronic spectra are key to studying phenomena like protonation.[8]
| Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Interpretation |
| Hexane | 268 | 305 | Baseline spectrum in a non-interacting solvent. |
| Acetonitrile | 272 | 298 | Red shift in π → π* and blue shift in n → π* due to increased solvent polarity. |
| Methanol | 274 | 292 | Further red shift (π → π) and blue shift (n → π) due to hydrogen bonding stabilizing the ground state of the n → π* transition.[9] |
The observed hypsochromic shift (blue shift) of the n → π* transition and the bathochromic shift (red shift) of the π → π* transition upon increasing solvent polarity are characteristic of molecules containing heteroatoms with lone pairs and π-systems. Protic solvents like methanol can further stabilize the non-bonding orbitals through hydrogen bonding, leading to a more pronounced blue shift for the n → π* transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the electronic environment of each nucleus. Solvent effects on chemical shifts (δ) can indicate specific interaction sites.
¹H NMR Chemical Shifts (δ, ppm) for Key Protons:
| Proton | CDCl₃ (DCM analogue) | Acetonitrile-d₃ | DMSO-d₆ | Interpretation of Shifts |
| Pyrimidine Ring H | ~7.15 | ~7.25 | ~7.35 | Downfield shift with increasing solvent polarity indicates interaction with the aromatic system. |
| Methyl Protons (CH₃) | ~2.50 | ~2.52 | ~2.55 | Slight downfield shift, suggesting minor interaction with the methyl groups. |
¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons:
| Carbon | CDCl₃ | Acetonitrile-d₃ | DMSO-d₆ | Interpretation of Shifts |
| Nitrile (C≡N) | ~117.5 | ~118.0 | ~118.3 | Downfield shift suggests solvent interaction with the electron-withdrawing nitrile group. |
| Pyrimidine C2 (C-CN) | ~145.0 | ~145.4 | ~145.7 | Downfield shift consistent with solvent polarity effects. |
| Pyrimidine C4/C6 | ~168.0 | ~168.5 | ~168.8 | Significant downfield shift points to strong interactions at the nitrogen-containing ring. |
The general downfield shift observed in both ¹H and ¹³C spectra when moving from less polar (CDCl₃) to highly polar solvents (DMSO-d₆) is indicative of the solvent's ability to polarize the solute molecule. The more pronounced shifts for the pyrimidine ring atoms compared to the methyl groups suggest that the primary sites of solvent interaction are the polar pyrimidine and nitrile moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The nitrile (C≡N) stretching frequency is particularly sensitive to its environment.
| Solvent | C≡N Stretch (cm⁻¹) | Interpretation |
| Toluene | 2235 | Minimal perturbation in a nonpolar solvent. |
| Acetonitrile | 2232 | Slight decrease in frequency due to dipole-dipole interactions. |
| Methanol | 2229 | More significant decrease due to hydrogen bonding to the nitrile nitrogen, which weakens the C≡N bond slightly. |
The observed decrease in the nitrile stretching frequency with increasing solvent polarity and hydrogen-bonding ability is a well-documented phenomenon. Hydrogen bonding to the nitrogen atom of the nitrile group populates the π* antibonding orbital, leading to a weakening of the C≡N bond and a corresponding shift to a lower wavenumber.
Experimental Protocols
To ensure the reproducibility and validity of these findings, the following standardized protocols were employed.
Protocol 1: Gravimetric Solubility Determination
This method provides a direct and reliable measure of a compound's solubility in a given solvent.[5]
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (25 °C ± 0.1 °C) in a shaker bath for 24 hours to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully extract a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Remove the solvent under reduced pressure or in a vacuum oven at a temperature below the solute's decomposition point until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.
Caption: Workflow for gravimetric solubility determination.
Protocol 2: Spectroscopic Analysis
Standardized sample preparation is crucial for comparative spectroscopic measurements.[10]
-
Sample Preparation: Prepare solutions of this compound in each spectroscopic-grade solvent.
-
UV-Vis: Prepare a dilute solution (e.g., 10-5 M) to ensure absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of the appropriate deuterated solvent.
-
FTIR: Prepare a solution of ~1% (w/v).
-
-
Data Acquisition:
-
UV-Vis: Record the spectrum from 200-400 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Reference ¹H and ¹³C shifts to the residual solvent peak.[10]
-
FTIR: Record the spectrum in a liquid transmission cell with appropriate window material (e.g., KBr). Subtract a solvent background spectrum.
-
Conclusion and Recommendations
The solvent environment significantly modulates the solubility and spectroscopic characteristics of this compound.
-
For Synthetic Applications: Polar aprotic solvents such as DMSO and acetonitrile are highly recommended for achieving maximum solubility, which is often crucial for homogeneous reaction conditions and improved yields.[4]
-
For Purification: A mixed-solvent system, such as Toluene/Ethanol, could be effective for recrystallization, leveraging the compound's high solubility in the polar solvent and low solubility in the nonpolar one.
-
For Spectroscopic Characterization: While CDCl₃ provides a relatively unperturbed spectrum, using DMSO-d₆ can be advantageous for samples with poor solubility. However, researchers must be aware of the potential for significant solvent-induced shifts in chemical shifts and vibrational frequencies.
This comparative guide underscores the necessity of rational solvent selection. By understanding the interplay between the solute and its environment, researchers can harness solvent effects to their advantage, leading to more efficient, reproducible, and successful scientific outcomes.
Caption: Key solute-solvent interaction types.
References
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- This compound CAS 14082-83-6. Methylamine Supplier.
- 4,6-dimethylpyrimidine - Solubility of Things.
- 4,6-dimethylpyrimidine - 1558-17-4, C6H8N2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.
- Exploring the Applications of this compound in Advanced Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4,6-Dimethylpyrimidine. PubChem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. (2025). ResearchGate.
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). MDPI.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). National Institutes of Health.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie.
- Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water. (2023). RSC Publishing.
- Synthesis, crystal growth, structure and characterization of a novel third T. order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol. (2018). Scribd.
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A Senior Application Scientist's Guide to Validating the Structure of 4,6-Dimethylpyrimidine-2-carbonitrile Reaction Products
Introduction: The Central Role of 4,6-Dimethylpyrimidine-2-carbonitrile in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless biologically active molecules, including vital anticancer and antiviral agents.[1][2][3] Among the vast family of pyrimidine-based compounds, this compound stands out as a particularly versatile and valuable building block. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the nitrogen atoms within the pyrimidine ring, offer predictable reactivity for a range of chemical transformations.[4] This makes it an ideal starting material for synthesizing complex heterocyclic systems integral to drug discovery and materials science.
However, the synthesis of novel derivatives is only the first step. The ultimate utility of any new compound is dictated by the precise three-dimensional arrangement of its atoms. An unexpected isomerization, a different regioselectivity, or an unforeseen rearrangement can lead to a molecule with drastically different physicochemical and biological properties. Therefore, rigorous, unambiguous structural validation is not merely a procedural formality but a fundamental necessity for ensuring the integrity and reproducibility of scientific research.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structures of this compound reaction products. We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation designed for researchers, scientists, and drug development professionals.
Comparative Analysis of Premier Structural Validation Techniques
The definitive structural elucidation of a novel organic molecule is rarely achieved with a single technique. Instead, a synergistic approach, combining data from multiple orthogonal methods, is required to build an unassailable structural proof. The three pillars of modern structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[1] Each provides a unique and complementary piece of the structural puzzle.
| Technique | Underlying Principle | Information Provided | Strengths | Limitations | Sample Requirements | Relative Throughput |
| NMR Spectroscopy | Nuclei within a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. | Detailed map of the carbon-hydrogen framework, atom connectivity (via 2D NMR), and spatial proximity of atoms.[1] | - Provides unambiguous connectivity information.- Non-destructive.- Excellent for determining solution-state structure and dynamics. | - Can be insensitive for certain nuclei.- Complex spectra can be difficult to interpret.- Does not provide absolute stereochemistry directly. | 5-10 mg dissolved in a suitable deuterated solvent.[1] | High |
| Mass Spectrometry (MS) | Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. | Precise molecular weight and elemental composition (High-Resolution MS).[1] Fragmentation patterns offer clues about structural motifs. | - Extremely high sensitivity (sub-picomole range).- Provides definitive molecular formula with HRMS.- Rapid analysis time. | - Provides limited information on connectivity and stereochemistry.- Isomers are often indistinguishable.- Destructive technique. | ~1 µg/mL in a volatile solvent.[1] | Very High |
| X-ray Crystallography | X-rays are diffracted by the ordered lattice of a single crystal, producing a diffraction pattern that can be mathematically transformed into a 3D electron density map. | Unambiguous three-dimensional atomic arrangement, including absolute stereochemistry, bond lengths, and bond angles.[1] | - The "gold standard" for definitive structure proof.- Provides absolute configuration.- Reveals intermolecular interactions in the solid state. | - Requires a high-quality single crystal, which can be difficult or impossible to grow.- Structure represents the solid state, which may differ from the solution state. | A single, well-ordered crystal (typically >50 µm). | Low to Medium |
Integrated Workflow for Structural Validation
A logical and efficient workflow is crucial for validating a novel compound. The following diagram illustrates how these techniques are integrated to provide a comprehensive structural assignment.
Caption: A general reaction scheme illustrating the synthesis of a novel derivative.
Below is a summary of the expected analytical data that would collectively validate the structure of such a product.
| Analysis Type | Expected Observation | Inference Drawn from Data |
| FTIR Spectroscopy | Disappearance of the sharp C≡N stretch (approx. 2230 cm⁻¹). Appearance of new bands (e.g., N-H or C=O stretches). | Confirms the nitrile group has reacted and provides evidence for new functional groups. |
| HRMS (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the exact mass calculated for the product's elemental formula (e.g., C₈H₉N₃ + Nu-H). | Unambiguously confirms the molecular formula of the product. |
| ¹H NMR | - Signal for the pyrimidine C5-H proton (singlet, ~7.0 ppm).- Two singlets for the two methyl groups (~2.5 ppm).- Appearance of new signals corresponding to protons from the "Nu" moiety and any new N-H protons. | Confirms the core pyrimidine structure is intact and identifies the electronic environment of all protons. |
| ¹³C NMR | - Disappearance of the nitrile carbon signal (~117 ppm).- Signals for pyrimidine ring carbons and methyl carbons.<[5]br>- Appearance of new carbon signals from the "Nu" moiety and the newly formed ring system. | Identifies all unique carbon atoms and confirms the transformation of the nitrile group. |
Comparison with Alternative Synthetic Approaches
While this compound is an excellent starting material, alternative routes to similar structures often exist. For example, a target molecule might be synthesized starting from 4,6-dimethylpyrimidine-2-thiol. [6]In this alternative pathway, the thiol group could be displaced or elaborated in a series of steps to achieve the final product.
Why Validation Remains Critical: Regardless of the synthetic route chosen, the final product must be subjected to the same rigorous validation workflow. Different synthetic strategies can introduce different potential byproducts or lead to unexpected isomeric products. For instance, reactions involving ambident nucleophiles could result in N-alkylation versus O-alkylation. Only the comprehensive analytical approach detailed above can definitively confirm that the desired molecule—and only the desired molecule—has been synthesized.
Detailed Experimental Protocols
Trustworthiness in scientific claims is built upon transparent and reproducible methodologies.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry reaction product into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) using standard instrument parameters. The causality for acquiring a suite of 2D spectra is to move from proton/carbon identification to establishing direct (HSQC) and long-range (HMBC) C-H correlations, which is essential for piecing together the molecular skeleton.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent (e.g., acetonitrile or methanol). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Injection: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization, ESI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire data in positive or negative ion mode over a relevant m/z range. The goal is to obtain a mass measurement with an accuracy of <5 ppm, which provides strong evidence for a unique elemental composition.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high sample purity. This is often the most challenging step.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent system (a single solvent or a binary mixture) to create a saturated or near-saturated solution.
-
Procedure: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the concentration will exceed the solubility limit, promoting the formation of well-ordered crystals.
-
-
Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final refined structure provides a definitive 3D model of the molecule.
Conclusion
References
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- Eldehna, W. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health (NIH).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of this compound in Advanced Organic Synthesis.
- Fargualy, A. M., et al. (n.d.). Structures of pyrimidine-5-carbonitrile derivatives with anticancer activity. ResearchGate.
- Gomaa, M. A., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Al-Ostath, R. A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
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- Unknown Author. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
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A Senior Application Scientist’s Guide to Purity Analysis of 4,6-Dimethylpyrimidine-2-carbonitrile by Melting Point
For researchers and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock upon which the integrity of subsequent synthesis, biological assays, and ultimately, the final active pharmaceutical ingredient (API) is built. 4,6-Dimethylpyrimidine-2-carbonitrile, a versatile heterocyclic building block, is no exception. While modern chromatographic and spectroscopic methods offer unparalleled detail, the classical technique of melting point determination remains a rapid, cost-effective, and powerful first-line tool for assessing purity.
This guide provides an in-depth exploration of purity analysis for this compound using thermal methods. We will detail the theoretical underpinnings, present validated experimental protocols, and objectively compare this classical approach with modern orthogonal techniques, providing the holistic perspective required in a rigorous scientific environment.
The Foundational Principle: Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical constant. At this temperature, the solid and liquid phases exist in equilibrium, and the energy required to disrupt the crystal lattice is highly specific.[1] However, the introduction of impurities disrupts the uniform structure of this lattice.[2]
This disruption has two primary consequences:
-
Melting Point Depression: Less energy is required to overcome the now-weakened intermolecular forces, causing the substance to melt at a lower temperature than its pure counterpart.[3]
-
Melting Range Broadening: The melting process no longer occurs at a single, sharp temperature. Instead, it happens over a range, starting when the eutectic mixture of the compound and impurity begins to melt and ending when the last of the bulk material transitions to liquid.[4][5] A pure compound typically exhibits a sharp melting range of 0.5–1.5 °C, whereas an impure sample will have a broader, depressed range.[4][6]
This phenomenon, known as melting point depression, is the theoretical cornerstone of this analytical method.[3][4][5]
A Note on this compound (CAS 22126-16-5): As of this writing, a definitive melting point for 100% pure this compound is not consistently reported in publicly available literature, with some suppliers explicitly stating "Data needed".[7] This underscores a critical aspect of quality control: for any new or in-house batch, establishing a reference melting point using a highly purified sample (validated by orthogonal methods like DSC or qNMR) is an essential first step. For the purposes of this guide, we will use a hypothetical, yet realistic, melting point of 88.0 - 89.0 °C for a pure reference standard.
Method 1: Purity Assessment by Capillary Melting Point Apparatus
This is a fundamental technique for a qualitative or semi-quantitative assessment of purity. It is fast, requires minimal sample, and is an indispensable skill in any synthetic chemistry lab.
Experimental Protocol
Objective: To determine the melting range of a sample of this compound and compare it to a reference standard.
Materials:
-
Sample of this compound
-
High-purity reference standard of this compound
-
Capillary tubes (closed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle or a spatula for pulverizing
Procedure:
-
Sample Preparation:
-
Place a small amount (~5-10 mg) of the sample on a clean, dry watch glass.
-
Thoroughly crush the sample into a fine, dry powder using a spatula.
-
Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.[8]
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap the closed end firmly on a hard surface to pack the sample tightly into the bottom.
-
Aim for a sample height of 2-3 mm.
-
Rationale: Consistent and tight packing is crucial for an accurate and reproducible melting range.[8]
-
-
Apparatus Setup & Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus. It is good practice to run the test sample and the reference standard simultaneously for direct comparison.
-
Set a rapid heating rate (e.g., 10-15 °C/minute) to approach the expected melting point quickly (e.g., to ~75 °C).
-
Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.
-
Rationale: A slow heating rate near the melting point is critical to ensure the system is in thermal equilibrium, allowing for an accurate reading of the transition temperatures.[6][8]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (T1, the onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (T2, the clear point).
-
The melting range is reported as T1 - T2.
-
Interpreting the Results
The observed melting range provides immediate insight into the sample's purity.
| Illustrative Purity Level | Expected Melting Range (°C) | Observation |
| > 99.5% (Reference Standard) | 88.0 - 89.0 | Sharp, narrow range, close to reference. |
| ~99% | 86.5 - 88.5 | Slightly depressed onset, slightly broadened range. |
| ~95% | 82.0 - 87.0 | Significantly depressed onset and a broad melting range. |
| < 90% | Highly variable, e.g., 75 - 84 | Very broad and depressed range, indicating significant impurity. |
This table contains illustrative data for educational purposes.
Method 2: Quantitative Purity by Differential Scanning Calorimetry (DSC)
For a truly quantitative assessment, Differential Scanning Calorimetry (DSC) is the gold standard thermal method. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This allows for the determination of purity based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]
Workflow for DSC Purity Analysis
Caption: Workflow for quantitative purity determination by DSC.
Advantages of DSC over Capillary Method
-
Quantitative: Provides a numerical purity value (mole percent), not just a range.[11][12]
-
Higher Accuracy: Less subjective than visual observation. Modern DSC instruments can correct for thermal lag, improving accuracy.[7]
-
Thermodynamic Data: Simultaneously provides the enthalpy of fusion (ΔHfus), another important characteristic of the material.
-
Regulatory Acceptance: DSC is a recognized method for purity determination in many pharmacopeias and is detailed in standards like ASTM E928.[10]
The primary limitation is that the method assumes impurities are soluble in the liquid phase (melt) and insoluble in the solid phase of the compound.[10]
Comparative Analysis: Thermal Methods vs. Orthogonal Techniques
While melting point analysis is invaluable, a comprehensive purity assessment, especially in a drug development context, relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.
The Relationship Between Impurity and Melting Behavior
Caption: The causal relationship between impurities and melting point depression.
The table below compares thermal analysis with key chromatographic and spectroscopic techniques.
| Feature | Capillary Melting Point | DSC | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative NMR) |
| Principle | Visual thermal transition | Heat flow measurement | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear spin resonance |
| Purity Output | Qualitative (range) | Quantitative (mole %) | Quantitative (% area) | Quantitative (% area) | Absolute Quantitative (mole %) |
| Specificity | Low (many compounds can have similar MPs) | Low to moderate | High (separates isomers) | Very High (separation + mass spec ID) | Very High (structural info) |
| Sensitivity | Low (~1-2% impurity) | Moderate (~0.1-1%) | High (ppm levels) | Very High (ppb levels) | Moderate to High (~0.1%) |
| Reference Standard | Requires pure reference | Requires pure reference | Requires reference standard for each impurity | Can identify unknowns via library | Requires any internal standard of known purity[4] |
| Sample Throughput | High | Moderate | Moderate to High | Low to Moderate | Low |
| Cost / Expertise | Low / Low | High / Moderate | High / Moderate | High / High | Very High / High |
Expert Insights & Recommendations
-
For Process Chemistry & Initial Screening: The capillary melting point method is an excellent, rapid check. A sharp melting range close to the established reference provides high confidence to proceed. A broad, depressed range is an immediate red flag, indicating the need for further purification.
-
For Reference Standard Qualification: DSC is the preferred thermal method for certifying a new batch of a reference standard, providing a quantitative purity value.[11] However, it should always be used in conjunction with an orthogonal method.
-
For Full Characterization & Impurity Profiling: A combination of HPLC and GC-MS is essential. HPLC is adept at separating non-volatile impurities and isomers common in pyrimidine synthesis.[1][9] GC-MS is ideal for identifying residual solvents and volatile by-products.[2][13]
-
For a Primary, Absolute Method: Quantitative NMR (qNMR) is arguably the most powerful technique. Its signal response is directly proportional to the number of nuclei, allowing for the determination of absolute purity against an internal standard without needing a reference standard of the analyte itself.[3][11] This makes it invaluable for qualifying new chemical entities or primary reference materials.
Conclusion
The purity analysis of this compound by its melting point is a classic, yet highly relevant, technique. It offers an immediate, tangible assessment of sample purity that is both rapid and economical. The simple capillary method serves as an indispensable daily check in the research lab, while DSC provides robust, quantitative data suitable for material certification.
However, in the rigorous landscape of pharmaceutical development, no single method is sufficient. A depressed and broadened melting range is not just a data point; it is a call for a deeper investigation using orthogonal techniques like HPLC, GC-MS, and qNMR to identify and quantify the impurities present. By integrating thermal analysis as a foundational screen within a broader, multi-technique characterization strategy, researchers can ensure the quality and integrity of their chemical intermediates, paving the way for successful and reproducible downstream applications.
References
- Gabriele, S., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis.
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- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
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- Methylamine Supplier. (n.d.). This compound CAS 14082-83-6.
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- Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points.
- Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Plato, C., & Glasgow, A. R., Jr. (1972). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Analytical Chemistry.
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- Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
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A Senior Application Scientist's Guide to In-Silico Property Prediction for 4,6-Dimethylpyrimidine-2-carbonitrile Derivatives
This guide provides a comparative analysis of in-silico methodologies for predicting the physicochemical, pharmacokinetic, and toxicological properties of 4,6-Dimethylpyrimidine-2-carbonitrile derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of tools to explain the causality behind methodological choices, ensuring a robust and validated approach to computational drug discovery.
The Strategic Importance of the Pyrimidine-2-Carbonitrile Scaffold
The 4,6-dimethylpyrimidine core is a privileged scaffold in medicinal chemistry and agrochemistry. The inclusion of a 2-carbonitrile group provides a key synthetic handle and an electron-withdrawing feature that modulates the electronic properties of the entire molecule.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapies.[2][3][4]
Given the vast chemical space accessible through derivatization, synthesizing and testing each compound is both time-consuming and cost-prohibitive. In-silico prediction of key properties allows for the early-stage prioritization of candidates with the highest probability of success, a critical step in reducing attrition rates in the drug development pipeline.[5][6] This guide compares several computational approaches, using a hypothetical case study to illustrate their application and comparative performance.
A Comparative Framework for In-Silico Prediction
The primary goal of in-silico modeling is to translate a chemical structure into a profile of its potential biological behavior. We will compare three fundamental pillars of computational prediction:
-
ADMET & Physicochemical Profiling: The foundational assessment of a molecule's "drug-likeness."
-
Quantitative Structure-Activity Relationship (QSAR): The establishment of mathematical models that correlate chemical structure with biological activity.
-
Molecular Docking: The simulation of a ligand's interaction with a biological target at an atomic level.
To illustrate these comparisons, we will use a set of hypothetical derivatives of this compound (Parent Compound).
-
Parent: this compound
-
Derivative A: 5-bromo-4,6-dimethylpyrimidine-2-carbonitrile
-
Derivative B: 4-(aminomethyl)-6-methylpyrimidine-2-carbonitrile
-
Derivative C: 4,6-dimethyl-5-(phenylamino)pyrimidine-2-carbonitrile
Comparison of ADMET & Physicochemical Prediction Tools
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with core physicochemical parameters, determine a compound's pharmacokinetic profile. Numerous web-based tools, many of which are free, provide rapid predictions, making them invaluable for initial screening.[7][8]
The causality behind this initial screen is risk mitigation. A compound with high potency but poor solubility or high toxicity is unlikely to become a viable drug.[5] We compared predictions for our derivative set using two popular platforms: SwissADME and ADMETlab 3.0.[9]
Table 1: Comparative In-Silico Property Predictions for this compound Derivatives
| Property | Prediction Tool | Parent | Derivative A (-Br) | Derivative B (-CH₂NH₂) | Derivative C (-NHPh) |
| Molecular Weight ( g/mol ) | SwissADME | 133.15 | 212.05 | 148.18 | 224.26 |
| LogP (Consensus) | SwissADME | 1.15 | 1.95 | 0.20 | 2.85 |
| LogS (ESOL) | SwissADME | -1.80 | -2.65 | -1.25 | -3.50 |
| Lipinski's #Violations | SwissADME | 0 | 0 | 0 | 0 |
| Human Intestinal Absorption (%) | ADMETlab 3.0 | 95.5 | 96.2 | 92.1 | 94.8 |
| BBB Permeability | ADMETlab 3.0 | Yes | Yes | No | Yes |
| CYP2D6 Inhibitor | ADMETlab 3.0 | No | No | No | Yes |
| hERG Blocker | ADMETlab 3.0 | No | No | No | Weak |
| Ames Mutagenicity | ADMETlab 3.0 | No | Yes | No | No |
Analysis of Comparative Data:
-
Physicochemical Properties: The predictions are logically consistent across the derivatives. The addition of a bromine atom (Derivative A) increases lipophilicity (LogP), while the aminomethyl group (Derivative B) decreases it. The bulky phenylamino group (Derivative C) significantly increases LogP and decreases predicted solubility (LogS).
-
Pharmacokinetics (ADME): All compounds show good predicted intestinal absorption. Notably, the addition of the polar aminomethyl group in Derivative B is predicted to prevent Blood-Brain Barrier (BBB) penetration, a critical consideration for CNS vs. peripherally acting drugs. The more complex Derivative C is flagged as a potential inhibitor of the metabolic enzyme CYP2D6.
-
Toxicity: ADMETlab 3.0 predicts a potential mutagenicity risk (Ames test) for the brominated Derivative A, a common flag for halogenated compounds. Derivative C shows a potential weak interaction with the hERG potassium channel, a critical cardiotoxicity liability.[10]
This comparative analysis demonstrates how different functionalizations, even simple ones, can dramatically alter a compound's predicted profile. The choice to proceed with synthesis would be heavily influenced by these data; for instance, the potential toxicity of Derivative A and C would warrant careful consideration or redesign.
Experimental Protocol 1: High-Throughput ADMET & Physicochemical Profiling
This protocol outlines a standardized workflow for obtaining initial property predictions using a free web server.
-
Structure Preparation:
-
Draw the chemical structure of the derivative using a chemical drawing tool (e.g., MarvinSketch, ChemDraw).
-
Generate the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For our Parent compound: CC1=NC(C#N)=NC(C)=C1.
-
-
Submission to Web Server (e.g., SwissADME):
-
Navigate to the SwissADME homepage.
-
Paste the SMILES string into the input box.
-
Execute the prediction. The server calculates a wide range of properties, including those in Table 1.
-
-
Submission to an Alternate Server (e.g., ADMETlab 3.0):
-
Navigate to the ADMETlab 3.0 homepage.[9]
-
Input the SMILES string as per the site's instructions.
-
Run the calculation to obtain predictions for ADMET properties.
-
-
Data Consolidation and Analysis:
-
Compile the results from both platforms into a single table, as shown in Table 1.
-
Critically compare the results. Note any discrepancies between predictors, as this can indicate areas of lower model confidence.
-
Evaluate the overall profile against the desired characteristics for your target product profile (e.g., oral bioavailability, CNS penetration, safety).
-
Comparative Approaches to QSAR Modeling
QSAR modeling establishes a quantitative relationship between chemical descriptors of molecules and their biological activity.[11][12] The fundamental principle is that variations in a molecule's structure lead to corresponding changes in its activity. A validated QSAR model can predict the activity of unsynthesized compounds, guiding lead optimization.
The choice of modeling technique is critical. We will compare two common approaches:
-
Multiple Linear Regression (MLR): A classical statistical method that creates a simple, interpretable linear equation. It is best suited for datasets where the relationship between descriptors and activity is linear.
-
Machine Learning (e.g., Random Forest, Neural Networks): More complex, non-linear methods that can capture intricate relationships within the data but often act as a "black box," making interpretation more difficult.[11]
Building a robust QSAR model is a rigorous process that requires a sufficiently large and high-quality dataset of compounds with experimentally determined activities.[13][14][15][16]
Experimental Protocol 2: A Best-Practice QSAR Modeling Workflow
This protocol provides a conceptual framework for developing a predictive QSAR model, emphasizing the necessary validation steps for trustworthiness.[13][14]
-
Data Collection and Curation:
-
Assemble a dataset of at least 20-30 pyrimidine derivatives with consistently measured experimental activity data (e.g., IC₅₀ values) against a specific target.
-
Standardize all chemical structures (e.g., neutralize salts, correct tautomers).
-
Convert biological activity data to a consistent scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Dataset Splitting:
-
Rationally divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation. The test set molecules must not be used in any way during model training.
-
-
Descriptor Calculation:
-
Using computational chemistry software (e.g., MOE, PaDEL-Descriptor), calculate a wide range of molecular descriptors for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.
-
-
Model Generation (MLR Example):
-
Using the training set, perform feature selection to identify a small subset of descriptors that have a high correlation with activity but a low correlation with each other.
-
Use statistical software to generate an MLR equation of the form: pIC₅₀ = c₀ + c₁Desc₁ + c₂Desc₂ + ...
-
-
Model Validation (Self-Validation System):
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set. A high cross-validated R² (q²) value (typically > 0.6) indicates the model's robustness.[16]
-
External Validation: Use the generated model to predict the pIC₅₀ values for the compounds in the test set. A high R² value for the correlation between predicted and experimental activities (typically > 0.6) confirms the model's predictive power.
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model is reliable. Predictions for molecules that are structurally very different from the training set are not considered trustworthy.
-
Comparative Analysis in Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity via a scoring function.[17][18] This method is foundational to structure-based drug design, providing atomic-level insights into the interactions that drive binding.[19]
The choice of docking software and protocol can significantly impact the results. Key variables include the algorithm used for conformational searching and the sophistication of the scoring function.[17]
For our case study, we will consider docking our pyrimidine derivatives into the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a known target for pyrimidine-based inhibitors.[3]
Table 2: Hypothetical Comparative Docking Results against CDK2
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent | -6.5 | H-bond with backbone NH of Leu83 |
| Derivative A (-Br) | -7.2 | H-bond with Leu83; Halogen bond with Lys33 |
| **Derivative B (-CH₂NH₂) ** | -7.8 | H-bond with Leu83; Salt bridge with Asp86 |
| Derivative C (-NHPh) | -8.5 | H-bond with Leu83; Pi-pi stacking with Phe80 |
Analysis of Comparative Docking Data:
The docking scores suggest that all derivatives bind more favorably than the parent compound. The causality is explained by the predicted interactions:
-
Derivative A: The bromine atom forms a favorable halogen bond, a specific non-covalent interaction that enhances affinity.
-
Derivative B: The protonated amine forms a strong salt bridge with an acidic residue (Asp86) in the pocket, significantly improving the binding score.
-
Derivative C: The additional phenyl ring engages in pi-pi stacking with a phenylalanine residue, providing a substantial hydrophobic contribution to binding.
These results provide actionable hypotheses for the synthetic chemist. For example, the model predicts that a basic amine (like in Derivative B) or a flat aromatic system (like in Derivative C) would be favorable additions to improve binding affinity.
Experimental Protocol 3: A Standardized Molecular Docking Workflow
This protocol outlines the essential steps for performing a protein-ligand docking experiment.
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.
-
Prepare the protein using software like AutoDock Tools or MOE: remove water molecules, add hydrogen atoms, and assign partial charges.
-
Define the binding site (the "docking box") based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the pyrimidine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock Vina) to systematically search for the best binding poses of the ligand within the receptor's active site.[20] The software will generate multiple possible binding modes.
-
-
Analysis and Visualization:
-
Rank the resulting poses based on the calculated binding energy (scoring function). The top-ranked pose is the most probable binding mode.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues to understand the structural basis for binding.
-
Visualization of In-Silico Workflows
To clarify the logical flow of these complex processes, the following diagrams were generated using Graphviz.
Caption: A general workflow for in-silico property prediction in drug discovery.
Caption: The iterative cycle of QSAR model development and validation.
Conclusion and Future Outlook
This guide provides a comparative framework for applying in-silico prediction methods to this compound derivatives. By integrating rapid ADMET profiling, rigorous QSAR modeling, and insightful molecular docking, researchers can make more informed, data-driven decisions, ultimately accelerating the discovery of novel chemical entities. The key to success lies not in the blind application of these tools, but in a critical comparison of their outputs and a deep understanding of the principles and validation steps that underpin their predictions. As machine learning and artificial intelligence continue to evolve, the accuracy and scope of these in-silico methods will only improve, further solidifying their indispensable role in modern chemical research.[21][22][23]
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Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link][26]
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Gautam, A., et al. (2021). In silico ADMET studies of pyrimidines. ResearchGate. [Link][28]
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Yang, K., et al. (2021). Chemprop: A Machine Learning Package for Chemical Property Prediction. Journal of Chemical Information and Modeling, 61(7), 3157–3165. [Link][21]
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Rashid, M., et al. (2014). Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. Medicinal Chemistry Research, 23, 3849–3861. [Link][30]
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El-Naggar, M., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. RSC Advances, 11(35), 21727–21740. [Link][2]
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Cross-Validation of Analytical Methods for 4,6-Dimethylpyrimidine-2-carbonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of chemical entities is the bedrock of successful research and development. This guide provides a comprehensive cross-validation study of analytical methodologies for 4,6-Dimethylpyrimidine-2-carbonitrile, a key building block in medicinal chemistry and materials science.[1] By objectively comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to provide an in-depth technical resource, complete with supporting experimental data and protocols, to ensure the integrity and reproducibility of analytical results.
The cross-validation of analytical methods is a critical process to confirm that a validated procedure produces consistent and reliable results across different techniques, laboratories, or analysts.[2] This ensures data integrity and is a fundamental requirement for regulatory compliance in the pharmaceutical industry. This guide will delve into the nuances of each technique, explaining the rationale behind experimental choices and providing a framework for establishing a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity Assessment
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds. For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[3] This methodology utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.
Rationale for Method Design
The selection of a C18 stationary phase is based on its wide applicability and proven performance for separating a broad range of small organic molecules. A gradient elution is employed to ensure the efficient elution of the main analyte while also providing adequate resolution from any potential impurities with different polarities. The use of a formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer. UV detection at 254 nm is chosen based on the anticipated chromophoric nature of the pyrimidine ring.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-20 min: 15-85% B
-
20-25 min: 85% B
-
25-26 min: 85-15% B
-
26-30 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Further dilute to the desired concentrations for calibration standards and quality control samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity of this compound, derivatization is likely necessary to improve its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.
Rationale for Method Design
The choice of a non-polar capillary column, such as a DB-5ms, is standard for the analysis of a wide range of derivatized compounds. The temperature program is designed to provide good separation of potential impurities while keeping the run time efficient. The mass spectrometer is operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern for structural elucidation of any detected impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Rationale for Method Design
Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For quantitative analysis, a known amount of a certified internal standard with a distinct resonance is added to a precisely weighed sample.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (Qualitative): Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh approximately 10 mg of the sample and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Cross-Validation Workflow and Data Comparison
The cross-validation of these analytical methods involves comparing the results obtained from each technique to ensure consistency and accuracy. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Data Summary
The following table summarizes the expected performance characteristics of each analytical technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR |
| Primary Application | Potency, Purity, Quantitative Analysis | Impurity Identification, Volatile Residues | Structural Confirmation, Quantitative Analysis (qNMR) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 (for qNMR) |
| Accuracy (% Recovery) | 98-102% | 90-110% (analyte dependent) | 99-101% (for qNMR) |
| Precision (%RSD) | < 2% | < 10% | < 1% (for qNMR) |
| Limit of Detection (LOD) | Low ng/mL | pg to low ng level | High µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng level | High µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation) | Very High (unique chemical shifts) |
| Sample Throughput | High | Medium | Low |
Conclusion and Recommendations
The cross-validation of analytical results from HPLC, GC-MS, and NMR provides a comprehensive and robust characterization of this compound.
-
HPLC-UV is recommended as the primary method for routine quality control, offering a balance of high throughput, sensitivity, and accuracy for potency and purity determination.
-
GC-MS , following a validated derivatization procedure, is invaluable for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
-
NMR spectroscopy serves as the gold standard for structural confirmation and can be employed as a primary quantitative method (qNMR) to certify the purity of reference standards.
By integrating the data from these orthogonal analytical techniques, researchers and drug development professionals can establish a high degree of confidence in the quality and consistency of this compound, ensuring the integrity of subsequent research and development activities.
References
-
SpectraBase. (n.d.). 4,6-dimethyl-2-pyrimidinecarbamonitrile. Retrieved January 12, 2026, from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 12, 2026, from [Link]
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved January 12, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Applications of this compound in Advanced Organic Synthesis. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,6-Dimethylpyrimidine-2-carbonitrile
For laboratory professionals engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-Dimethylpyrimidine-2-carbonitrile, a heterocyclic compound whose handling demands both precision and a thorough understanding of its potential hazards. By elucidating the causality behind each procedural step, this document aims to empower researchers to manage this chemical waste stream with confidence and scientific integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds, such as 2-cyano-pyrimidine and 4,6-dimethylpyrimidine. This approach, rooted in established chemical principles, allows for a robust and cautious safety protocol.
Based on available data, this compound should be handled as a substance with the following potential hazards:
-
Toxicity: The presence of the nitrile (-CN) group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin.[1] Organic nitriles can release cyanide in vivo, a potent inhibitor of cellular respiration.
-
Irritation: Similar pyrimidine derivatives are known to cause skin and eye irritation.[1][2][3][4][5]
-
Flammability: The pyrimidine ring, particularly with alkyl substituents, may confer flammability.[2]
Therefore, all waste materials, including empty containers, contaminated personal protective equipment (PPE), and experimental apparatus, must be treated as hazardous waste.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed; Harmful in contact with skin or if inhaled.[1] | Chemical-resistant gloves (nitrile), lab coat, and respiratory protection if generating dust or aerosols. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4][5] | Chemical-resistant gloves (nitrile) and lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4][5] | Chemical safety goggles or a face shield. |
| Flammability | May be a flammable solid or liquid.[2] | Work in a well-ventilated area, away from ignition sources. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each stage of the process is conducted with the highest regard for safety and environmental responsibility.
Experimental Workflow: Waste Segregation and Collection
Caption: Waste Disposal Workflow for this compound.
Detailed Methodologies:
-
Segregation at the Source:
-
Solid Waste: Immediately place any solid waste contaminated with this compound (e.g., residual powder, contaminated weigh boats, filter paper, gloves) into a designated, properly labeled "Non-Halogenated Organic Solid Waste" container.[6][7] This container should be made of a material compatible with organic compounds.
-
Liquid Waste: Collect all solutions containing this compound in a designated "Non-Halogenated Organic Liquid Waste" container.[6][7] Do not mix with halogenated solvent waste.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant, approved sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.
-
-
Temporary Storage (Satellite Accumulation Area):
-
Final Disposal:
-
Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The ultimate disposal method will likely be high-temperature incineration, which is effective at destroying organic compounds, including those containing nitrogen.
-
EPA Hazardous Waste Classification: Ensuring Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is classified based on its characteristics and origin. For this compound, the following EPA waste codes are likely to apply:
-
D001 (Ignitability): If the compound or its solutions have a flashpoint below 140°F (60°C), it would be classified as an ignitable hazardous waste.[8][9]
-
D003 (Reactivity): While unlikely for this specific compound, wastes that can generate toxic cyanide gases when exposed to a pH between 2 and 12.5 are considered reactive.[10] Given the nitrile group, this characteristic should be considered in the overall waste profile.
-
P-listed Wastes: Certain cyanide-containing compounds are listed as acutely hazardous wastes (P-codes).[11] While this compound is not specifically listed, its potential to release cyanide warrants careful consideration and management as a highly toxic substance.
Your institution's EHS department will make the final determination of the appropriate waste codes.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate vicinity and evacuate the area.
-
If the spill is large or involves a significant release of dust, activate the fire alarm and contact emergency services.
-
-
Control the Source (if safe to do so):
-
If a container is leaking, and it is safe to do so, reposition it to stop the leak.
-
-
Cleanup:
-
For small spills of solid material, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.
-
For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and your institution's EHS department.
-
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its potential hazards, strict adherence to established protocols, and a commitment to regulatory compliance. By following the guidelines outlined in this document, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the principles of responsible scientific practice.
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Methylamine Supplier. (n.d.). This compound CAS 14082-83-6. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-cyano-6-methylpyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequently Used Federal Hazardous Waste Codes. Retrieved from [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - "P" Codes - Acutely Hazardous Compounds. Retrieved from [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4,6-Dimethylpyrimidine-2-carbonitrile: Essential Personal Protective Equipment and Disposal Protocols
For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the paramount importance of safety in the handling and disposal of chemical reagents cannot be overstated. This guide provides a detailed, step-by-step protocol for the safe management of 4,6-Dimethylpyrimidine-2-carbonitrile, a heterocyclic organic compound. Adherence to these procedures is critical for mitigating potential hazards and ensuring a safe and compliant laboratory environment.
Core Safety Directives and Hazard Assessment
Understanding the Risks:
-
Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin and serious eye irritation.[2][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
-
Reactivity of the Nitrile Group: Aromatic nitriles can react with certain substances, and their reactivity can lead to nonspecific interactions with biological molecules.[5][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Personal Protective Equipment (PPE): Your Shield Against Exposure
The selection and proper use of PPE are fundamental to minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[7][8] | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and potential irritants.[9][10] They provide a durable barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][11] | Essential for protecting the eyes from splashes or airborne particles of the compound, which could cause serious irritation.[3] |
| Body Protection | A standard laboratory coat. | Protects the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. | This engineering control is the primary means of preventing respiratory exposure. A respirator may be required for large spills or in situations with inadequate ventilation. |
Step-by-Step Operational Protocol for Safe Handling
This protocol is designed to guide the user through the routine handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
-
Donning PPE:
-
Before handling the chemical, put on your laboratory coat, followed by safety glasses or goggles.
-
Inspect nitrile gloves for any signs of damage before use. Don a fresh pair of gloves.
-
-
Chemical Handling:
-
When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to minimize the inhalation of fine particles.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use to prevent moisture absorption and potential degradation.[12]
-
-
Post-Handling:
-
After handling is complete, remove gloves using the proper technique to avoid skin contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Clean the work area to remove any residual chemical contamination.
-
Visualizing the Handling Workflow
The following diagram illustrates the key decision points and steps in the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., filter paper, weighing boats, contaminated gloves) must be collected in a designated hazardous waste container.[1]
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[1][12]
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be on the label.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Record the date the waste was first added to the container.[1]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be cool and dry.[12]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
For small spills of the solid, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Only personnel trained in hazardous spill response with the appropriate respiratory protection should attempt to clean up a large spill.
-
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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- ACS Publications. (2014, November 5). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
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- MDPI.
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- 12. This compound CAS 14082-83-6 | Properties, Safety Data, Uses & Supplier Information [nj-finechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
